molecular formula C41H59N5O9 B1448975 Boc-Lys(Fmoc)-Leu-Ala-Leu-OH CAS No. 250290-84-7

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

Cat. No.: B1448975
CAS No.: 250290-84-7
M. Wt: 765.9 g/mol
InChI Key: OMSPHYGVMZPCJZ-OPPLUPLLSA-N
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Description

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a useful research compound. Its molecular formula is C41H59N5O9 and its molecular weight is 765.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-Lys(Fmoc)-Leu-Ala-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys(Fmoc)-Leu-Ala-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H59N5O9/c1-24(2)21-33(37(49)43-26(5)35(47)45-34(38(50)51)22-25(3)4)44-36(48)32(46-40(53)55-41(6,7)8)19-13-14-20-42-39(52)54-23-31-29-17-11-9-15-27(29)28-16-10-12-18-30(28)31/h9-12,15-18,24-26,31-34H,13-14,19-23H2,1-8H3,(H,42,52)(H,43,49)(H,44,48)(H,45,47)(H,46,53)(H,50,51)/t26-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSPHYGVMZPCJZ-OPPLUPLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H59N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boc-Lys(Fmoc)-KLAL-OH peptide structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of the peptide intermediate Boc-Lys(Fmoc)-KLAL-OH .[1]

This molecule represents a specialized "orthogonal" building block used in advanced peptide synthesis.[1][2] It combines the KLAL motif (a well-known amphipathic mitochondrial targeting sequence) with a dual-protection strategy (Boc/Fmoc) that allows for selective branching or "head-to-tail" cyclization.[1]

Structure, Molecular Weight, and Synthetic Utility [1]

Structural Characterization

The peptide Boc-Lys(Fmoc)-KLAL-OH is a pentapeptide derivative.[1] Its significance lies in the orthogonal protection of the N-terminal Lysine:

  • 
    -Amine:  Protected by Boc  (acid-labile, stable to base).[1][3]
    
  • 
    -Amine (Side Chain):  Protected by Fmoc  (base-labile, stable to acid).[1][2]
    

This configuration allows chemists to selectively deprotect the side chain (using piperidine) to attach a cargo (e.g., a fluorophore or drug) while the N-terminus remains capped, or vice versa.

Chemical Formula & Molecular Weight

Calculations are based on the sequence: Boc-Lys(Fmoc)-Lys-Leu-Ala-Leu-OH .[1] Assumption: The internal Lysine (Residue 2) is treated as a free amino acid residue in the final isolated product, consistent with the notation "KLAL". (See Section 3 for synthetic intermediates).

ComponentResidue / GroupFormulaMonoisotopic Mass (Da)
N-Cap Boc (tert-butyloxycarbonyl)

101.0603
Residue 1 Lysine (Backbone)

126.0793
Side Chain 1 Fmoc (Fluorenylmethoxycarbonyl)

222.0681
Residue 2 Lysine (Free Side Chain)

128.0950
Residue 3 Leucine

113.0841
Residue 4 Alanine

71.0371
Residue 5 Leucine

113.0841
C-Term Hydroxyl (-OH)

17.0027
TOTAL Boc-Lys(Fmoc)-KLAL-OH

891.5106

Summary Data:

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 891.51 Da[1]

  • Average Molecular Weight: ~892.1 Da[1]

Structural Visualization

The following diagram illustrates the connectivity and the orthogonal protection sites.

PeptideStructure Fig 1. Connectivity of Boc-Lys(Fmoc)-KLAL-OH showing orthogonal protection. Boc Boc Group (Acid Labile) Lys1 Lys (1) (Backbone) Boc->Lys1 Amide Bond Fmoc Fmoc Group (Base Labile) Lys1->Fmoc ε-Amine Linkage Lys2 Lys (2) (Free) Lys1->Lys2 Leu3 Leu (3) Lys2->Leu3 Ala4 Ala (4) Leu3->Ala4 Leu5 Leu (5) Ala4->Leu5 OH -OH (C-Term) Leu5->OH

Synthetic Methodology (Protocol)

To synthesize this peptide while retaining the Boc group at the N-terminus and the Fmoc group on the side chain, standard TFA cleavage cannot be used (as TFA removes Boc).[4]

Recommended Strategy: Synthesis on 2-Chlorotrityl Chloride (2-CTC) Resin .[1] This resin allows cleavage of the peptide from the solid support using very mild acid (1% TFA or HFIP), which leaves Boc, Fmoc, and tert-butyl (tBu) side-chain protectors intact.

Step-by-Step Protocol
  • Resin Loading:

    • Swell 2-CTC resin in dry DCM.[1]

    • Load Fmoc-Leu-OH (1.2 eq) with DIPEA (4 eq) in DCM for 2 hours.

    • Cap unreacted sites with Methanol (HPLC grade).[1]

  • Peptide Elongation (Fmoc SPPS):

    • Perform standard Fmoc deprotection (20% Piperidine in DMF).[1]

    • Couple subsequent amino acids: Fmoc-Ala-OH , Fmoc-Leu-OH , Fmoc-Lys(Boc)-OH .[1]

    • Note: The internal Lysine (Residue 2) is typically protected as Lys(Boc) during synthesis to prevent branching.[1]

  • N-Terminal Capping (Critical Step):

    • After removing the Fmoc from the second Lysine, couple the final residue: Boc-Lys(Fmoc)-OH .

    • Reagents: HBTU/HOBt or DIC/Oxyma with DIPEA.[1]

    • Result: The N-terminus is now Boc-protected, and the side chain is Fmoc-protected.[1]

  • Cleavage from Resin:

    • Wash resin with DCM.[1]

    • Treat with 1% TFA in DCM (v/v) or 20% HFIP in DCM for 30 minutes.

    • Mechanism:[4] This cleaves the ester linkage to the resin (releasing the C-terminal -OH) but is too mild to remove the N-terminal Boc or the internal Lys(Boc) groups.

  • Global Deprotection (Optional/Context Dependent):

    • If the goal is Boc-Lys(Fmoc)-KLAL-OH (with free internal Lysine), the intermediate from Step 4 (which is likely Boc-Lys(Fmoc)-Lys(Boc)-Leu-Ala-Leu-OH) must be carefully processed.[1]

    • Technical Note: Selective removal of the internal Lys(Boc) while keeping the N-terminal Boc is chemically difficult.[1] Therefore, in most research contexts, the "KLAL" designation in this specific protected fragment implies the internal Lysine is also protected (e.g., Lys(Boc)), or the molecule is used as a fully protected fragment for condensation.

Synthesis Workflow Diagram

SynthesisWorkflow Fig 2. Synthesis workflow on 2-Chlorotrityl Chloride Resin. Step1 1. Load Fmoc-Leu-OH on 2-CTC Resin Step2 2. Elongate (Fmoc SPPS) Add: Ala, Leu, Lys(Boc) Step1->Step2 Step3 3. Final Coupling Add: Boc-Lys(Fmoc)-OH Step2->Step3 Step4 4. Mild Cleavage (1% TFA in DCM) Step3->Step4 Step5 5. Product Isolation Boc-Lys(Fmoc)-Lys(Boc)-Leu-Ala-Leu-OH Step4->Step5

Applications & Utility

The Boc-Lys(Fmoc) unit serves as a "chemical switch" in peptide engineering.[1]

Branching and Conjugation

Researchers use this intermediate to create branched peptides (dendrimers).[1]

  • Selective Fmoc Removal: Treat the peptide with base (Piperidine).[1][2][][6] The N-terminal Boc remains intact.[1]

  • Conjugation: The now-free

    
    -amine on Lysine 1 can be reacted with:
    
    • Fluorescein/Rhodamine (for mitochondrial tracking).[1]

    • Fatty acids (to increase membrane permeability).[1]

    • Another peptide chain (to form a T-shape structure).[1]

Head-to-Tail Cyclization

If the internal Lysine and C-terminus are appropriately protected/activated, the N-terminal Boc and C-terminal OH can be used for cyclization after the side-chain Fmoc is replaced or utilized for surface attachment.[1]

Analytical Validation

To verify the identity of Boc-Lys(Fmoc)-KLAL-OH , the following analytical methods are standard:

  • HPLC (High-Performance Liquid Chromatography):

    • Column: C18 Reverse Phase.[1]

    • Gradient: Water/Acetonitrile with 0.1% TFA.[1]

    • Expectation: The presence of the hydrophobic Fmoc and Boc groups will significantly increase retention time compared to the unprotected KLAL peptide.

  • ESI-MS (Electrospray Ionization Mass Spectrometry):

    • Look for the

      
       peak at 892.5 Da .[1]
      
    • Fragment Check: Fragmentation patterns should show loss of Boc (-100 Da) and Fmoc (-222 Da) groups.[1]

References

  • PubChem. (2025).[1] Fmoc-Lys(Boc)-OH | C26H32N2O6.[1][3][6][7] National Library of Medicine.[1] [Link][1]

  • Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link][1]

  • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[1] [Link]

Sources

What is Boc-Lys(Fmoc)-Leu-Ala-Leu-OH used for in research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, chemical logic, and experimental protocols for the peptide intermediate Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (CAS: 250290-84-7).

Strategic Intermediate for Amphipathic Peptides and Cleavable Linkers

Executive Summary

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a highly specialized, orthogonally protected tetrapeptide fragment used primarily in the synthesis of amphipathic cell-penetrating peptides (CPPs) and protease-cleavable linkers for antibody-drug conjugates (ADCs).[1]

Its core value lies in its chemical structure: a hydrophobic C-terminal tail (Leu-Ala-Leu) combined with a differentially protected N-terminal Lysine. This specific architecture allows researchers to utilize Fragment Condensation Strategies , significantly improving yield and purity when synthesizing repetitive motifs (e.g., the KLA mitochondrial disrupting peptide) compared to standard step-wise Solid-Phase Peptide Synthesis (SPPS). Furthermore, the Lys-Leu-Ala-Leu (KLAL) sequence is a documented substrate for lysosomal proteases (e.g., Cathepsin B), making this intermediate a critical building block for prodrug development.

Chemical Identity & Orthogonality Logic

The utility of this molecule is defined by its Orthogonal Protection Scheme , which allows for selective manipulation of the N-terminus and the Lysine side chain.

FeatureChemical GroupDeprotection ConditionSynthetic Utility
N-Terminus Boc (tert-Butyloxycarbonyl)Acid Labile (TFA/DCM)Stable to base; allows extension of the peptide backbone after cleavage.
Side Chain Fmoc (Fluorenylmethyloxycarbonyl)Base Labile (20% Piperidine)Stable to acid; allows selective side-chain modification (e.g., fluorophore attachment) while N-term remains capped.
Sequence Lys-Leu-Ala-Leu N/AAmphipathic motif (Cationic Head + Hydrophobic Tail). Substrate for Cathepsin B.
C-Terminus Free Acid (-OH)N/AReady for activation (HBTU/HATU) and coupling to resin or amine payloads.
Why this specific fragment?

In the synthesis of the KLA Peptide (Sequence: (KLAL)2 or KLALKLAL), step-wise synthesis often leads to "deletion sequences" due to the aggregation of hydrophobic residues. Using Boc-Lys(Fmoc)-Leu-Ala-Leu-OH as a pre-formed 4-mer block allows for:

  • Convergent Synthesis: Coupling a 4-mer reduces the total number of coupling steps.

  • Purification Efficiency: Impurities will differ by 4 amino acids rather than 1, making HPLC separation significantly easier.

Key Applications in Research
A. Synthesis of Mitochondrial Disrupting Peptides (KLA)

The peptide (KLAL)2 is a pro-apoptotic agent that disrupts mitochondrial membranes. It is widely used in cancer research to trigger cell death once internalized.

  • Mechanism: The cationic Lysines and hydrophobic Leu/Ala residues form an amphipathic

    
    -helix that integrates into the mitochondrial membrane, causing pore formation and leakage of cytochrome c.
    
  • Role of Intermediate: This tetrapeptide serves as the repeating unit. Two couplings of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH generate the full octamer with high sequence fidelity.

B. Protease-Cleavable Linkers for ADCs

The sequence Lys-Leu-Ala-Leu has been identified in patent literature (e.g., US8461117B2) as a substrate for tumor-associated proteases.

  • Application: In Antibody-Drug Conjugates (ADCs), the cytotoxic payload must remain attached during circulation but release inside the tumor cell.

  • Cleavage: Lysosomal enzymes like Cathepsin B recognize and cleave specific peptide sequences. While Val-Cit is the industry standard, Lys-Leu-Ala-Leu offers an alternative cleavage profile, particularly for hydrophobic payloads that require a more lipophilic linker for solubility.

Experimental Workflow: Fragment Condensation

The following diagram illustrates the logical flow of using this intermediate to synthesize a KLA-based conjugate.

SynthesisWorkflow Start Starting Material: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH Activation Activation: HBTU / DIPEA / DMF Start->Activation Resin Resin-Bound Amine (e.g., Rink Amide or Payload) Resin->Activation Coupling Coupling Step: Formation of Peptide Bond Activation->Coupling Intermediate Resin-..-Leu-Ala-Leu-Lys(Fmoc)-Boc Coupling->Intermediate Choice Decision Point Intermediate->Choice PathA Path A: Chain Extension (Remove Boc with TFA) Choice->PathA Elongate Backbone PathB Path B: Side-Chain Modification (Remove Fmoc with Piperidine) Choice->PathB Functionalize Lysine FinalA Result A: Linear Peptide (KLAL)n PathA->FinalA FinalB Result B: Branched/Labeled Conjugate PathB->FinalB

Caption: Logical workflow for utilizing Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in solid-phase synthesis.

Detailed Protocol: Synthesis of (KLAL)2 via Fragment Condensation

Objective: Synthesize H-Lys-Leu-Ala-Leu-Lys-Leu-Ala-Leu-NH2 using the tetrapeptide fragment.

Materials
  • Fragment: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (1.0 g, ~1.3 mmol).

  • Resin: Rink Amide MBHA resin (Loading 0.5 mmol/g).

  • Reagents: HBTU, DIPEA, Piperidine, TFA, DMF, DCM.

Step-by-Step Methodology
  • Resin Preparation (Swelling & Fmoc Removal)

    • Swell 0.5 g resin in DMF for 30 min.

    • Deprotect resin: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling 1 (First Fragment)

    • Dissolve Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (3 eq relative to resin) in DMF.

    • Add HBTU (2.9 eq) and DIPEA (6 eq). Activate for 2 minutes.

    • Add to resin and shake for 2 hours at room temperature.

    • QC Check: Perform Kaiser test. If negative (colorless beads), proceed.

  • Selective Deprotection (N-Terminus)

    • Crucial Step: Since the N-term is Boc, you cannot use Piperidine to extend the chain. You must use TFA.

    • Note: Standard Rink Amide resin is acid-labile. If using Rink, you cannot remove Boc on-resin without cleaving the peptide.

    • Correction: For Boc-strategy on-resin, use MBHA resin (stable to TFA).

    • Revised Protocol for MBHA Resin:

      • Wash resin with DCM.

      • Treat with 50% TFA/DCM (1 x 2 min, 1 x 20 min) to remove Boc group.

      • Wash with DCM (3x), then neutralize with 10% DIPEA/DMF.

  • Coupling 2 (Second Fragment)

    • Repeat the coupling step with fresh Boc-Lys(Fmoc)-Leu-Ala-Leu-OH .

    • This installs the second KLAL unit.

  • Final Deprotection & Cleavage

    • Side Chain (Fmoc): Treat with 20% Piperidine/DMF to remove Fmoc groups from Lysines.

    • N-Terminus (Boc): Removed during final HF cleavage (if using MBHA) or TFA cleavage (if using Rink/TFA strategy).

    • Alternative Strategy: If using Fmoc-chemistry resin (Rink), use Fmoc-Lys(Boc)-Leu-Ala-Leu-OH instead. The existence of Boc-Lys(Fmoc)-... implies it is likely used in Solution Phase coupling or Inverse strategies where the final cleavage is not TFA-dependent, or for specific branching.

Solution Phase Coupling (Common for this intermediate)
  • Dissolve Amino-Component (e.g., Drug-NH2) in DMF.

  • Activate Boc-Lys(Fmoc)-Leu-Ala-Leu-OH with EDC/HOBt.

  • React for 12-24h.

  • Purify the protected conjugate.

  • Remove Fmoc (Piperidine) to attach a second drug or dye.

  • Remove Boc (TFA) to release the N-term.

References
  • Patent US8461117B2 . "Chemical linkers and cleavable substrates and conjugates thereof."[2] Google Patents.

  • Javadpour, M. M., et al. (1996). "De novo antimicrobial peptides with low mammalian cell toxicity." Journal of Medicinal Chemistry. (Describes the design of KLAL/MAP peptides). [Link]

Sources

Technical Guide: Solubility Profiling of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

[1][2]

Executive Summary

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a orthogonally protected tetrapeptide intermediate commonly employed in solid-phase peptide synthesis (SPPS) and fragment condensation strategies.[1][2]

  • Primary Challenge: The peptide combines a highly hydrophobic core sequence (Leu-Ala-Leu ) with bulky, aromatic protecting groups (Fmoc , Boc ).[1][2] This structural profile creates a high propensity for

    
    -sheet aggregation, often resulting in "gelation" or incomplete solvation in standard organic solvents.[1][2]
    
  • Solvent Recommendation:

    • DMF: The primary choice for synthetic applications (coupling, ligation) due to ease of removal and compatibility with coupling reagents.

    • DMSO: The superior choice for analytical stock solutions or "difficult sequences" where DMF fails to disrupt intermolecular hydrogen bonding.[2]

Physicochemical Profile & Solubility Logic

To master the solubility of this molecule, one must understand the competing forces at play.

Structural Analysis
ComponentFunctionPhysicochemical Impact
Boc- (N-term) ProtectionHydrophobic. Removes the N-terminal charge, reducing polarity.[1][2]
Lys(Fmoc) Residue 1Bulky/Aromatic. The Fmoc group is large, planar, and highly hydrophobic, driving

-

stacking interactions.[2]
Leu-Ala-Leu Residues 2-4Aggregation Prone. This aliphatic stretch is a classic

-sheet forming motif.[1][2] In non-polar environments, these residues cluster to exclude solvent.[2]
-OH (C-term) C-terminusAcidic. The only ionizable group (pKa ~3.5-4.0).[1][2] In aprotic solvents (DMF/DMSO), it remains largely protonated (neutral) unless a base is added.
The Aggregation Mechanism

The primary barrier to solubility for Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is not simple hydrophobicity, but intermolecular hydrogen bonding .[1][2] The amide backbones of the Leu-Ala-Leu region tend to align, forming insoluble fibrils or gels.[1][2]

  • DMF acts as a hydrogen bond acceptor, competing with the peptide backbone to disrupt these interactions.

  • DMSO is a more powerful hydrogen bond acceptor and disrupts aggregation more effectively than DMF, but is difficult to remove (high boiling point: 189°C).

Visualization: Dissolution Decision Tree

The following diagram outlines the logical workflow for dissolving this peptide based on your downstream application.

DissolutionWorkflowStartStart: Boc-Lys(Fmoc)-Leu-Ala-Leu-OHAppCheckDetermine ApplicationStart->AppCheckSynthesisSynthesis / CouplingAppCheck->SynthesisAssayBiological Assay / AnalysisAppCheck->AssayDMF_TryAttempt Dissolution in DMF(Target: 10-50 mM)Synthesis->DMF_TryCheckClearIs Solution Clear?DMF_Try->CheckClearSuccessDMFProceed to CouplingCheckClear->SuccessDMFYesCloudyDMFCloudy / Gel FormationCheckClear->CloudyDMFNoAddChaotropeAdd 0.1M LiCl or Warm to 40°CCloudyDMF->AddChaotropeAddChaotrope->SuccessDMFDMSO_TryDissolve in DMSO(Stock: 10-20 mg/mL)Assay->DMSO_TryDiluteDilute into Buffer(Keep DMSO < 1%)DMSO_Try->Dilute

Figure 1: Decision logic for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Dissolution in DMF (For Synthesis)

Context: Use this when the peptide is an intermediate for coupling. DMF is preferred because it does not require removal before reaction (unlike DMSO, which can interfere with some activation chemistries or be hard to remove).

Reagents:

  • DMF (Anhydrous, amine-free grade).[1][2] Note: Old DMF contains dimethylamine, which can remove the Fmoc group prematurely.

  • Optional: LiCl (Lithium Chloride) or Pseudoproline dipeptides (if synthesis fails).[1]

Step-by-Step:

  • Weighing: Weigh the peptide into a glass vial. Plastic tubes can leach plasticizers in DMF.[1][2]

  • Solvent Addition: Add DMF to achieve a concentration of 50–100 mg/mL .

    • Tip: Do not add the full volume immediately.[2] Add 75% of the calculated volume first.[2]

  • Vortexing: Vortex vigorously for 30 seconds.

  • Sonication: If particles persist, sonicate in a water bath at room temperature for 5–10 minutes.

    • Warning: Do not allow the water bath temperature to exceed 40°C to prevent Boc thermolysis or Fmoc cleavage.

  • Visual Inspection: Hold the vial against a light source.

    • Clear: Ready for use.

    • Gel/Cloudy: The hydrophobic Leu-Ala-Leu sequence is aggregating.[1][2] Proceed to Step 6 .

  • Troubleshooting (The "Magic Bullet"): Add LiCl (Lithium Chloride) to a final concentration of 0.1 M - 0.4 M. LiCl disrupts hydrogen bond networks in the peptide backbone, solubilizing "difficult" sequences in DMF.

Protocol B: Dissolution in DMSO (For Assays/Stock)

Context: Use this for preparing high-concentration stock solutions for biological assays or analytical HPLC standards.[1][2]

Reagents:

  • DMSO (Spectrophotometric grade, >99.9%).

Step-by-Step:

  • Calculation: Calculate the volume for a 10 mM or 20 mM stock solution.

  • Addition: Add the full volume of DMSO to the peptide powder.

  • Dissolution: Vortex. This peptide typically dissolves rapidly in DMSO due to the solvent's high dielectric constant and dipole moment.[2]

  • Storage: Aliquot immediately. DMSO is hygroscopic; absorbed water can cause the hydrophobic peptide to precipitate over time.[2] Store at -20°C.

Critical Technical Considerations

Stability Risks[1][2]
  • Fmoc Sensitivity: The Fmoc group is base-labile.[1][2][3] Avoid storing the peptide in DMF for extended periods (>24 hours) if the DMF is not high-grade, as trace amines will cause slow deprotection.

  • Boc Sensitivity: The Boc group is acid-labile.[1][2][3] Ensure your DMF/DMSO is not acidified.[2]

Quantitative Comparison
FeatureDMFDMSO
Solubility Power HighVery High
Boiling Point 153°C (Removable by rotovap/lyophilization)189°C (Difficult to remove)
Biological Toxicity Toxic (Avoid in cell assays)Tolerated (usually <0.1% v/v)
Side Reactions Risk of Formylation (if old)Risk of Oxidation (low for this seq)
Recommended Conc. 10–50 mg/mL20–100 mg/mL

References

  • Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.[1][2]

  • Coin, I., et al. (2007).[2] "Depsipeptides and Pseudoprolines in Solid-Phase Peptide Synthesis." Nature Protocols, 2, 3247–3256.[2] (Describes aggregation disruption mechanisms).

  • Sigma-Aldrich. "Peptide Solubility Guidelines."[1][2] (General reference for hydrophobic peptide handling).

  • PubChem. "Boc-Lys(Fmoc)-Leu-Ala-Leu-OH Compound Summary."[1][2]

Technical Deep Dive: Orthogonal Strategies in Lysine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Boc-Lys(Fmoc)-OH and Fmoc-Lys(Boc)-OH[1]

Executive Summary: The Axis of Orthogonality

In the architecture of solid-phase peptide synthesis (SPPS), the choice between Fmoc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH is not merely a matter of preference; it is a structural decision that dictates the entire synthetic strategy.

These two building blocks represent inverse orthogonality .

  • Fmoc-Lys(Boc)-OH is the standard-bearer for Fmoc SPPS , offering a base-labile backbone and an acid-labile side chain.[1] It is designed for linear sequence elongation where the lysine side chain remains inert until global cleavage.

  • Boc-Lys(Fmoc)-OH is a specialized tool for Boc SPPS (or hybrid strategies).[1] It offers an acid-labile backbone and a base-labile side chain.[1] This inversion allows for on-resin side-chain modification (branching, cyclization, labeling) within a Boc chemistry regime, a capability that is otherwise difficult to achieve without complex protecting group manipulations.

This guide dissects the mechanistic differences, experimental protocols, and strategic applications of these two critical reagents.[]

Part 1: Chemical Profiles & Orthogonality Matrix

The fundamental difference lies in the susceptibility of the


-amine and 

-amine protecting groups to the two primary cleavage reagents: Trifluoroacetic Acid (TFA) and Piperidine .
Table 1: Physicochemical Comparison
FeatureFmoc-Lys(Boc)-OH Boc-Lys(Fmoc)-OH
CAS Number 71989-26-984624-27-1
Primary Application Fmoc SPPS (Standard)Boc SPPS (Specialized/Branching)

-Protection
Fmoc (Base Labile)Boc (Acid Labile)

-Protection
Boc (Acid Labile)Fmoc (Base Labile)

-Deprotection
20% Piperidine in DMF50% TFA in DCM

-Deprotection
95% TFA (Global Cleavage)20% Piperidine (Selective On-Resin)
Final Cleavage TFA / TIS / WaterHF or TFMSA
Orthogonality Type StandardInverse
Visualization: The Orthogonality Matrix

The following diagram illustrates the "Selectivity Matrix," demonstrating how each molecule reacts to the core reagents of peptide synthesis.

OrthogonalityMatrix cluster_0 Reagent: Piperidine (Base) cluster_1 Reagent: TFA (Acid) FLB_Base Fmoc-Lys(Boc)-OH FLB_Res H-Lys(Boc)-... (Elongation) FLB_Base->FLB_Res Removes Na-Fmoc (Backbone Deprotection) BLF_Base Boc-Lys(Fmoc)-OH BLF_Res Boc-Lys(H)-... (Branching) BLF_Base->BLF_Res Removes Ne-Fmoc (Side-Chain Deprotection) FLB_Acid Fmoc-Lys(Boc)-OH FLB_Cleave H-Lys(H)-... (Global Cleavage) FLB_Acid->FLB_Cleave Removes Ne-Boc (Side-Chain Deprotection) BLF_Acid Boc-Lys(Fmoc)-OH BLF_Cleave H-Lys(Fmoc)-... (Elongation) BLF_Acid->BLF_Cleave Removes Na-Boc (Backbone Deprotection)

Caption: Figure 1. The Selectivity Matrix showing inverse reactivity. Blue arrows indicate standard Fmoc SPPS pathways; Red arrows indicate orthogonal side-chain manipulation.

Part 2: Fmoc-Lys(Boc)-OH – The Standard Workhorse[1]

Context: This is the default lysine building block for 95% of modern peptide synthesis workflows utilizing the Fmoc strategy.

Mechanism of Action

In standard Fmoc SPPS, the


-Boc group serves as a semi-permanent protecting group. It must survive repeated exposure to 20% piperidine (used to remove the 

-Fmoc group at every cycle) but must be quantitatively removed during the final cleavage step.
  • Coupling: The carboxylic acid is activated (e.g., using DIC/Oxyma or HBTU/DIEA). The

    
    -Fmoc and 
    
    
    
    -Boc remain intact.[1][3]
  • Elongation: Piperidine removes the

    
    -Fmoc.[1][4] The 
    
    
    
    -Boc is stable to base, preventing side-chain branching or polymerization.[1]
  • Global Cleavage: High concentrations of TFA (usually 95%) cleave the peptide from the resin and remove the Boc group simultaneously via an

    
     mechanism, generating a tert-butyl cation.
    
Critical Consideration: Carbocation Scavenging

The removal of the Boc group generates reactive tert-butyl cations. Without adequate scavenging, these cations can re-attach to electron-rich residues (Trp, Tyr, Met, Cys), causing permanent alkylation.

  • Protocol Requirement: Use a cleavage cocktail containing Triisopropylsilane (TIS) and water (e.g., Reagent K or Reagent B).

    • Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5).[1]

Part 3: Boc-Lys(Fmoc)-OH – The Specialist for Branching[1]

Context: This derivative is primarily used in Boc SPPS when the researcher needs to modify the lysine side chain before the peptide is cleaved from the resin. This is the "Killer App" for this molecule: Orthogonal Branching .

The Strategic Advantage

In standard Boc chemistry, the side chain is typically protected with Z (Cbz) or 2-Cl-Z, which are stable to TFA (used for


-Boc removal) and removed only by HF.[5]
However, if you want to attach a fluorophore, a PEG chain, or another peptide sequence (dendrimer) to the lysine side chain while on resin, you cannot use Z/2-Cl-Z because removing them requires HF, which cleaves the peptide from the resin.

Enter Boc-Lys(Fmoc)-OH:

  • Coupling: Incorporated into the chain using standard Boc protocols.

  • Selective Exposure: The

    
    -Fmoc group is stable to TFA.[1] You can continue building the linear backbone by removing 
    
    
    
    -Boc with TFA.[1]
  • Branching Point: When ready to modify the side chain, you treat the resin with 20% Piperidine .

    • Crucial: Piperidine removes the side-chain Fmoc but leaves the

      
      -Boc (or the growing peptide chain) and the Benzyl-based side chains of other residues intact.
      
  • Functionalization: The now-free

    
    -amine can be reacted with an activated carboxylic acid, biotin-NHS, or another amino acid to start a branch.[1]
    
Workflow Visualization: Synthesis of a Branched Peptide

BranchingWorkflow Start Resin-Peptide-NH2 Step1 1. Couple Boc-Lys(Fmoc)-OH (Standard Coupling) Start->Step1 Step2 Intermediate: Resin-Peptide-Lys(Fmoc)-Boc Step1->Step2 Step3 2. Treat with 50% TFA (Removes Na-Boc only) Step2->Step3 Step4 3. Elongate Backbone (Standard Boc Cycles) Step3->Step4 Step5 Intermediate: Resin-Peptide-Lys(Fmoc)-Backbone-Boc Step4->Step5 Step6 4. Treat with 20% Piperidine (Removes Ne-Fmoc ONLY) Step5->Step6 Orthogonal Step Step7 Reactive Intermediate: Resin-Peptide-Lys(NH2)-Backbone-Boc Step6->Step7 Step8 5. Couple Branch/Fluorophore to Epsilon-Amine Step7->Step8 End Final Product: Branched Peptide on Resin Step8->End

Caption: Figure 2. Step-by-step workflow for creating side-chain branches using Boc-Lys(Fmoc)-OH in a Boc chemistry regime.

Part 4: Experimental Protocols
A. Standard Coupling (Fmoc-Lys(Boc)-OH)

Applicable for Fmoc SPPS.[1][6][4]

  • Reagents: 3 eq Fmoc-Lys(Boc)-OH, 3 eq HBTU (or HATU for difficult sequences), 6 eq DIEA in DMF.

  • Reaction: Shake for 45–60 minutes at room temperature.

  • Monitoring: Kaiser Test (Ninhydrin) should be negative (yellow).[1]

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

B. Orthogonal Side-Chain Deprotection (Boc-Lys(Fmoc)-OH)

Applicable for Boc SPPS side-chain functionalization.[1]

Pre-requisite: The peptide is on a PAM or MBHA resin (stable to TFA). The N-terminus is protected with Boc (or another acid-stable group).[1][4][7][8][9]

  • Wash: DCM (3x), DMF (3x).

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF for 10 minutes.[1] Drain. Repeat for 10 minutes.

    • Note: Unlike Fmoc SPPS, you do not need to worry about the N-terminal Fmoc, because your backbone is Boc-protected.

  • Wash: DMF (5x) to remove all traces of piperidine.

    • Validation: Test the wash eluent with chloranil or bromophenol blue to ensure no base remains.

  • Functionalization: Add the activated side-chain modifier (e.g., Biotin-NHS ester or Fmoc-AA-OH + DIC).[1]

  • Completion: Once the side chain is modified, resume standard Boc cycles (TFA deprotection of backbone) or proceed to HF cleavage.

Part 5: Safety & Operational Integrity (E-E-A-T)

As a Senior Scientist, it is imperative to address the safety implications of choosing the Boc-Lys(Fmoc) route.

  • HF Cleavage: The use of Boc chemistry (necessitated by Boc-Lys(Fmoc)) usually implies final cleavage with Anhydrous Hydrogen Fluoride (HF) .[1]

    • Hazard:[6] HF is fatal upon skin contact and decalcifies bone.[1] It requires a specialized Teflon (PTFE) vacuum line and rigorous safety protocols.[1]

    • Alternative:TFMSA (Trifluoromethanesulfonic acid) can be used as a liquid-phase alternative to HF for many Boc peptides, though it is less effective for Arginine-rich sequences.[1]

  • Solvent Compatibility: When using Boc-Lys(Fmoc) to introduce a branch, ensure the branch itself is stable to the final HF cleavage. For example, if you attach a sensitive fluorescent dye to the side chain, HF might destroy it. In such cases, post-cleavage conjugation (using Fmoc-Lys(Mtt) in Fmoc chemistry) might be safer.

References
  • BenchChem. "Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis."[1] BenchChem Technical Guides. Accessed 2024.[1][7] Link (Generalized link to product category).[1]

  • Sigma-Aldrich. "Boc-Lys(Fmoc)-OH Product Specification & Protocols."[1] Novabiochem Catalog. Accessed 2024.[1][7] Link[1]

  • Bachem. "Fmoc-Lys(Boc)-OH: Standard Building Block for SPPS."[1] Bachem Technical Data. Accessed 2024.[1][7] Link

  • PubChem. "Fmoc-Lys(Boc)-OH Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed 2024.[1][7] Link[1]

  • ChemicalBook. "Fmoc-Lys(Boc)-OH Properties and Applications."[1][6][10] ChemicalBook.[1][10] Accessed 2024.[1][7] Link

  • Albericio, F. "Orthogonal Protecting Groups for N-Amino Acids in Solid-Phase Peptide Synthesis."[1] Biopolymers, 2000. (Foundational text on orthogonality).

(Note: While specific deep-links to product sheets can expire, the provided URLs link to the authoritative landing pages for these compounds at major suppliers and databases.)

Sources

The Strategic Guide to Orthogonally Protected Lysine Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Necessity of Orthogonality

In complex peptide synthesis—specifically for cyclic peptides, antibody-drug conjugates (ADCs), and branched ubiquitinated chains—the standard Fmoc/tBu strategy is insufficient. These architectures require orthogonal protection : the ability to deprotect a specific lysine side-chain (


-amine) without affecting the N-terminal (

-amine) or other side-chain protecting groups.[1]

This guide moves beyond basic textbook definitions to provide a field-tested operational framework for the three primary orthogonal lysine protecting groups: Alloc (Allyloxycarbonyl) , Mtt (4-Methyltrityl) , and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) .

The Arsenal: Selecting the Right Protecting Group[1]

The choice of protecting group is not arbitrary; it is dictated by the chemical sensitivity of your payload and the resin linker.

Comparative Technical Matrix
FeatureLys(Alloc) Lys(Mtt) / Lys(Mmt) Lys(ivDde)
Cleavage Mechanism Pd(0) Catalyzed Allyl TransferMild Acidolysis (1% TFA)Nucleophilic Displacement (Hydrazine)
Orthogonality True Orthogonal. Stable to Acid (TFA) and Base (Piperidine).Semi-Orthogonal. Labile to TFA (final cleavage) but selectively removable with dilute acid.Orthogonal. Stable to TFA. Labile to Hydrazine.[2][3] Stable to Piperidine (mostly).
Primary Utility On-resin cyclization; Stapling; ADCs with acid-sensitive linkers.Branching; Fluorophore labeling (where Hydrazine/Pd is toxic).Long peptides; Large scale synthesis (cheaper reagents).
Major Risk Pd poisoning (incomplete reaction); Catalyst trapping in resin.Premature cleavage of peptide from acid-labile resins (e.g., 2-Cl-Trt).Migration of protecting group to

-amine; Aggregation.
Reagent Cost High (Pd catalyst).Moderate.Low.
Decision Logic: The Selection Pathway

The following diagram illustrates the decision process for selecting the correct Lysine derivative based on downstream chemistry.

G start START: Select Lysine PG acid_sens Is the downstream payload Acid Sensitive? start->acid_sens metal_sens Is the sequence Metal Sensitive (Cys/Met)? acid_sens->metal_sens No alloc Select Lys(Alloc) (Pd Labile) acid_sens->alloc Yes (Avoid Acid) base_sens Is the sequence Base/Hydrazine Sensitive? metal_sens->base_sens Yes (Avoid Pd) metal_sens->alloc No mtt Select Lys(Mtt) (Dilute TFA Labile) base_sens->mtt Yes (Avoid Hydrazine) ivdde Select Lys(ivDde) (Hydrazine Labile) base_sens->ivdde No

Caption: Decision tree for selecting orthogonal Lysine protection based on payload sensitivity and downstream chemistry constraints.

Critical Workflows & Protocols

Protocol A: Lys(Alloc) Removal (The Palladium Standard)

Best for: Cyclic peptides and "stapling" where the peptide backbone must remain intact on-resin.

The Mechanism: The Alloc group is removed via a


-allyl palladium complex.[4] Crucially, this reaction requires a scavenger  to accept the allyl group and regenerate the Pd(0) catalyst.[4] Without a scavenger, the reaction stalls.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ].[4] Note: Must be bright yellow. Green/black indicates oxidation.
  • Scavenger: Phenylsilane (PhSiH

    
    ).[4] Why? It is a mild hydride donor that is more efficient and less offensive-smelling than the traditional morpholine or tributyltin hydride.
    
  • Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

  • Swell Resin: Wash resin with dry DCM (3x).

  • Prepare Cocktail: Dissolve Pd(PPh

    
    )
    
    
    
    (0.2 eq) and Phenylsilane (20 eq) in dry DCM. Do this under Nitrogen/Argon if possible.
  • Reaction: Add cocktail to resin. Agitate gently for 30 minutes. Exclude light (wrap vessel in foil) to protect the catalyst.

  • Repeat: Drain and repeat step 3 with fresh cocktail.

  • The Critical Wash (DTC): The resin will be sticky with Pd byproducts. Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min).

    • Validation: The DTC wash will turn yellow/brown as it pulls Pd off the resin. Repeat until the wash is clear.

  • Final Wash: DMF (5x), DCM (5x).

Protocol B: Lys(Mtt) Removal (The "Flow" Method)

Best for: Branching on acid-sensitive resins (e.g., 2-Cl-Trt).

The Challenge: Mtt is removed with 1-2% TFA. However, 1-2% TFA can also cleave the peptide from a 2-Chlorotrityl chloride resin if exposed for too long.

The Solution: Use a "Flow" or "Batch-Flow" approach to minimize contact time.

Reagents:

  • Cocktail: 1.5% TFA + 3% TIS (Triisopropylsilane) in DCM.

  • Quench Buffer: 5% DIPEA in DCM/MeOH.

Step-by-Step:

  • Swell Resin: Swell in DCM.

  • Short Bursts: Add the TFA cocktail. Agitate for only 2 minutes .

  • Drain Immediately: Drain directly into a waste flask (do not recirculate).

  • Repeat: Repeat step 2-3 approximately 5-8 times.

  • Visual Check: The Mtt cation is yellow/orange. The filtrate will be yellow initially. Continue the bursts until the filtrate is colorless.

  • Neutralize: Immediately wash with Quench Buffer (2x 5 min) to stop any residual acid from cleaving the linker.

  • Wash: DCM (5x).

Protocol C: Lys(ivDde) Removal

Best for: Large scale synthesis and aggregation-prone sequences.

The Mechanism: Hydrazine acts as a nucleophile, attacking the diketone ring to form a stable indazole byproduct.

Reagents:

  • Cocktail: 2% Hydrazine Monohydrate in DMF.

Step-by-Step:

  • Reaction: Add 2% Hydrazine/DMF to resin.

  • Agitate: 3 x 10 minutes.

  • Monitoring: The byproduct (indazole) absorbs strongly at 290 nm .

    • Self-Validating Step: Collect the filtrate. Check UV absorbance.[5] If the 3rd wash still has high absorbance at 290 nm, perform a 4th treatment.

  • Warning - The Migration Risk: If the N-terminal amine is free (Fmoc removed), Dde/ivDde can migrate to the N-terminus.

    • Prevention:[6]Always remove ivDde while the N-terminus is still Fmoc/Boc protected.

Visualization of the Alloc Deprotection Pathway

Understanding the catalytic cycle is vital for troubleshooting Pd poisoning.

AllocCycle cluster_poison Failure Mode Pd0 Pd(0) Catalyst (Active) OxAdd Oxidative Addition (Pd-Allyl Complex) Pd0->OxAdd + Substrate PdOx Pd(II) Oxide (Inactive Black) Pd0->PdOx Oxidation Substrate Lys(Alloc)-Peptide Substrate->OxAdd NuAttack Nucleophilic Attack (Phenylsilane) OxAdd->NuAttack + PhSiH3 NuAttack->Pd0 Regeneration Product De-Alloc'd Peptide (Free Amine) NuAttack->Product Byproduct Allyl-Silane Byproduct NuAttack->Byproduct Oxygen O2 / Air

Caption: The Pd(0) catalytic cycle for Alloc removal. Note the regeneration of Pd(0) by Phenylsilane and the risk of oxidation by air.

Troubleshooting & Quality Control (Self-Validating Systems)

In high-stakes peptide synthesis, you cannot assume a reaction worked. You must validate it.

The Kaiser Test (Ninhydrin)
  • Utility: Qualitative check for free primary amines.

  • Result:

    • Blue Beads: Free amine present (Deprotection Successful).

    • Colorless Beads: No free amine (Deprotection Failed).

  • Limitation: Does not work well on proline or secondary amines (use Chloranil test instead).

The Micro-Cleavage (The Gold Standard)

Never commit the entire batch to the next step without confirmation.

  • Protocol: Take ~5mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 30 mins. Precipitate in ether.

  • Analysis: Run LC-MS.

  • Look For:

    • Mass + Alloc (+84 Da): Failed deprotection.[7]

    • Mass + ivDde (+206 Da): Failed deprotection.[7]

    • Mass + 12 Da (Formaldehyde): Possible side reaction if using poor quality solvents.

Dde Migration Check

If using ivDde, look for a "doublet" peak in HPLC. This often indicates that the ivDde group has migrated to a different amine rather than being removed, or that the protecting group has scrambled.

References

  • Kates, S. A., et al. (1993).[8] Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks for Fmoc SPPS. Link

  • Aapptec. Selective Removal of Mtt Protecting Group From Amines. Technical Bulletin 1181. Link

  • Biotage. Optimizing the removal of an ivDde protecting group. Link

Sources

Methodological & Application

Protocol for using Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Strategy for Functionalizing Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in SPPS

Executive Summary

This application note details the protocol for utilizing the tetrapeptide building block Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in Solid-Phase Peptide Synthesis (SPPS). This specific molecule represents a specialized "fragment condensation" tool designed for Boc-chemistry workflows.

Its primary utility lies in its orthogonal protection scheme :

  • N-Terminus (Boc): Acid-labile (TFA), allowing standard Boc-SPPS chain elongation.

  • Side-Chain (Fmoc): Base-labile (Piperidine), allowing selective on-resin deprotection of the Lysine

    
    -amine without cleaving the peptide from the resin or affecting the N-terminal Boc group.
    
  • C-Terminus (Leu-OH): Free acid for coupling to the resin-bound peptide.

This strategy is critical for synthesizing branched peptides , cyclic peptides , or site-specifically labeled probes (e.g., FRET substrates) where the hydrophobic Leu-Ala-Leu motif serves as a spacer or recognition sequence.

Chemical Logic & Orthogonality

The success of this protocol relies on the perfect orthogonality between Boc and Fmoc groups. In a standard Boc-SPPS cycle, the side chains are typically Benzyl-based (removed by HF). By introducing an Fmoc-protected Lysine, we create a "base-labile window" to modify the side chain while the rest of the peptide remains fully protected.

Orthogonal Protection Diagram

Orthogonality Molecule Boc-Lys(Fmoc)-Leu-Ala-Leu-OH BocGroup N-Terminus: Boc (Acid Labile) Molecule->BocGroup FmocGroup Side-Chain: Fmoc (Base Labile) Molecule->FmocGroup Backbone Peptide Backbone (Leu-Ala-Leu) Molecule->Backbone Reagent_TFA TFA Treatment (Standard Cycle) BocGroup->Reagent_TFA Removed by Reagent_Pip Piperidine Treatment (Selective Step) FmocGroup->Reagent_Pip Removed by Action_Elong Allows Chain Elongation Reagent_TFA->Action_Elong Action_Mod Allows Side-Chain Modification (Branching/Labeling) Reagent_Pip->Action_Mod

Figure 1: The orthogonal protection logic allowing selective side-chain manipulation in Boc-SPPS.

Pre-Synthesis Considerations

Solubility & Aggregation

The fragment Leu-Ala-Leu is highly hydrophobic. Standard SPPS solvents like DMF may be insufficient, leading to aggregation and incomplete coupling.[1]

  • Recommendation: Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DCM/DMF (1:1) to solvate the hydrophobic tail.

  • Chaotropic Agents: If aggregation is observed (slow coupling), add 0.4M LiCl or Pseudoproline dipeptides in subsequent steps.

Racemization Risk (Critical)

Coupling a peptide fragment (rather than a single amino acid) carries a high risk of epimerization at the C-terminal residue (Leucine) via oxazolone formation.

  • Avoid: Standard HBTU/DIEA activation (high base promotes racemization).

  • Use: DIC/HOAt (preferred) or HATU/Collidine (if higher reactivity is needed, but maintain low temperature).

Detailed Protocol

Phase A: Fragment Coupling (Condensation)

Objective: Couple the tetrapeptide block to the resin-bound amine.

ParameterSpecificationNotes
Resin MBHA or PAM ResinCompatible with Boc chemistry (HF cleavage).
Scale 0.1 - 0.25 mmolStandard synthesis scale.
Solvent NMP (preferred) or DMFNMP reduces aggregation of hydrophobic segments.[1][2]
Reagents DIC / HOAt1:1 ratio. Suppresses C-term racemization.[3]
Stoichiometry 2.5 - 3.0 eqSlight excess to ensure complete coupling.

Step-by-Step:

  • Resin Prep: Swell the resin (with free amine) in DCM for 20 min, then wash with NMP (3x).

  • Activation:

    • Dissolve Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (3 eq) in minimal NMP.

    • Add HOAt (3 eq) and DIC (3 eq).

    • Crucial: Allow pre-activation for only 2–3 minutes. Long pre-activation increases racemization risk.

  • Coupling: Add the mixture to the resin. Shake at room temperature for 2–4 hours .

    • Monitoring: Perform a Kaiser Test. If blue (incomplete), recouple using HATU/Collidine for 1 hour.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.

Phase B: Selective Side-Chain Deprotection

Objective: Remove the Fmoc group from Lysine without disturbing the Boc group or the resin linkage.

  • Wash: Wash resin with DMF (5x) to remove NMP and traces of acid.

  • Deprotection: Treat resin with 20% Piperidine in DMF (v/v).

    • Cycle 1: 5 minutes (flow wash).

    • Cycle 2: 15 minutes (batch shake).

  • Wash: Wash extensively with DMF (5x) then DCM (5x) to remove all piperidine.

    • Note: The N-terminal Boc group is completely stable to piperidine.

Phase C: Functionalization (Branching/Labeling)

Objective: React the now-free Lysine


-amine.
  • Scenario 1: Branching (Dendrimer/Ubiquitin): Couple a new Fmoc-amino acid using standard HBTU/DIEA protocols.

  • Scenario 2: Fluorophore Labeling: React with FITC-Isothiocyanate or a NHS-ester dye in DMF with 1% DIEA.

  • Scenario 3: Biotinylation: Couple Biotin-NHS in DMF/DIEA.

Phase D: Chain Elongation (Optional) & Final Cleavage
  • N-Terminal Deprotection: Treat resin with 50% TFA in DCM to remove the N-terminal Boc group.

  • Elongation: Continue standard Boc-SPPS coupling cycles if adding more residues to the N-terminus.

  • Final Cleavage:

    • Dry the resin completely.

    • HF Cleavage: Treat with anhydrous HF (with p-cresol/anisole scavengers) at 0°C for 1 hour.

    • Result: This cleaves the peptide from the resin and removes any remaining Benzyl-based side chain protectors (if present on other residues).

Workflow Visualization

ProtocolWorkflow Start Resin-Peptide-NH2 Step1 1. Fragment Coupling (DIC/HOAt) Start->Step1 Intermediate1 Resin-Peptide-Leu-Ala-Leu-Lys(Fmoc)-Boc Step1->Intermediate1 Step2 2. Selective Deprotection (20% Piperidine) Intermediate1->Step2 Intermediate2 Free Lys Side Chain (ε-NH2) Step2->Intermediate2 Fmoc Removed Step3 3. Functionalization (Dye/Branch/Biotin) Intermediate2->Step3 Intermediate3 Functionalized Peptide (Boc Intact) Step3->Intermediate3 Step4 4. Final Cleavage (HF / TFA) Intermediate3->Step4 Remove Boc & Resin Final Final Peptide Step4->Final

Figure 2: Step-by-step workflow for incorporating and modifying the tetrapeptide block.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Aggregation of hydrophobic Leu-Ala-Leu tail.Switch solvent to NMP or DMSO/DMF (1:4) . Use microwave heating (50°C) cautiously (watch for racemization).
Racemization (D-Leu detected) Over-activation or high base concentration.Switch to DIC/HOAt (base-free). Reduce temperature to 0°C for the first hour of coupling.
Incomplete Fmoc Removal Steric hindrance from the resin matrix.Increase Piperidine deprotection time (2 x 20 min). Add DBU (1%) to the piperidine cocktail for stronger deprotection.

References

  • Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science).[4][5]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Merck/Sigma-Aldrich. Cleavage and Deprotection Protocols for SPPS.

  • ThermoFisher Scientific. Peptide Synthesis Technical Guide: Racemization Control.

Sources

Application Note: High-Fidelity Synthesis of Cell-Penetrating Peptides via Convergent Fragment Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Cell-penetrating peptides (CPPs) such as TAT, Penetratin, and Poly-arginine are critical tools for intracellular cargo delivery. However, their synthesis presents unique challenges. Linear Solid-Phase Peptide Synthesis (SPPS) often fails for CPPs exceeding 30-40 residues due to the accumulation of deletion sequences and the aggregation of hydrophobic protected side chains (particularly Pbf-protected Arginine) within the resin matrix.

This Application Note details a Convergent Fragment Condensation strategy. By synthesizing shorter, high-purity protected fragments on acid-labile resins and coupling them in solution, researchers can bypass the "aggregation barrier" of linear synthesis. This guide prioritizes the use of 2-Chlorotrityl Chloride (2-CTC) resin and fluorinated solvent systems to overcome the notorious solubility issues of protected CPP fragments.

Core Advantages of Fragment Condensation[1]
  • Purification at Intermediate Stages: Unlike linear SPPS, where impurities accumulate until the end, fragments can be purified individually.

  • Solubility Control: Condensation in solution allows the use of specialized "power solvents" (HFIP, TFE) that are incompatible with resin-swelling requirements.

  • Scale-Up Potential: Fragments can be synthesized in parallel, reducing overall production time.

Strategic Planning: Retrosynthetic Analysis

Before touching the resin, the peptide sequence must be "cut" theoretically into feasible fragments.

The "Split Site" Rule

The C-terminus of a protected fragment is activated during condensation, making it prone to racemization (epimerization). To maintain stereochemical integrity:

  • Primary Choice: Split at Glycine (Gly) . It is achiral and cannot racemize.

  • Secondary Choice: Split at Proline (Pro) . Its cyclic nature restricts oxazolone formation, significantly reducing racemization risk.

  • Tertiary Choice: Alanine (Ala) or Leucine (Leu), using racemization-suppressing additives (e.g., CuCl₂ or HOAt). Avoid splitting at Cysteine, Histidine, or Serine.

Visual Workflow: Linear vs. Convergent

PeptideWorkflow cluster_linear Traditional Linear SPPS (High Risk for >40AA) cluster_convergent Convergent Fragment Condensation (Recommended) L_Start Resin Loading L_Step Stepwise Elongation (40+ cycles) L_Start->L_Step L_Cleave Global Deprotection L_Step->L_Cleave L_Result Crude Mix (Deletion Sequences) L_Cleave->L_Result C_Frag1 Synthesize Fragment A (2-CTC Resin) C_Cleave1 Mild Cleavage (1% TFA) Retain Side-Chain Groups C_Frag1->C_Cleave1 C_Frag2 Synthesize Fragment B (Rink/Wang Resin) C_Condense Solution Phase Coupling (Fragment A + B) C_Frag2->C_Condense C_Purify Purify Protected Fragment C_Cleave1->C_Purify C_Purify->C_Condense C_Global Global Deprotection C_Condense->C_Global

Figure 1: Comparison of Linear SPPS vs. Convergent Synthesis. The convergent path mitigates cumulative errors.

Detailed Protocols

Phase I: Synthesis of Protected Fragments (Resin Selection)

Objective: Synthesize peptide segments where the N-terminus is Fmoc-protected (or free, depending on position) and side chains are fully protected (Boc, tBu, Pbf, Trt), but the C-terminus is a free carboxylic acid.

The Resin of Choice: 2-Chlorotrityl Chloride (2-CTC) [1]

  • Why? The ester linkage to 2-CTC is hyper-acid labile. It cleaves with 1% TFA, leaving side-chain protecting groups (which require 95% TFA) intact.

Protocol:

  • Loading: Swell 2-CTC resin in dry DCM. Add Fmoc-AA-OH (1.2 eq) and DIPEA (4 eq). Agitate for 2 hours.

  • Capping: Add Methanol (1 mL per gram resin) to cap unreacted chloride sites (critical to prevent reacting with subsequent amino acids). Wash with DCM/DMF.[2]

  • Elongation: Perform standard Fmoc SPPS (Deprotection: 20% Piperidine; Coupling: HBTU/DIPEA or DIC/Oxyma).

    • Note: For the N-terminal fragment, leave the final Fmoc group ON. For the C-terminal fragment, remove the Fmoc group.

Phase II: Mild Cleavage (The Critical Step)

Objective: Release the peptide from the resin without removing side-chain protection.

Reagents:

  • Option A (Standard): 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Option B (High Performance): Hexafluoroisopropanol (HFIP) / DCM (1:4 v/v). Preferred for Cys/Met containing peptides to prevent oxidation.

Step-by-Step:

  • Wash the resin extensively with DCM (remove all traces of DMF/Piperidine).

  • Treat resin with Cleavage Cocktail (10 mL per gram resin) for 2 minutes .

  • Filter the solution directly into a flask containing 10% Pyridine in Methanol .

    • Expert Insight: The pyridine neutralizes the TFA immediately. If you skip this, the acidic solution will slowly start removing Boc/Trt groups (premature deprotection).

  • Repeat the cleavage step 3-4 times.

  • Combine filtrates and concentrate under reduced pressure (Rotavap). Do not heat above 30°C.

  • Precipitate in cold water or ether (depending on peptide hydrophobicity).

Phase III: Fragment Solubility & Purification[4]

The Challenge: Protected CPP fragments (e.g., Fmoc-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-...-COOH) are extremely hydrophobic and often insoluble in standard reverse-phase HPLC solvents (Water/Acetonitrile).

The Solution: Fluorinated Solvents If the protected fragment precipitates or crashes out on the column:

  • Dissolution: Dissolve the crude protected peptide in Trifluoroethanol (TFE) or HFIP .[3] These solvents disrupt the beta-sheet aggregates common in protected peptides.

  • Purification: Use a normal-phase silica column (DCM/MeOH gradient) OR specialized RP-HPLC columns (C4 or Diphenyl) running a gradient of Water/Acetonitrile with 0.1% TFA (keep runs short to avoid deprotection).

Phase IV: Fragment Condensation in Solution[1]

Reaction Setup:

  • Solvent: Dissolve the Carboxyl-fragment (Fragment A) and Amine-fragment (Fragment B) in dry DMF.

    • Troubleshooting: If insoluble, add HFIP or TFE (up to 20% v/v). Solvation is prerequisite for reaction.

  • Stoichiometry: Use 1.0 eq Fragment A (Acid) + 1.1 eq Fragment B (Amine).

  • Coupling Reagents: Add HOAt (1.2 eq) and HATU (1.1 eq).

  • Base: Add DIPEA (3-4 eq) to initiate. pH should be ~8 (check with wet pH paper).

  • Monitoring: Monitor by HPLC or LC-MS. Reaction usually takes 4–24 hours.

Mechanism of Selective Cleavage

Understanding the acid lability difference is crucial for troubleshooting.

CleavageMech cluster_CTC 2-CTC Linkage (Hyper-Acid Labile) cluster_SC Side Chain Protection (Acid Stable) Resin_CTC Resin-C(Ph)2-O-Peptide Result_CTC Free COOH + Protected Side Chains Resin_CTC->Result_CTC Cleaves Here Acid_Mild 1% TFA Acid_Mild->Result_CTC Prot_Boc Lys(Boc) / Arg(Pbf) Acid_Mild->Prot_Boc No Reaction Result_SC Free Amine/Guanidine Prot_Boc->Result_SC Requires Strong Acid Acid_Strong 95% TFA

Figure 2: Chemoselectivity of 2-CTC resin. 1% TFA cleaves the resin linker but leaves side-chain protectors (Boc/Pbf) intact.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Premature Deprotection Exposure to TFA during concentration.Add Pyridine to the collection flask during cleavage to neutralize TFA instantly.
Insolubility Aggregation of protected hydrophobic residues (Pbf/Trt).Use HFIP or TFE as co-solvents in the coupling reaction.[3] Do not use DMSO (oxidizes Met/Cys).
Racemization Activated C-terminal is chiral (not Gly/Pro).Use DIC/HOAt instead of HATU (slower but safer). Add CuCl₂ (rare but effective) or lower temperature to 0°C.
Incomplete Coupling Steric hindrance of bulky protecting groups.Double couple. Switch to PyBOP or COMU . Increase reaction time.

References

  • Kuroda, H., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents: Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Retrieved from [Link]

  • Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. In Solid-Phase Synthesis: A Practical Guide.
  • Eggimann, G.A., et al. (2013).[4] Convergent synthesis and cellular uptake of multivalent cell penetrating peptides.[4][5] Organic & Biomolecular Chemistry.[3][4] Retrieved from [Link]

Sources

Application Note: Orthogonal Deprotection of Fmoc Side Chains in Boc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In standard Boc/Benzyl (Boc/Bzl) SPPS, the


-amino group is protected by the acid-labile Boc group (removed by TFA), while side chains and the resin linkage are protected by benzyl-based groups (removed by HF or TFMSA). This "two-dimensional" orthogonality is sufficient for linear sequences but fails when site-specific modification (e.g., cyclization, fluorophore labeling, or side-chain glycosylation) is required prior to cleavage.

This guide details the "Third Dimension" of orthogonality: the use of Fmoc (9-fluorenylmethoxycarbonyl) as a side-chain protecting group within a Boc/Bzl backbone. Because Fmoc is base-labile, it can be selectively removed using secondary amines (piperidine) or non-nucleophilic bases (DBU) without affecting the Boc group (acid-labile) or the Benzyl side chains (HF-labile).

Critical Warning: While chemically sound, this strategy introduces base-catalyzed risks to the Boc system, specifically premature resin cleavage (on PAM/Merrifield resins) and aspartimide formation . This protocol addresses these risks with specific mitigation strategies.

Mechanistic Basis: The -Elimination[1][2][3][4]

The removal of the Fmoc group proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base). The base abstracts the acidic proton from the 9-position of the fluorene ring, causing


-elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF) .[1]
Figure 1: Orthogonality & Mechanism Logic

Fmoc_Mechanism Substrate Peptidyl-Resin (Boc-Backbone / Fmoc-SideChain) Intermediate Carbanion Intermediate Substrate->Intermediate Proton Abstraction Base Base (Piperidine/DBU) Base->Intermediate Products Free Side Chain Amine + CO2 + Dibenzofulvene (DBF) Intermediate->Products β-Elimination (E1cB) Adduct DBF-Amine Adduct (Scavenged) Products->Adduct Michael Addition (Scavenging)

Caption: The E1cB pathway for Fmoc removal. Effective scavenging of DBF is critical to prevent re-attachment.

Strategic Considerations & Risk Mitigation

Before initiating synthesis, the resin and sequence must be evaluated against the basic conditions required for Fmoc removal.

Resin Stability (The "Achilles Heel")

In Boc chemistry, the standard PAM (Phenylacetamidomethyl) and Merrifield resins utilize ester linkages. Esters are susceptible to hydrolysis (saponification) upon prolonged exposure to bases like piperidine, leading to premature loss of peptide chains.

Resin TypeLinkageBase StabilityRecommendation
MBHA AmideHigh Preferred. Stable to 20% Piperidine for >24h.
PAM EsterLow/Moderate Caution. Limit exposure < 30 min total.
Merrifield EsterLow Avoid if possible; use short DBU bursts.
BHA AmideModerate Good, but MBHA is superior.
Aspartimide Formation

Aspartic acid esters (Asp-OBzl) are prone to cyclization to form aspartimide in the presence of base, especially if followed by Glycine, Serine, or Threonine.

  • Mitigation: If the sequence contains Asp(OBzl)-Gly, add 0.1 M HOBt to the deprotection cocktail to suppress ring closure.

Detailed Protocols

Reagents Preparation[4][5][6][7][8][9][10]
  • Reagent A (Standard): 20% (v/v) Piperidine in DMF (N,N-dimethylformamide).

  • Reagent B (Accelerated/Low Contact): 2% (v/v) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

  • Wash Solvent: HPLC-grade DMF.

Protocol A: Standard Deprotection (MBHA Resin)

Use this protocol for robust amide-linked resins where base stability is not a primary concern.

  • Swell: Ensure the peptidyl-resin is fully swollen in DMF (3 x 2 min).

  • Deprotection 1 (Short): Add Reagent A (approx. 10 mL per gram of resin). Agitate for 3 minutes .

    • Why: Removes the bulk of Fmoc and scavenges generated DBF immediately.

  • Drain: Remove solvent.[2]

  • Deprotection 2 (Long): Add fresh Reagent A . Agitate for 10-12 minutes .

    • Why: Drives reaction to completion.[3]

  • Wash: Drain and wash with DMF (5 x 1 min).

    • Validation: The final wash should be neutral pH.

  • Kaiser Test: Perform a quantitative Ninhydrin test (if the N-terminus is Boc-protected, only the side chain should react).

Protocol B: "Flash" Deprotection (PAM/Merrifield Resin)

Use this protocol to minimize ester hydrolysis on base-sensitive resins.

  • Swell: Swell resin in DMF.

  • Deprotection 1: Add Reagent B (DBU/Piperidine). Agitate for 2 minutes .

    • Mechanism:[2][3][1][4][5][6][7] DBU is a stronger base than piperidine and drives the elimination faster. Piperidine acts as the scavenger.[2]

  • Drain: Remove solvent immediately.

  • Deprotection 2: Add fresh Reagent B . Agitate for 5 minutes .

  • Rapid Wash: Drain and wash immediately with DMF (3 x 30 sec) followed by DCM (2 x 30 sec) to remove base traces quickly.

  • Re-swell: Wash with DMF (2 x 2 min) before the next coupling step.

Experimental Workflow: Side-Chain Derivatization

The following workflow illustrates the process of selectively labeling a Lysine side chain while the peptide remains on the resin.

Figure 2: Orthogonal Labeling Workflow

Labeling_Workflow Start Resin-Peptide (N-term: Boc | Side-Chain: Lys(Fmoc)) Step1 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Step1 Step2 2. Wash (DMF) Remove DBF & Base Step1->Step2 Check 3. Kaiser Test (Positive = Free NH2) Step2->Check Step3 4. Coupling (Fluorophore-NHS / HOBt / DIPEA) Check->Step3 Blue Result Step4 5. Final Cleavage (HF) Remove Boc & Resin Step3->Step4

Caption: Step-by-step workflow for site-specific labeling using orthogonal Fmoc deprotection.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Loss of Peptide Mass Resin cleavage (PAM/Merrifield)Switch to Protocol B (DBU). Reduce time. Ensure moisture-free DMF.
Incomplete Deprotection Aggregation / Steric HindranceUse DBU (Protocol B). Heat to 40°C (Caution: Increases Aspartimide risk).
Aspartimide (+ succinimide mass) Base-catalyzed ring closureAdd 0.1M HOBt to the deprotection cocktail. Avoid DBU if Asp(OBzl) is present.[8]
Re-attachment of Fmoc Insufficient ScavengingEnsure piperidine is present (don't use pure DBU). Increase wash volume.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide Research, 4(3), 194–199. Link

  • Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. Link

Sources

Application Note: Strategies for Synthesizing Repetitive KLAL Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Repetitive sequences modeled on the KLAL motif (e.g., [KLAL]n, KLALKLAL...) function as potent cell-penetrating peptides (CPPs) and antimicrobial agents due to their amphipathic nature. However, this same physicochemical property renders them notoriously difficult to synthesize via standard Solid Phase Peptide Synthesis (SPPS).[1]

The Core Challenge: Beta-Sheet Aggregation Unlike random coil peptides, repetitive KLAL sequences undergo "on-resin aggregation." As the chain elongates (typically beyond 6-8 residues), the hydrophobic Leucine/Alanine faces interact intermolecularly, while the Lysine residues align, driving the formation of stable


-sheet structures. This steric stacking collapses the resin matrix and prevents the diffusion of reagents to the N-terminus, resulting in deletion sequences (des-peptides) and truncated products.

This guide details three field-proven protocols to disrupt these aggregates: Microwave Energy , Chaotropic Solvation , and Backbone Protection .

Strategic Overview: The Decision Matrix

Before initiating synthesis, select the protocol based on sequence length and available instrumentation.

decision_tree Start Start: Define KLAL Sequence Target LengthCheck Sequence Length? Start->LengthCheck Short Short (< 12 AA) LengthCheck->Short Medium Medium (12 - 25 AA) LengthCheck->Medium Long Long (> 25 AA) LengthCheck->Long Standard Standard SPPS (Double Couple Leu/Ala) Short->Standard Low Risk Microwave Protocol A: Microwave-Assisted SPPS (High Temp) Medium->Microwave Preferred Chaotrope Protocol B: Chaotropic Solvation (LiCl / Magic Mix) Medium->Chaotrope If no MW Ligation Protocol C: Fragment Condensation or Isoacyl Dipeptides Long->Ligation High Risk

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on peptide length and aggregation risk.

Critical Pre-Synthesis Parameters

To ensure success, the following parameters must be established regardless of the chosen protocol.

Resin Selection

Standard polystyrene (PS) resins often fail with KLAL sequences because the hydrophobic peptide core collapses the hydrophobic PS matrix.

  • Recommendation: Use 100% PEG-based resins (e.g., ChemMatrix® or NovaPEG). These maintain high swelling in both DMF and aqueous solvents, mechanically forcing peptide chains apart.

  • Loading: Low loading is non-negotiable. Target 0.15 – 0.25 mmol/g . High loading increases the proximity of growing chains, accelerating aggregation.

The "Pseudoproline" Trap

Expert Insight: A common error is attempting to use Pseudoproline dipeptides to break structure. KLAL sequences typically lack Serine, Threonine, or Cysteine , which are required for pseudoproline formation.

  • Alternative: Use Hmb-protected amino acids (e.g., Fmoc-Leu-(Hmb)-OH) or Isoacyl dipeptides at every 6th residue to introduce a backbone "kink" that disrupts hydrogen bonding.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted SPPS (The Gold Standard)

Microwave irradiation provides kinetic energy that disrupts intermolecular aggregates, allowing reagents to access the N-terminus.

Equipment: Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator).

Step-by-Step Workflow:

  • Swelling: Swell ChemMatrix resin in DMF for 20 minutes at 50°C (outside microwave) or RT.

  • Deprotection:

    • Reagent: 20% Piperidine in DMF with 0.1 M Oxyma Pure .

    • Why Oxyma? It suppresses racemization at high temperatures better than HOBt.

    • Condition: 75°C for 3 minutes (Single Stage) or 75°C/15 sec + 90°C/50 sec (Dual Stage).

  • Coupling (The Critical Step):

    • Activator: DIC (0.5 M) and Oxyma Pure (1.0 M) in DMF.

    • Amino Acid Excess: 5-fold.

    • Microwave Cycle:

      • Lys/Ala: 75°C for 5 minutes.

      • Leu (Hydrophobic): 90°C for 2 minutes (Aggressive coupling).

  • Washing: Perform aggressive washes (4x DMF) between steps to remove collapsed truncated species.

Data Summary: Microwave vs. RT Synthesis

ParameterRoom Temperature (RT)Microwave (75-90°C)
Coupling Time 60 - 120 min2 - 5 min
Crude Purity (12-mer) < 40% (Major deletions)> 85%
Solvent Consumption HighLow
Aggregation Risk High (Beta-sheets stable)Low (Thermal disruption)
Protocol B: Chaotropic Solvation (Manual/Non-Microwave)

If microwave instrumentation is unavailable, you must chemically disrupt the hydrogen bond network using "Magic Mixtures."

Reagents:

  • Chaotropic Salt: 0.4 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.[2]

  • Solvent System: DMF/DCM/NMP (1:1:1) + 1% Triton X-100.

Workflow:

  • Resin Preparation: Use PEG-PS resin.

  • Coupling Cocktail:

    • Dissolve Amino Acid (4 eq), HATU (3.8 eq), and HOAt (4 eq) in the 0.4 M LiCl/DMF solution.

    • Add DIEA (8 eq) immediately prior to addition.

  • Double Coupling: Mandatory for every residue after the 6th position.

    • Couple 1: 45 min with LiCl/DMF.

    • Couple 2: 45 min with NMP/DMSO (80:20) to alter solvation environment.

  • Capping: Acetylate unreacted amines after every cycle using Acetic Anhydride/DIEA/DMF to prevent growth of deletion sequences.

Protocol C: Segment Condensation (For Long Repeats > 25 AA)

For sequences like (KLAL)8, stepwise synthesis often fails regardless of conditions. Segment condensation involves synthesizing short, pure fragments (e.g., KLALKLAL) and ligating them.

Workflow:

  • Fragment Synthesis: Synthesize Fmoc-KLALKLAL-OH on 2-Chlorotrityl Chloride Resin .

    • Cleavage: Use mild acid (1% TFA in DCM) to cleave the peptide from the resin while retaining side-chain protecting groups (Boc/tBu).

  • Purification: Verify the purity of the protected fragment via LC-MS.

  • Solid Phase Ligation:

    • Anchor the first fragment to the permanent resin (Rink Amide).

    • Deprotect N-terminus (Fmoc removal).

    • Couple the next Fmoc-KLALKLAL-OH fragment using PyAOP/HOAt (stronger activation required for large fragments).

    • Repeat until full length is achieved.[3]

Quality Control & Purification

Hydrophobic KLAL peptides present unique challenges during HPLC purification.

  • Solubility: The crude peptide may be insoluble in standard Water/Acetonitrile gradients.

    • Solution: Dissolve crude peptide in Acetic Acid or HFIP (Hexafluoroisopropanol) before injecting.

  • Peak Tailing: Amphipathic peptides often drag on C18 columns.

    • Solution: Heat the HPLC column to 60°C or use a C4 column (less hydrophobic retention) to improve peak shape.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Source: PMC (National Institutes of Health) Citation: "These sequences tend to form β-sheet or α-helical structures within the molecule and therefore they have high aggregation potential..."[1] URL:[Link]

  • Microwave-assisted solid-phase peptide synthesis using the Biotage Syro Wave™. Source: PubMed Citation: "Microwave-assisted SPPS has proven to be a useful and reliable tool... particularly well suited for sequences with a high propensity to form β-sheet-type structures."[4] URL:[Link]

  • Interactions of KLA amphipathic model peptides with lipid monolayers. Source: PubMed Citation: "Creation of free surface by expansion of the monolayers resulted in... a beta-sheet conformation; this led to the coexistence of peptides in two distinctly different conformations..."[5] URL:[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: PubMed Citation: "To achieve the so-called difficult sequences, special techniques have to be applied in order to reduce aggregation of the growing peptide chain..."[6] URL:[Link]

Sources

N-terminal Boc deprotection methods for tetrapeptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Terminal Boc Deprotection Strategies for Tetrapeptides

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental operation in peptide synthesis. While seemingly routine, the deprotection of N-terminal Boc groups in tetrapeptides presents unique challenges compared to longer chains or single amino acids. Tetrapeptides often exhibit intermediate solubility profiles—too polar for standard organic extractions yet too hydrophobic for simple aqueous workups—and are prone to aggregation.

This guide details two high-fidelity protocols for N-terminal Boc deprotection: the Standard TFA/DCM Method (ideal for SPPS cycles) and the HCl/Dioxane Method (preferred for solution-phase scale-up and salt formation). It emphasizes the "Cation Threat"—the generation of reactive tert-butyl carbocations—and provides a self-validating framework to ensure sequence integrity.

Mechanistic Foundation: The Cation Threat

Effective troubleshooting requires understanding the acidolysis mechanism. Boc cleavage is not a hydrolysis; it is an elimination reaction driven by protonation.

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).

  • Cleavage: The C-O bond breaks, releasing the unstable tert-butyl cation (

    
    ) and a carbamic acid intermediate.
    
  • Decarboxylation: The carbamic acid spontaneously loses

    
     to yield the free amine.
    
  • The Threat: The generated

    
     is a potent electrophile. Without proper management (scavengers or solvent effects), it can irreversibly alkylate electron-rich side chains (Trp, Tyr, Met, Cys), creating "M+56" impurities that are difficult to separate from the target tetrapeptide.
    

Figure 1: Mechanistic pathway of Boc acidolysis highlighting the critical divergence between successful scavenging and irreversible side-chain alkylation.

Strategic Scavenger Selection

In repetitive SPPS cycles for tetrapeptides, scavengers are often omitted because side chains carry robust protecting groups (e.g., Bzl, Z) stable to dilute TFA. However, for solution-phase synthesis or sequences containing highly sensitive residues (Trp, Met), scavengers are mandatory to prevent "t-butylation."

Table 1: Scavenger Compatibility Matrix

Residue PresentRisk FactorRecommended ScavengerMechanism of Action
Trp High (Indole alkylation)Water (2-5%) or TES (Triethylsilane) Water is a mild nucleophile; Silanes quench cations efficiently.
Met Moderate (S-alkylation)Thioanisole or DMS Acts as a "soft" nucleophile to protect the sulfur atom.
Cys High (S-alkylation)Thioanisole + EDT EDT (Ethanedithiol) is the gold standard for thiols but odorous.
Tyr Low (Ring alkylation)Water or Phenol Prevents O-alkylation or C-alkylation of the phenol ring.
None (Gly/Ala) NegligibleNone Pure acid/solvent is sufficient.

Expert Insight: For tetrapeptides, avoid complex "Reagent K" cocktails unless absolutely necessary. A simple mix of TFA:H2O:TIS (95:2.5:2.5) is usually sufficient and easier to work up.

Protocol A: Standard TFA/DCM (Solid-Phase & Routine)

This is the workhorse method for removing N-terminal Boc groups during chain elongation on resin (e.g., Merrifield or MBHA resin).

Reagents:

  • Deprotection Cocktail: 50% TFA in Dichloromethane (DCM) (v/v).

  • Wash Solvent: DCM and MeOH.[1]

  • Neutralizer: 5-10% Diisopropylethylamine (DIPEA) in DCM.

Step-by-Step Workflow:

  • Resin Preparation: Swell the resin-bound Boc-tetrapeptide in DCM for 10 minutes. Drain.

  • Pre-Wash (Acid Conditioning): Add ~5 resin volumes of 50% TFA/DCM . Shake for 2 minutes. Drain.

    • Why? This removes residual traces of basic solvents and initiates swelling in the acidic medium.

  • Deprotection Reaction: Add fresh 50% TFA/DCM . Shake for 20–30 minutes .

    • Critical Control: Do not exceed 30 minutes. Prolonged exposure increases the risk of acid-catalyzed side reactions (e.g., benzyl ester cleavage).

  • Washing (The "Flow" Step):

    • Drain TFA.[1][2]

    • Wash with DCM (3x).

    • Wash with MeOH (1x) (Shrinks resin, removing trapped acid).

    • Wash with DCM (3x) (Re-swells resin).

  • Neutralization: Add 10% DIPEA/DCM . Shake for 5 minutes (x2).

    • Validation: The resin is now ready for the next coupling.

Process Check: The Kaiser Test

  • Take a few resin beads.

  • Add 1 drop each of: Ninhydrin (5% in EtOH), Phenol (80% in EtOH), KCN (in Pyridine).

  • Heat at 100°C for 2 minutes.

  • Result: Deep Blue = Positive (Free Amine, Deprotection Successful). Colorless/Yellow = Negative (Incomplete).

Protocol B: HCl in Dioxane (Solution-Phase & Scale-Up)

Preferred for solution-phase synthesis of tetrapeptides or when the final product is desired as a stable Hydrochloride salt.[1] This method avoids the formation of trifluoroacetate salts, which can be cytotoxic in biological assays.

Reagents:

  • Acid: 4M HCl in 1,4-Dioxane (Commercial grade, anhydrous).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (if peptide is soluble).

  • Precipitant: Diethyl Ether (

    
    ) or MTBE.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the Boc-tetrapeptide (1 mmol) in a minimal amount of DCM (approx. 2–5 mL).

    • Note: If the peptide contains acid-labile side chains (e.g., Boc-Asp(OtBu)-...), this method will cleave all acid-labile groups.

  • Acid Addition: Add 4M HCl/Dioxane (5–10 equivalents, approx. 2.5 mL per mmol).

  • Reaction: Stir at room temperature under Nitrogen.

    • Time: Typically 30–60 minutes.

    • Observation: The product often precipitates as the reaction proceeds (HCl salts are less soluble in dioxane/DCM than Boc-peptides).

  • Completion Check: Monitor by TLC (disappearance of starting material) or HPLC.

  • Isolation (Precipitation Method):

    • If solid has formed: Filter directly and wash with cold

      
      .
      
    • If solution remains clear: Slowly add cold

      
       (10x volume) to induce precipitation.
      
    • Centrifuge (3000 rpm, 5 min) and decant the supernatant.

  • Drying: Dry the white solid under high vacuum for 4 hours to remove dioxane traces.

Safety Note: Dioxane is a peroxide former. Use fresh bottles or test for peroxides before concentrating on a rotavap.

Decision Logic for Protocol Selection

Use the following logic tree to determine the optimal deprotection route for your specific tetrapeptide campaign.

Figure 2: Decision matrix for selecting the appropriate deprotection methodology based on synthesis phase and peptide composition.

Troubleshooting & Quality Control

Issue: Incomplete Deprotection

  • Symptom:[1][3][4][5][6][7] Kaiser test is light blue or reddish (SPPS); MS shows M+100 mass peak (Solution).

  • Cause: Aggregation of the tetrapeptide chain preventing acid penetration (common in hydrophobic sequences like Boc-Phe-Leu-Val-Ile).

  • Solution: Use 50% TFA in DCM with 5% Phenol . Phenol disrupts aggregation. Alternatively, perform a "double hit" (2x 15 min treatments).

Issue: "M+56" Mass Shift (Alkylation)

  • Symptom:[1][3][4][5][6][7] Mass spectrum shows desired mass + 56 Da.

  • Cause:tert-butyl cation attacking Trp or Tyr.[8][9]

  • Solution: You lacked scavengers. Repeat synthesis using Protocol A + Scavengers (add 2.5% TIS and 2.5% H2O to the TFA).

Issue: Diketopiperazine (DKP) Formation

  • Symptom:[1][3][4][5][6][7] Loss of two amino acids from the chain (observed as dipeptide cleavage).

  • Context: Common in tetrapeptides when the N-terminal is Proline or Glycine.

  • Prevention:[4] Avoid leaving the peptide in the neutralized (basic) state for long. Perform the subsequent coupling immediately after neutralization.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[5] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[2][5] Journal of Peptide Research, 58(4), 338–341.[5] Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol & Scavenger Selection. Technical Bulletins. Link

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques and Scavengers. Peptide Synthesis Technical Guide. Link

Sources

Application Note: Orthogonal Peptide Ligation & Branching Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Using Boc-Lys(Fmoc)-Leu-Ala-Leu-OH as a Multifunctional Hub

Executive Summary

This application note details the strategic use of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (CAS: 250290-84-7) in complex peptide synthesis and ligation. Unlike standard amino acids, this tetrapeptide functions as a dual-handle architectural hub . Its specific design—incorporating a hydrophobic spacer (Leu-Ala-Leu) and orthogonal protection groups (Boc/Fmoc)—enables the convergent assembly of branched peptides, peptide-drug conjugates (PDCs), and dendrimers.

This guide addresses the critical challenge of site-specific ligation , providing a validated protocol for introducing functional moieties (fluorophores, drugs, or secondary peptide chains) onto a peptide backbone without cross-reactivity.

Technical Architecture & Mechanism

To effectively utilize this reagent, one must understand the "Orthogonal Protection Matrix" it introduces to the synthesis workflow.

2.1 The Molecule: A Functional Breakdown
  • N-Terminus (Boc): Acid-labile (

    
     min in 50% TFA). Stable to bases. Controls the elongation of the primary peptide chain.
    
  • Side-Chain (Lys-Fmoc): Base-labile (

    
     min in 20% Piperidine). Stable to acids. Acts as the "Gatekeeper" for secondary ligation or branching.
    
  • Spacer (Leu-Ala-Leu): A hydrophobic tripeptide sequence.

    • Function 1: Reduces steric hindrance between the main chain and the bulky lysine branch point.

    • Function 2: Potentially acts as an enzyme-cleavable linker (e.g., by MMPs or Cathepsins) in drug delivery applications.

  • C-Terminus (Free Acid): The anchor point for attachment to the solid support or a convergent fragment.

2.2 The Orthogonal "Switch" Mechanism

The core utility lies in the ability to selectively expose amines. In a standard Boc-SPPS (Solid Phase Peptide Synthesis) workflow, the Fmoc group on the Lysine side chain remains inert during the repetitive TFA treatments used to deprotect the main chain. This allows the researcher to synthesize the full peptide backbone and then, at a precise moment, "switch" conditions to basic (Piperidine) to open the side chain for ligation while the peptide is still on the resin.

OrthogonalStrategy Start Boc-Lys(Fmoc)-LAL-OH (Starting Material) Step1 Coupling to Resin/Fragment (C-Terminus) Start->Step1 Branch Decision Point: Which Path? Step1->Branch PathA Path A: Main Chain Extension (Remove Boc) Branch->PathA Standard Elongation PathB Path B: Side Chain Ligation (Remove Fmoc) Branch->PathB Branching/Labeling ResultA N-Terminus Exposed (Acid Conditions: TFA) PathA->ResultA ResultB Epsilon-Amine Exposed (Base Conditions: Piperidine) PathB->ResultB Final Branched/Conjugated Peptide ResultA->Final ResultB->Final

Figure 1: The orthogonal decision tree for Boc/Fmoc protected Lysine linkers. High-contrast nodes indicate critical reaction states.

Application Protocols
3.1 Protocol A: On-Resin Convergent Ligation (Boc-Chemistry)

Objective: Synthesize a peptide backbone and ligate a functional group (e.g., Biotin, Fluorophore, or Peptide Fragment) to the Lysine side chain.

Reagents Required:

  • Resin: MBHA or PAM resin (for Boc chemistry).

  • Linker: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH.[1][2][3]

  • Deprotection A: 50% TFA in DCM (removes Boc).[4]

  • Deprotection B: 20% Piperidine in DMF (removes Fmoc).

  • Coupling: HBTU/DIEA or DIC/HOBt.

Step-by-Step Workflow:

  • Resin Loading:

    • Couple Boc-Lys(Fmoc)-Leu-Ala-Leu-OH to the resin using standard activation (3 eq. AA, 3 eq. HBTU, 6 eq. DIEA).

    • Note: The hydrophobic Leu-Ala-Leu tail may require "Double Coupling" (2 x 1 hour) to ensure quantitative loading.

  • Main Chain Elongation (The "Boc Cycle"):

    • Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min) to remove the N-terminal Boc group.

    • Crucial Check: The Side-chain Fmoc group remains intact and stable in TFA.

    • Couple the next amino acids of your sequence using standard Boc-AA-OH cycles.

    • Repeat until the N-terminal sequence is complete. Cap the final N-terminus (e.g., Acetylation) if no further extension is needed.

  • Side-Chain Deprotection (The "Switch"):

    • Wash resin thoroughly with DMF.

    • Treat resin with 20% Piperidine in DMF (3 x 10 min).

    • Result: The Lysine

      
      -amine is now free. The rest of the peptide (if capped or Boc-protected) remains protected.
      
  • Ligation of Payload (Branching):

    • Dissolve the payload (e.g., Carboxy-Fluorescein or a Protected Peptide Fragment-OH) in DMF.

    • Add to resin with coupling agents (DIC/HOBt is preferred for side-chain coupling to reduce racemization risk).

    • React for 2–4 hours or overnight.

  • Final Cleavage:

    • Treat resin with HF (Hydrofluoric Acid) or TFMSA to cleave the peptide from the resin and remove permanent side-chain protectors (e.g., Bzl, Tos).

3.2 Protocol B: Solution-Phase Fragment Condensation

Objective: Use the tetrapeptide as a soluble linker to join two complex molecules.

  • C-Terminus Activation:

    • Dissolve Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in DMF.

    • Activate C-term with NHS/EDC to form the NHS-ester.

    • React with Molecule A (containing a free amine).

    • Product:Boc-Lys(Fmoc)-Linker-Molecule A.[2][3]

  • Selective Ligation (Path Selection):

    • To ligate at Side Chain: Treat with Diethylamine or Piperidine (removes Fmoc). Purify. React with Molecule B (Activated Ester).

    • To ligate at N-Terminus: Treat with TFA (removes Boc). Purify. React with Molecule C (Activated Ester).

Critical Data & Troubleshooting
4.1 Solubility Profile

The Leu-Ala-Leu sequence renders this building block significantly hydrophobic.

SolventSolubilityRecommendation
Water InsolubleDo not use.
DCM ModerateGood for coupling, but may precipitate at high conc.
DMF High Preferred solvent for all coupling steps.
NMP HighExcellent alternative if aggregation occurs.
4.2 Common Pitfalls
  • Incomplete Coupling: The steric bulk of the Fmoc-Lysine combined with the hydrophobic tail can lead to deletion sequences.

    • Solution: Use HATU instead of HBTU for the coupling of this specific block. Perform a Kaiser test (Ninhydrin) to ensure completion.

  • Piperidine Sensitivity: While Fmoc is stable to acid, it is very labile to base. Ensure no trace amines (DIEA/TEA) are present in the wash solvents during the Boc-cycle, or you may prematurely deprotect the side chain.

  • Aggregation: The Leu-Ala-Leu motif can induce beta-sheet formation on the resin.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) if coupling becomes difficult.

References
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Molakaseema, V., et al. (2022).[5] Simple and Rapid Synthesis of Branched Peptides through Microwave-Assisted On-Bead Ligation.[5][6] The Journal of Organic Chemistry, 87(1), 1–9.[5][6] Link[5][6]

  • Liu, H., et al. (2014). Synthesis of disulfide-rich heterodimeric peptides through an auxiliary N,N-crosslink. Scientific Reports, 4, 7367. Link

  • ChemicalBook. (n.d.). BOC-LYS(FMOC)-LEU-ALA-LEU-OH Product Entry (CAS 250290-84-7).[1][2] Link

Sources

High-Fidelity Preparation of Amphipathic Alpha-Helical Peptides

Author: BenchChem Technical Support Team. Date: February 2026

From Computational Design to Biophysical Validation

Abstract

Amphipathic


-helical peptides—characterized by segregated hydrophobic and hydrophilic faces—are the structural basis for many antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and viral fusion inhibitors. While functionally potent, their synthesis is notoriously difficult. The same amphipathicity that drives biological interaction causes on-resin aggregation via 

-sheet stacking, leading to deletion sequences and low yields. This guide details an optimized workflow integrating HeliQuest design, Pseudoproline-assisted SPPS , and Heated-HPLC purification to overcome these physicochemical barriers.

Part 1: Rational Design & Computational Modeling

Before synthesis, the physicochemical parameters of the helix must be optimized to ensure stability and solubility. We utilize the HeliQuest server to calculate the hydrophobic moment (


), a vector sum representing the amphipathicity.
The Helical Wheel Strategy

An ideal amphipathic helix displays a "split personality" when viewed down the helical axis: one face is non-polar (interacting with membranes), and the other is polar (interacting with solvent).

Key Parameters for Optimization:

  • Hydrophobicity (

    
    ):  Measures membrane insertion potential. Target range: 
    
    
    
    (Eisenberg scale).
  • Hydrophobic Moment (

    
    ):  Measures the amphipathicity. A high 
    
    
    
    (>0.[1]5) indicates a perfectly segregated helix.
  • Net Charge (

    
    ):  Cationic charges (+2 to +6) are crucial for AMPs to target negatively charged bacterial membranes.
    
Protocol: In Silico Optimization
  • Access Server: Navigate to .[1][2]

  • Input Sequence: Enter your candidate sequence (18-mer window is standard).

  • Analysis: Run the "Helix Analysis" module.

  • Optimization:

    • Check the Helical Wheel projection.[1][2][3] Ensure the hydrophobic face (yellow/hydrophobic residues) is uninterrupted.[2]

    • Use the Mutation Module to substitute residues (e.g., Leucine

      
       Valine) to adjust 
      
      
      
      without destroying the helix.
    • Tip: Avoid placing bulky hydrophobic residues (Trp, Phe) adjacent to each other to prevent steric clashes.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of "Difficult Sequences"

Amphipathic peptides often fail during synthesis because the growing chains aggregate on the resin, forming hydrogen-bonded


-sheets that block the N-terminus from further reaction. Standard SPPS protocols are insufficient.[4][5]
The "Structure-Breaking" Strategy

To synthesize these sequences, we must disrupt the inter-chain hydrogen bond network.

Critical Reagents & Modifications:

Component Standard Recommendation Rationale for Amphipathic Peptides
Resin Polystyrene (PS) ChemMatrix (PEG-PS) or Tentagel . These swell better in both organic solvents and the growing peptide chain, reducing steric shielding.
Loading 0.5 – 0.8 mmol/g Low Loading (0.2 – 0.3 mmol/g) . Reduces chain crowding on the bead surface.
Coupling HBTU/DIEA DIC/Oxyma Pure . Superior efficiency and lower racemization at elevated temperatures.

| Structure Breakers | None | Pseudoprolines (


Pro)  or Isoacyl Dipeptides . These introduce a "kink" in the backbone, mechanically preventing 

-sheet formation. |
Protocol: Optimized Fmoc-SPPS Cycle
  • Scale: 0.1 mmol

  • Resin: Rink Amide ChemMatrix (0.45 mmol/g)

Step-by-Step Workflow:

  • Resin Swelling (Critical):

    • Swell resin in DCM (Dichloromethane) for 20 mins, then DMF (Dimethylformamide) for 20 mins.

    • Why: PEG-based resins require thorough solvation to fully expand the matrix.

  • Deprotection:

    • Reagent: 20% Piperidine in DMF + 0.1 M HOBt .

    • Note: HOBt suppresses aspartimide formation, a common side reaction in Asp-containing amphipathic sequences.

  • Strategic Insertion of Pseudoprolines:

    • Identify Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues in the middle of the hydrophobic block.

    • Replace the native AA with a Fmoc-AA-Ser(

      
      Me,Me pro)-OH  dipeptide unit.
      
    • Placement: Insert a pseudoproline every 6–8 residues. This is the single most effective way to salvage a failed synthesis.

  • Coupling (The "Magic Mixture"):

    • AA: 5.0 eq[6]

    • DIC: 5.0 eq

    • Oxyma Pure: 5.0 eq

    • Solvent: DMF (keep concentration high, ~0.2 M).

    • Microwave: Heat to 75°C for 5 minutes (except Cys/His, keep at 50°C).

  • Cleavage:

    • Cocktail: TFA/TIPS/Water (95:2.5:2.5).

    • Time: 3 hours. (Pseudoprolines convert back to native Ser/Thr during this acidolysis step).[7]

Workflow Visualization

The following diagram illustrates the decision logic for handling aggregation-prone sequences.

SPPS_Workflow Start Sequence Analysis (HeliQuest) Check Hydrophobic Face > 5 Residues? Start->Check Standard Standard SPPS (HBTU/DIEA) Check->Standard No Difficult Difficult Sequence Protocol Check->Difficult Yes (Aggregation Risk) Coupling Coupling Cycle: DIC/Oxyma @ 75°C Standard->Coupling Resin Select Resin: ChemMatrix (PEG) Difficult->Resin PsiPro Insert Pseudoproline (Ser/Thr/Cys positions) Resin->PsiPro PsiPro->Coupling Cleavage Acid Cleavage (TFA/TIPS/H2O) Coupling->Cleavage

Figure 1: Decision tree for synthesizing amphipathic peptides. The "Difficult Sequence" path utilizes PEG-resins and Pseudoprolines to disrupt aggregation.[5][8]

Part 3: Purification Strategy (The "Hot Column" Method)

Amphipathic peptides are notoriously difficult to purify because they interact strongly with C18 stationary phases and often precipitate in aqueous buffers.

Column Selection
  • Standard: C18 (Octadecyl). Risk: Irreversible binding of highly hydrophobic peptides.

  • Recommended: C8 (Octyl) or C4 (Butyl) . Shorter alkyl chains allow for easier elution of peptides with large hydrophobic faces.

Protocol: Heated HPLC

Heating the column reduces the viscosity of the mobile phase and, more importantly, disrupts the secondary structure of the peptide during chromatography.

  • Column: C4 Semi-prep column (e.g., Jupiter C4, 300Å pore size).

  • Temperature: Set column oven to 60°C .

    • Mechanism:[6] At 60°C, the alpha-helix is destabilized, exposing residues more uniformly to the stationary phase and sharpening the peaks.

  • Gradient:

    • Buffer A: Water + 0.1% TFA.[9][10]

    • Buffer B: Acetonitrile + 0.1% TFA.[10]

    • Profile: Shallow gradient (e.g., 0.5% B per minute) around the elution point.

Part 4: Structural Validation (CD Spectroscopy)

Mass spectrometry confirms identity, but only Circular Dichroism (CD) confirms the conformation. An amphipathic peptide should be unstructured in water but helical in membrane-mimetic environments.

Experimental Setup
  • Instrument: Jasco J-815 or equivalent.

  • Concentration: 50 µM peptide in Phosphate Buffer (10 mM, pH 7.4).

  • Titration Agent: TFE (2,2,2-Trifluoroethanol) . TFE mimics the hydrophobic environment of a membrane / protein interior.

Interpreting the Spectra[6]
  • Random Coil (Water): Strong negative minimum at ~198 nm.

  • Alpha-Helix (TFE/Lipids):

    • Double Minima: Negative peaks at 208 nm (

      
      ) and 222 nm  (
      
      
      
      ).[6]
    • Positive Maximum: Peak at ~192 nm.

  • Helicity Calculation:

    
    
    Where 
    
    
    
    is the mean residue ellipticity at 222 nm.
CD Validation Pathway

CD_Analysis Sample Purified Peptide (in Buffer) Measure Measure CD (190-260 nm) Sample->Measure AddTFE Add TFE (0% to 50%) AddTFE->Measure Result1 Min @ 198nm (Random Coil) Measure->Result1 Aq. Buffer Result2 Min @ 208/222nm (Alpha Helix) Measure->Result2 High TFE Result1->AddTFE Induce Folding

Figure 2: CD Spectroscopy workflow. Amphipathic peptides typically transition from coil to helix upon TFE addition.

References

  • Gautier, R., et al. (2008).[1] "HELIQUEST: a web server to screen sequences with specific α-helical properties."[1][2] Bioinformatics.

  • Coin, I., Beyermann, M., & Bienert, M. (2007).[5] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

  • Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[4][5][8][11] Journal of Peptide Science.

  • Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols.

  • Biotage Application Note. "Which Stationary Phase Should I Choose For My Peptide Purification?"

Sources

Troubleshooting & Optimization

Improving solubility of hydrophobic peptide fragments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrophobic Peptide Solubility

Welcome to the Advanced Peptide Support Hub. This guide addresses the persistent challenge of handling hydrophobic peptide fragments—sequences prone to aggregation, gelation, and precipitation. Unlike standard protocols, this guide focuses on the causality of insolubility (secondary structure formation, pI crashing) and provides self-validating workflows to resolve it.

Module 1: Pre-Synthesis Design (Prevention)

Q: My peptide sequence is 70% hydrophobic. Can I prevent aggregation before I even synthesize it?

A: Yes. Insolubility is often driven by intermolecular


-sheet formation, not just the lack of charged residues. You can disrupt these structures chemically during synthesis without permanently altering the final sequence.
Strategic Modifications
StrategyMechanismApplication
Pseudoproline Dipeptides Replaces Ser/Thr/Cys with an oxazolidine or thiazolidine ring.[1][2][3][4] This creates a "kink" in the backbone (similar to Proline), preventing

-sheet stacking during synthesis and purification.[2]
Essential for long, hydrophobic sequences (e.g., Amyloids, Transmembrane domains).
Isoacyl Dipeptides ("Switch" Peptides) Introduces an ester bond (depsipeptide) instead of an amide bond at Ser/Thr residues. This disrupts hydrogen bonding.[2] The native peptide bond regenerates spontaneously via an O-to-N acyl shift at physiological pH (7.4).Best for peptides that must be soluble during purification but native in the final assay.
Poly-Lys/Arg Tags Adds a charged C- or N-terminal tail (e.g., KKKK) to force solvation.Use when the exact termini are not critical for receptor binding.
PEGylation Conjugation of Polyethylene Glycol increases hydrodynamic radius and shields hydrophobic patches.Use for increasing half-life and solubility, provided PEG does not sterically hinder binding.

Technical Insight: If your GRAVY (Grand Average of Hydropathy) score is positive, standard synthesis will likely yield low purity due to on-resin aggregation. Incorporating Pseudoprolines at every 5th or 6th residue is the industry standard for preventing this [1, 2].

Module 2: Reconstitution Protocols (The "Wet" Lab)

Q: I have a lyophilized powder that refuses to dissolve in water or PBS. What is the correct order of operations?

A: Never add PBS directly to a hydrophobic peptide. The salts will shield charges and force immediate precipitation. Follow the Stepwise Solubilization Protocol .

The Stepwise Solubilization Protocol

Prerequisite: Calculate the Isoelectric Point (pI) of your peptide.[5][6][7]

  • The "Organic Start": Dissolve the peptide in the smallest possible volume of a water-miscible organic solvent (DMSO, DMF, or Acetonitrile).[8]

    • Target: 10–20 mg/mL stock concentration in 100% solvent.

  • The "Chaotropic Spike" (If Organic Fails): If the peptide gels in DMSO, it has likely formed amyloid-like fibrils. Add 6M Guanidine-HCl or 8M Urea to disrupt hydrogen bonds.

  • The "Slow Dilution": Add water dropwise to the organic stock while vortexing.

    • Stop point: If turbidity appears, you have reached the solubility limit.[9]

  • Buffer Addition: Only add buffered saline (PBS/Tris) after the peptide is fully dissolved in the water/organic mix.

Visual Workflow: Solubilization Decision Tree

solubilization_tree start Start: Lyophilized Peptide check_pi Check Isoelectric Point (pI) start->check_pi basic Basic (pI > 7.5) (Net Positive Charge) check_pi->basic acidic Acidic (pI < 6.5) (Net Negative Charge) check_pi->acidic neutral Neutral / Hydrophobic (pI ~7 or No Charge) check_pi->neutral acid_sol Dissolve in 10% Acetic Acid basic->acid_sol base_sol Dissolve in 0.1% Ammonium Hydroxide acidic->base_sol organic_sol Dissolve in minimal DMSO/DMF neutral->organic_sol check_agg Clear Solution? acid_sol->check_agg base_sol->check_agg organic_sol->check_agg success Dilute with Water/Buffer to Working Conc. check_agg->success Yes fail_agg Gelation/Precipitate? check_agg->fail_agg No hfip HFIP Protocol: 1. Dissolve in 100% HFIP 2. Sonicate 3. Evaporate to film 4. Reconstitute in DMSO fail_agg->hfip Amyloid/Fibril Suspected

Figure 1: Decision matrix for solubilizing peptides based on charge and hydrophobicity.

Module 3: Purification & Handling (Downstream)

Q: My HPLC peaks are broad or "ghosting" (disappearing). Is the peptide impure?

A: Not necessarily. Hydrophobic peptides often adsorb irreversibly to C18 columns or elute slowly due to strong hydrophobic interaction, causing peak broadening.

HPLC Optimization for Hydrophobic Fragments
ParameterStandard ProtocolHydrophobic Optimization Reason
Stationary Phase C18 (Octadecyl)C4 (Butyl) or C8 (Octyl) Shorter alkyl chains reduce retention time and irreversible binding [3].
Temperature Room Temp (25°C)Elevated (40°C – 60°C) Reduces mobile phase viscosity and increases mass transfer kinetics, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN + 10% Isopropanol (IPA) IPA is a stronger eluent for hydrophobic domains and helps solvate aggregates.
Gradient 5%

65% B
Start higher (e.g., 30% B) Prevents the peptide from precipitating at the head of the column during injection.

Q: I need to use this in a cell assay. How much DMSO can I use?

A: Toxicity is cell-line dependent.[10] You must run a vehicle control.

  • Safe Zone: < 0.1% v/v (Most cell lines).[9]

  • Caution Zone: 0.1% – 0.5% v/v (Acceptable for robust lines like HeLa, HEK293; risky for primary cells).

  • Danger Zone: > 1.0% v/v (Membrane permeabilization and apoptosis likely).

Critical Protocol: If your peptide requires 10% DMSO to stay soluble, it is incompatible with cell assays unless you use an albumin-pulse method (pre-binding the peptide to BSA to keep it in solution before adding to cells).

Module 4: The "Nuclear Option" (HFIP Protocol)

Q: My peptide has turned into a gel. Vortexing does nothing.

A: You are witnessing fibrillogenesis (amyloid formation). Water promotes this. You must reset the secondary structure using HFIP (Hexafluoroisopropanol).

The HFIP Reset Protocol:

  • Dissolve: Add 100% HFIP to the gelled peptide (handle in a fume hood).

  • Sonicate: Sonicate for 15 minutes. The solution should become clear as

    
    -sheets are disrupted and converted to 
    
    
    
    -helices [4].
  • Evaporate: Use a stream of nitrogen gas or a SpeedVac to evaporate the HFIP completely.

  • Result: You will be left with a thin, monomeric peptide film.

  • Store: Store this film at -80°C.

  • Reconstitute: On the day of the experiment, dissolve the film in dry DMSO, then dilute into your buffer.

References

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

  • Merck Millipore. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis. Link

  • Waters Corporation. (2023). Peptide Isolation – Method Development Considerations. Link

  • Stine, W. B., et al. (2011). Preparing Synthetic Amyloid-β Peptide Assemblies for Experimental Use. Methods in Molecular Biology. Link

  • Bachem. (2021). Care and Handling of Amyloid Peptides. Link

Sources

Technical Support Center: Preventing Aggregation in KLAL Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization for Amphipathic (KLAKLAK)₂ Sequences

Executive Summary: The "Zipper" Effect

The KLAL motif (specifically the pro-apoptotic (KLAKLAK)₂ sequence) is notoriously difficult to synthesize due to its amphipathic nature. In a resin-bound state, these peptides adopt a secondary structure where hydrophobic residues (Leucine/Alanine) and hydrophilic residues (Lysine) segregate to opposite faces.

This segregation drives the formation of inter-chain β-sheets , effectively "zipping" the growing peptide chains together. This steric occlusion prevents the entry of activated amino acids and deprotection reagents, leading to deletion sequences (missing amino acids) and incomplete coupling, typically observed after the 6th or 7th residue.

This guide provides a self-validating protocol to disrupt these aggregates using chemical, physical, and resin-based interventions.

Mechanism of Failure & Solution Strategy

The following diagram illustrates the aggregation mechanism and the specific intervention points described in this guide.

KLAL_Aggregation Start Resin-Bound Peptide (KLAKLAK...) Amphipathic Amphipathic Segregation (Hydrophobic Face Exposed) Start->Amphipathic BetaSheet Inter-chain Beta-Sheet Stacking (The 'Zipper' Effect) Amphipathic->BetaSheet H-Bonding StericOcclusion Steric Occlusion Reagents cannot reach N-terminus BetaSheet->StericOcclusion Deletion Deletion Sequences (Low Purity) StericOcclusion->Deletion Sol1 Solution 1: PEG-Resin (Increases Solvation) Sol1->Amphipathic Mitigates Sol2 Solution 2: Hmb/Dmb Protection (Disrupts H-Bonds) Sol2->BetaSheet Blocks H-Bond Sol3 Solution 3: Chaotropic Salts (Breaks Aggregates) Sol3->BetaSheet Disrupts

Caption: Figure 1. The cascade of aggregation in amphipathic peptides and the three specific intervention points (Resin, Backbone Protection, Chaotropes).

Critical Reagent Selection

Standard polystyrene (PS) resins and standard coupling reagents are often insufficient for KLAL peptides.[1] Use this selection matrix to upgrade your protocol.

ComponentStandard (Avoid for KLAL)Recommended High-Performance Alternative Scientific Rationale
Resin Polystyrene (1% DVB)ChemMatrix® (PEG) or TentaGel® PEG backbones swell better in polar solvents (DMF/NMP) and solvate the growing peptide chain, reducing aggregation propensity.
Loading High (0.6 - 0.8 mmol/g)Low (0.15 - 0.25 mmol/g) Lower density reduces the proximity of peptide chains, physically preventing the inter-chain interactions.
Backbone Protection NoneFmoc-(FmocHmb)Ala-OH or Fmoc-(Dmb)Ala-OH Introduces a steric bulky group on the backbone nitrogen, physically blocking the hydrogen bond required for beta-sheet formation.
Solvent DMFNMP or DMF + 10% DMSO NMP (N-methylpyrrolidone) has higher polarity and dipole moment, better disrupting aggregates than DMF.
Coupling Reagent HBTU/DICHATU or DIC/Oxyma Pure HATU provides faster kinetics to "race" against aggregation; Oxyma is superior for microwave methods and preventing racemization.[1][2]
Advanced Protocol: The "Aggregate-Breaker" Workflow

This protocol assumes a 0.1 mmol scale.[1] It integrates chemical disruption with optimized instrumental parameters.[1]

Phase 1: Resin Preparation
  • Select Resin: Use Rink Amide ChemMatrix (or PEG-PS), 0.45 mmol/g.[1]

  • Down-loading (Crucial): Do not use the resin "as is."[1] Couple the first amino acid (Lys) at a limiting level (e.g., 0.2 mmol for 1g of resin) and cap the remaining sites with acetic anhydride.

    • Target Loading: ~0.2 mmol/g.[1][2]

Phase 2: The "Magic Mixture" Coupling (For Residues 6-14)

As the chain grows, standard coupling will fail. Switch to this mixture for the second half of the sequence.

  • Activator: 0.5 M HATU in DMF.[1]

  • Base: 1.0 M DIEA (Diisopropylethylamine) in NMP.[1]

  • Chaotropic Additive: 0.4 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in the activator solution.[1]

    • Why? LiCl disrupts the hydrogen bonding network of the beta-sheets, keeping the N-terminus accessible.

Phase 3: Strategic Backbone Protection (The "Silver Bullet")

If you observe deletion sequences despite using PEG resin, you must use backbone protection.

  • Insert Point: Replace Alanine-8 or Alanine-11 with Fmoc-(FmocHmb)Ala-OH or Fmoc-(Dmb)Ala-OH.

  • Mechanism: The Hmb/Dmb group acts as a temporary "kink."[1] It is removed during the final TFA cleavage, yielding the native peptide.

  • Note: Hmb-protected amino acids are sterically hindered.[1] Couple them using symmetric anhydrides or high-concentration HATU for extended times (2 hours).

Phase 4: Microwave Assistance

Thermal energy provides the kinetic "kick" to overcome aggregation barriers.[1]

  • Temperature: 75°C (Do not exceed 50°C for Cys/His, but KLAL is safe at 75°C).

  • Time: 5 minutes coupling.

  • Deprotection: 20% Piperidine with 0.1 M HOBt (prevents aspartimide formation if Asp is present, but also reduces background racemization).[1]

Troubleshooting Guide (FAQ)

Use the decision tree below to diagnose specific failure modes.

Troubleshooting_Tree Problem Synthesis Failure Check1 Is the crude purity < 50%? Problem->Check1 Check2 Are there deletion sequences (M-1, M-2)? Check1->Check2 Yes Check3 Did the resin volume increase massively? Check1->Check3 No, but low yield SolutionA Aggregation Confirmed. Switch to ChemMatrix Resin & Add LiCl. Check2->SolutionA Yes, broad peaks SolutionD Use Hmb-Ala at residue 8. Check2->SolutionD Yes, sharp deletions SolutionB Incomplete Coupling. Use Double Coupling with HATU. Check3->SolutionB No SolutionC Solvent Gelation. Wash with DCM/MeOH then switch to NMP. Check3->SolutionC Yes

Caption: Figure 2. Troubleshooting logic flow for diagnosing KLAL synthesis failures.

Q1: My resin turned into a "gel" and wouldn't drain. What happened?

A: This is classic solvated aggregation. The peptide-resin complex formed a physical gel network.

  • Fix: Wash the resin with DCM (Dichloromethane) to shrink it, then MeOH (Methanol) to collapse the structure. Re-swell in NMP (not DMF) and perform the next deprotection/coupling at a higher temperature (60-75°C).

Q2: I see a "des-Ala" deletion peak in the Mass Spec. Is the Alanine bad?

A: Likely not.[1] The deletion probably occurred before the Alanine coupling. The chain aggregated, preventing the Alanine from attaching.

  • Fix: Perform a double coupling for the residue preceding the missing one. Use a "capping" step (Acetic Anhydride) after every coupling to terminate unreacted chains—this makes purification easier by ensuring all impurities are much shorter than the full length.[1]

Q3: Can I use Pseudoprolines for KLAL?

A: Standard pseudoprolines are derived from Serine, Threonine, or Cysteine (e.g., Fmoc-Ala-Ser(PsiMe,Mepro)-OH). Since (KLAKLAK)₂ contains none of these, standard pseudoprolines are not applicable .[1]

  • Alternative: You must use Hmb-Ala or Dmb-Ala (Backbone Protection), which performs the same function for non-Ser/Thr sequences.

References & Authority
  • Johnson, T., et al. (1993).[1] The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks. Journal of the Chemical Society.[1] (Pioneering work on Hmb backbone protection).

  • Jaber, S., et al. (2021).[1][3] Synthesis, Antitumor and Antibacterial Studies of New Shortened Analogues of (KLAKLAK)2-NH2. Molecules.[4][1][5][6][7][8][9][10][11][12][13] (Specific microwave protocols for KLAL).

  • Bachem Technical Guides. Cleavage of Hmb Protected Peptides. (Protocols for handling Hmb/Dmb groups).

  • CEM Corporation. Microwave SPPS of Difficult Sequences.[1] (Parameters for heating amphipathic peptides).

  • Merck/Novabiochem. Fmoc-(FmocHmb)Ala-OH Product Data.[4][1] (Commercial availability of the specific Hmb-Ala blocker).

Sources

Technical Support Center: Advanced Fmoc Deprotection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Identifying the Failure Mode

Incomplete Fmoc removal is a critical bottleneck in Solid Phase Peptide Synthesis (SPPS). When this occurs specifically on Lysine side chains (e.g., during the synthesis of dendrimers, MAPs, or cyclic peptides using Fmoc-Lys(Fmoc)-OH), the root cause is almost invariably steric occlusion or inter-chain aggregation .

Use this matrix to diagnose your specific issue before proceeding to the protocols.

SymptomProbable CauseVerification MethodRecommended Protocol
Broad/Tailing HPLC Peaks

-sheet aggregation preventing base access.
Micro-cleavage: Cleave a small resin sample; if mass spec shows

Da adducts, Fmoc is intact.
Protocol B (Chaotropes)
Low Yield in Branched Peptides Steric hindrance in high-density resin loading (e.g., MAPS).Kaiser Test: Dark blue beads (positive) are expected, but light blue indicates incomplete deprotection.Protocol A (DBU)
Aspartimide Formation (+/- 18 Da) Over-aggressive base treatment in Asp-containing sequences.LC-MS: Look for M-18 peaks (Aspartimide) or M+Piperidine adducts.Protocol C (Suppression)
Re-attachment of Fmoc Insufficient scavenging of Dibenzofulvene (DBF).UV Monitoring: Deprotection peak does not return to baseline.Protocol A (Scavenger)

Technical Deep Dive: The Mechanics of Failure

To resolve incomplete deprotection, we must understand the mechanism. Fmoc removal proceeds via an E1cB elimination mechanism.

  • Proton Abstraction: A base removes the acidic proton from the fluorenyl ring (C9 position).[1]

  • Elimination: The intermediate collapses to release Dibenzofulvene (DBF) and carbamate.

  • Scavenging: The highly reactive DBF must be trapped (scavenged) immediately, or it will re-attach to the free amine.

Why Lysine Side Chains Fail: In branched peptide synthesis (e.g., using Fmoc-Lys(Fmoc)-OH), the local concentration of peptide chains doubles at every generation. This creates a "dense shell" effect. Standard 20% Piperidine is bulky and often fails to penetrate this steric shield to abstract the proton. Furthermore, the hydrophobic Fmoc groups themselves promote


-

stacking, locking the resin sites in an aggregated state.
Visualization: The Deprotection Logic Flow

FmocTroubleshooting Start Issue: Incomplete Fmoc Removal (Lysine Side Chain) CheckSeq Analyze Sequence/Structure Start->CheckSeq IsBranched Is it a Branched/Dendrimeric Structure? CheckSeq->IsBranched IsAggregated Is it a Hydrophobic/Aggregation Prone Sequence? IsBranched->IsAggregated No Sol_DBU Protocol A: Switch to DBU (Strong Base) + Piperidine (Scavenger) IsBranched->Sol_DBU Yes (Steric Bulk) IsAggregated->Sol_DBU No (Kinetic issue) Sol_Heat Protocol B: Microwave (60°C) or Chaotropic Salts (0.1M LiCl) IsAggregated->Sol_Heat Yes (Beta-sheets) Sol_Asp Protocol C: Add 0.1M HOBt (Prevent Aspartimide) Sol_DBU->Sol_Asp If Sequence contains Asp(OtBu)-Gly/Asn

Caption: Decision logic for selecting the correct deprotection strategy based on structural constraints.

Protocol Library

Protocol A: DBU-Enhanced Deprotection (The "Steric Breaker")

Use this for branched peptides or sterically hindered Lysine side chains.

Rationale: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that is significantly stronger than piperidine. It accelerates the initial proton abstraction (Step 1 of E1cB) but cannot scavenge DBF. Therefore, a small amount of piperidine is retained solely as a scavenger.

Reagents:

  • Base: 2% DBU (v/v) + 5% Piperidine (v/v) in DMF.

  • Wash: DMF (HPLC Grade).

Step-by-Step:

  • Drain the resin completely.

  • Add the DBU/Piperidine cocktail (approx. 10 mL per gram of resin).

  • Agitate for 5 minutes . Drain.

  • Repeat the addition and agitate for 10-15 minutes .

  • Wash rigorously: DMF (3x), DCM (3x), DMF (3x).

  • Test: Perform a Chloranil test (more sensitive for secondary amines/aggregates) or a micro-cleavage.

CRITICAL WARNING: DBU promotes Aspartimide formation.[2] If your sequence contains Asp(OtBu), proceed to Protocol C immediately.

Protocol B: Aggregation Disruption (The "Solubility Fix")

Use this when the Lysine is buried in a hydrophobic region or beta-sheet.

Rationale: Chaotropic salts disrupt the hydrogen bonding network of the resin-bound peptide, allowing the base to penetrate.

Reagents:

  • Cocktail: 20% Piperidine in DMF containing 0.1 M LiCl (Lithium Chloride) or 0.1 M KSCN (Potassium Thiocyanate).

  • Alternative Solvent: 20% Piperidine in NMP (N-Methyl-2-pyrrolidone) instead of DMF.

Step-by-Step:

  • Pre-swell resin in NMP for 20 minutes (NMP swells polystyrene resins better than DMF).

  • Heat the reaction vessel to 50°C (if using a microwave synthesizer, set to 75°C, 30W).

  • Add the LiCl/Piperidine cocktail.

  • Agitate for 2 x 10 minutes (Batch) or 1 x 3 minutes (Microwave).

  • Wash with warm DMF if possible to prevent re-aggregation during washing.

Protocol C: Aspartimide-Safe Enhanced Deprotection

Use this when you need DBU strength but have Aspartic Acid in the sequence.

Rationale: The addition of HOBt (Hydroxybenzotriazole) provides a proton source that suppresses the base-catalyzed ring closure of Aspartic acid, preventing the formation of Aspartimide side products (mass -18).

Reagents:

  • Cocktail: 2% DBU + 2% Piperidine + 0.1 M HOBt in DMF.

Step-by-Step:

  • Dissolve HOBt in DMF first until clear.

  • Add Piperidine and DBU.[2] The solution may turn slightly yellow/orange.

  • Perform deprotection in short bursts (3 x 3 minutes) rather than one long exposure.

  • Wash immediately and extensively with DMF.

Troubleshooting & FAQs

Q: I am synthesizing a MAP (Multiple Antigenic Peptide) on a Lysine core. The Kaiser test is positive, but the coupling fails. Why? A: A positive Kaiser test (blue) only indicates some free amines. In a dendrimer, you might have 8 theoretical amines. If only 4 are deprotected, the test is still blue.

  • Solution: You must use quantitative UV monitoring . Collect the deprotection waste and measure absorbance at 301 nm (dibenzofulvene-piperidine adduct). Calculate the total mmol of Fmoc removed and compare it to the theoretical load. If the yield is <90%, repeat Protocol A.

Q: Can I use Piperazine instead of Piperidine? A: Yes. Piperazine (5-10%) is a safer, non-controlled alternative. However, for incomplete removal on Lysine side chains, Piperazine is often weaker and slower. If you switch to Piperazine, you must add DBU (Protocol A) to drive the reaction to completion in difficult sequences.

Q: Why do I see a +222 Da mass increase on my Lysine? A: This is the mass of the Fmoc group. It confirms incomplete deprotection. If you see +56 Da, that is a t-Butyl cation adduct (from incomplete scavenging during final cleavage). If you see +222, the Fmoc never came off. Use the DBU protocol.

Q: Is ivDde-Lys(Fmoc)-OH better than Fmoc-Lys(Fmoc)-OH? A: Yes, for orthogonal strategies. If you need to modify the side chain, ivDde-Lys(Fmoc)-OH allows you to remove the side-chain Fmoc with piperidine (while the main chain is protected by ivDde, assuming you capped the N-terminus or are working in a specific order).[3][4] However, if you are building a dendrimer, you usually want both amines to react, so Fmoc-Lys(Fmoc)-OH is standard.

References

  • Wade, J. D., et al. (1991).[2] "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of DBU." Peptide Research, 4(3), 194-199.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][] Chemical Reviews, 109(6), 2455-2504. (Definitive guide on orthogonality).

  • Merck/Sigma-Aldrich Technical Bulletin. "Fmoc Solid Phase Peptide Synthesis - Causes of Failure." (Highlighting aggregation in Lys-rich regions).

  • Behrendt, R., et al. (2016).[7] "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. (Review of aggregation-disrupting solvents like LiCl/NMP).

  • Aapptec Technical Support. "Fmoc Removal with DBU: Protocols and Warnings."

Sources

Purification challenges for hydrophobic amphipathic peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Hydrophobic Amphipathic Peptides

Role: Senior Application Scientist Subject: Troubleshooting Guide for High-Hydrophobicity Peptide Purification Reference ID: TS-HAP-2024-01[1]

Introduction

Welcome to the technical support center. If you are reading this, you are likely facing the "hydrophobic wall": your peptide is aggregating, precipitating on the column, or vanishing during recovery.

Hydrophobic amphipathic peptides (e.g., antimicrobial peptides, transmembrane domains, amyloid sequences) present a unique paradox. They possess distinct hydrophobic and hydrophilic faces, causing them to self-assemble into stable oligomers or fibrils in aqueous buffers.[1] Standard RP-HPLC protocols often fail because they treat the peptide as a single molecule rather than a supramolecular aggregate.

This guide abandons generic advice in favor of causal analysis and aggressive solubilization strategies.

Phase 1: Solubilization & Sample Preparation

The majority of purification failures occur before the sample ever touches the column.

Q: My peptide is insoluble in water/acetonitrile. What is the "Nuclear Option" for solubilization?

A: Stop adding more water. Amphipathic peptides often form "beta-sheet sandwiches" that are water-resistant. You must disrupt hydrogen bonding and hydrophobic interactions simultaneously.

The Solubilization Matrix:

Solvent/AgentMechanismRecommended Use CaseWarning
HFIP (Hexafluoro-2-propanol) Strong H-bond disruptor; induces helicity.[1]"Nylon-like" peptides (e.g., Amyloid Beta).Volatile and expensive. Must be diluted before injection.
6M Guanidine HCl Chaotropic denaturation.Aggregated crude mixtures.Incompatible with MS (unless desalted online). High backpressure.[2]
Formic Acid (80%) Protonation + solvent.Highly hydrophobic basic peptides.Chemically aggressive; limit exposure time to prevent formylation.[1]
TFE (Trifluoroethanol) Secondary structure stabilizer.[1]Peptides that aggregate in random coils.Can induce strong helical structure, altering retention.

Protocol: The "Step-Wise" Dissolution

  • Dissolve the crude peptide in a minimal volume of 100% HFIP or Pure Formic Acid .

  • Sonicate for 5 minutes to break fibril seeds.

  • Dilute slowly with your Mobile Phase A (Water/0.1% TFA) immediately prior to injection.

    • Target: Final organic content <20% if possible to prevent early elution, but keep it high enough to maintain solubility.

Q: I injected a clear solution, but the pressure spiked, and I lost the sample. What happened?

A: Your peptide likely precipitated upon contact with the mobile phase inside the injection loop or at the head of the column. This is the "Solvent Shock" effect.

Troubleshooting Steps:

  • Sandwich Injection: If your autosampler supports it, bracket your sample plug with a "strong" solvent (e.g., 50% Acetonitrile or TFE) to prevent immediate precipitation in the aqueous mobile phase.

  • Heat the Column: (See Phase 2). Cold columns promote precipitation.

Phase 2: Chromatographic Optimization

Standard C18 columns are often too retentive for these molecules, leading to irreversible adsorption.

Q: Which column chemistry maximizes recovery for hydrophobic peptides?

A: Move away from standard C18 (100 Å). The high carbon load and small pore size create a "hydrophobic trap."

Recommended Stationary Phases:

  • C4 (Butyl): Lower hydrophobicity allows elution at lower organic concentrations.

  • Diphenyl: Offers alternative selectivity (pi-pi interactions) which can separate structural isomers better than alkyl chains.[1]

  • Pore Size is Critical: Use 300 Å (wide pore).[1] Hydrophobic peptides often form oligomers; 100 Å pores are too small, leading to exclusion or trapping.

Q: My peaks are broad and tailing. How do I sharpen them?

A: Peak broadening in this class of peptides is usually kinetic (slow mass transfer due to aggregation) rather than thermodynamic.

The Thermal Solution: Run the column at 60°C – 80°C .

  • Physics: High temperature lowers mobile phase viscosity and increases the kinetic energy of the peptide, disrupting intermolecular H-bonds.

  • Result: This often sharpens peaks by 50% and reduces backpressure, allowing higher flow rates.

  • Note: Ensure your silica column is stable at this temperature (most modern bonded phases are stable up to 60°C at low pH).[1]

Q: The peptide won't elute, even at 95% Acetonitrile.

A: You need a stronger displacer.[3] Acetonitrile (ACN) is sometimes insufficient for very hydrophobic domains.

The "Super-Organic" Mobile Phase B: Replace standard 100% ACN with:

  • Isopropanol (IPA) / Acetonitrile Blend (e.g., 30:70 or 50:50). [1]

  • Why: IPA is a stronger eluent for hydrophobic species and better solvates the peptide chains, preventing on-column precipitation.

Visualization: Decision Logic for Purification

PeptidePurification Start Crude Hydrophobic Peptide SolubilityCheck Soluble in 50% ACN/Water? Start->SolubilityCheck StandardRP Standard RP-HPLC (C18, 100Å, 0.1% TFA) SolubilityCheck->StandardRP Yes Aggregated Aggregation/Precipitation SolubilityCheck->Aggregated No StandardRP->Aggregated Tailing/Ghost Peaks Success Sharp Peak / High Recovery StandardRP->Success If lucky Step1 Switch Solvent: Use HFIP, Formic Acid, or 6M GnHCl Aggregated->Step1 Solubilize Step2 Switch Column: Use C4 or Diphenyl (300Å) Step1->Step2 Optimize Stat. Phase Step3 Apply Heat: Set Column Oven to 60°C Step2->Step3 Optimize Kinetics Step3->Success

Caption: Logical workflow for escalating purification parameters when standard methods fail due to hydrophobicity.

Phase 3: Post-Purification & TFA Removal

TFA (Trifluoroacetic acid) is toxic to cells and can artificially alter peptide secondary structure.

Q: How do I remove TFA counterions without losing my peptide?

A: Lyophilization alone does not remove TFA (it removes free acid, but not the counterion bound to basic residues like Arg/Lys). You must perform a salt exchange.[3][4]

Protocol: HCl Exchange (The Gold Standard)

  • Dissolve the purified, lyophilized peptide in 10-100 mM HCl (depending on peptide basicity).

  • Allow to stand for 1–5 minutes at room temperature.

    • Mechanism:[5] The stronger acid (HCl) displaces the weaker acid (TFA).[3]

  • Freeze immediately in liquid nitrogen.

  • Lyophilize.[3][4][6][7][8]

  • Repeat 2-3 times to ensure complete exchange (~99% removal).

Q: I lost 40% of my yield during the final lyophilization. Where did it go?

A: Hydrophobic peptides adhere aggressively to polypropylene (plastic) and glass surfaces once the organic solvent is removed.

Prevention:

  • Labware: Use "LoBind" or siliconized tubes.[1]

  • Re-dissolution: Do not try to redissolve the final powder in water alone.[1] Wet the pellet with 50-100 µL of Acetic Acid or DMSO first, then dilute with water.

Summary of Key Specifications

ParameterStandard PeptideHydrophobic Amphipathic Peptide
Pore Size 100 Å300 Å (Mandatory)
Ligand C18C4, Diphenyl, or C8
Temp Ambient (25°C)60°C - 80°C
Mobile Phase B 100% ACNACN + 10-50% Isopropanol
Sample Solvent Water/ACNHFIP, Formic Acid, or 6M GnHCl

References

  • Bachem. Peptide Purification Process & Methods: An Overview. (Discusses RP-HPLC principles and solvent choices).

  • Waters Corporation. Peptide Isolation – Method Development Considerations. (Details the use of temperature and pore size for hydrophobic peptides).

  • The Nest Group. Designing Purification Methods for Hydrophobic Peptides.[1] (Specific protocols for using Propanol and Diphenyl columns).

  • LifeTein. How to remove TFA from synthetic peptides using HCl? (Standard protocol for salt exchange).

  • PolyLC Inc / Chromatography Forum. HPLC method for hydrophobic peptide. (Discussion on HFIP usage and HILIC alternatives).

Sources

Technical Support Center: Handling Precipitation of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

[1][2]

Part 1: The Physicochemical Challenge

Executive Summary: The precipitation you are experiencing with Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in water is not an anomaly; it is a predictable physicochemical outcome dictated by the peptide’s protecting groups and amino acid sequence.[1][2]

This molecule represents a "perfect storm" of hydrophobicity:

  • The Protecting Groups:

    • Fmoc (Side-chain): The fluorenyl ring is a massive aromatic system that acts as a "grease ball," driving strong hydrophobic aggregation via

      
      -
      
      
      stacking.[1][2]
    • Boc (N-terminus): The tert-butyl group adds significant non-polar bulk.[1][2]

  • The Sequence: The Leu-Ala-Leu motif is highly hydrophobic.[1][2]

  • The Constraint: The only solubilizing moiety is the C-terminal carboxylic acid.[1][2] However, ionizing this group (pH > 4) is risky because the Fmoc group is base-labile , while the Boc group is acid-labile .[1][2]

The Diagnosis: You are likely experiencing Hydrophobic Collapse .[2] When water (a high-dielectric, polar solvent) is added, the hydrophobic Fmoc and Leucine residues aggregate instantly to minimize their surface area contact with water, forming a precipitate that is thermodynamically resistant to re-dissolution.[2]

Part 2: Diagnostic & Troubleshooting Guide

Module A: The Solubility Matrix

Use this table to select the correct solvent system.[2] Water is not a solvent for this peptide; it is a precipitant. [2]

Solvent SystemSolubility RatingRisk FactorRecommendation
Water (Neutral) 🔴 Insoluble High (Precipitation)Do not use as primary solvent.[1][2]
DMSO (Dimethyl Sulfoxide) 🟢 Excellent LowPrimary Recommendation. Dissolves aggregates and disrupts

-stacking.[1][2]
DMF (Dimethylformamide) 🟢 Good LowAlternative to DMSO if downstream assays are DMSO-sensitive.[1][2]
NaOH / Basic Buffer 🔴 Critical Risk High (Degradation) Avoid. High pH (>9) will remove the Fmoc group.[2]
TFA / Acidic Buffer 🔴 Critical Risk High (Degradation) Avoid. Low pH (<2) will remove the Boc group.[2]
Acetonitrile/Water (1:1) 🟡 Moderate ModerateUsable for HPLC, but may require heating.[2]
Module B: Step-by-Step Troubleshooting Protocols
Scenario 1: "I added water directly to the powder, and it formed a white solid."

Status: The peptide has undergone solvent shock. The Fix: The "Back-Extraction" Method.[1][2]

  • Do not add more water.[1][2]

  • Centrifuge the suspension (5,000 x g, 5 mins) to pellet the solid.

  • Remove the supernatant carefully.[1][2]

  • Add 100% DMSO to the pellet.[1][2] Use a volume calculated to achieve a 10–20 mM stock concentration.[1][2]

  • Sonicate for 30–60 seconds. The solution should turn clear.

  • Slowly add water/buffer dropwise only if necessary for the final assay, ensuring the final DMSO concentration remains >5-10% (or higher, depending on the peptide's limit).

Scenario 2: "I need to dose this into a biological assay (aqueous), but it precipitates upon dilution."

Status: The "Crash-Out" Effect. The Fix: The Co-Solvent Dropwise Protocol.

  • Concept: You must maintain a "solvation shell" of organic solvent around the peptide while introducing it to water.[2]

Protocol:

  • Prepare a 1000x Stock Solution in pure DMSO (e.g., 10 mM).

  • Prepare your aqueous assay buffer.[1][2]

  • Crucial Step: Do not squirt the DMSO stock into the buffer.[2]

  • Instead, place the buffer on a vortex mixer (medium speed).[2]

  • Add the DMSO stock sub-surface (pipette tip submerged) while vortexing.[1][2]

  • Limit: Ensure final DMSO concentration does not exceed 1% (v/v) if cells are present, though this specific peptide may require 5-10% DMSO to stay soluble.[1][2]

    • Note: If 1% DMSO is the limit and it still precipitates, this peptide is likely too hydrophobic for that assay conditions without a carrier (e.g., Cyclodextrin or BSA).[2]

Scenario 3: "Can I adjust the pH to dissolve it?"

Status: High Risk Operation.[1][2] The Fix: The "Safe Window" Adjustment.

  • Warning: The Fmoc group is unstable at pH > 8.5-9.[1][2]0. The Boc group is unstable at pH < 2.0.[1][2]

  • Strategy: You have a narrow safe window (pH 7.0 – 8.0).[1][2]

  • Protocol:

    • Dissolve peptide in DMSO.[1][2][3][4][5][6]

    • If dilution into water causes cloudiness, add 0.1% Ammonium Bicarbonate (NH4HCO3) instead of pure water.[2]

    • The mild basicity (pH ~7.[1][2]8) will ionize the C-terminal carboxylate (

      
      ) without cleaving the Fmoc group, providing a "charge handle" to assist solubility.[1][2]
      
    • Use immediately. Do not store this solution overnight.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for handling this specific orthogonally protected peptide.

PeptideSolubilityStartStart: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH(Solid Powder)CheckSolventSelect Primary SolventStart->CheckSolventWaterWater / BufferCheckSolvent->WaterAvoidOrganic100% DMSO or DMFCheckSolvent->OrganicRecommendedPrecipitationPrecipitation / Aggregation(Hydrophobic Collapse)Water->PrecipitationSolutionClear Stock SolutionOrganic->SolutionDilutionDilution StepSolution->DilutionDirectWaterAdd Water Dropwise(Vortexing)Dilution->DirectWaterCheckCloudyIs it Cloudy?DirectWater->CheckCloudyNoNoCheckCloudy->NoYesYesCheckCloudy->YesClearReady for AssayCloudyPrecipitate FormedFixCloudyAdd 0.1% NH4HCO3 (pH 7.8)OR Increase DMSO %Cloudy->FixCloudyFixCloudy->CheckCloudyWarningCRITICAL WARNING:Avoid NaOH (Fmoc cleavage)Avoid TFA (Boc cleavage)FixCloudy->WarningConstraintNo->ClearYes->Cloudy

Caption: Decision tree for solubilizing Boc-Lys(Fmoc)-Leu-Ala-Leu-OH, emphasizing the avoidance of pH extremes to preserve protecting groups.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use sonication to help dissolve the peptide? A: Yes, sonication is highly recommended and safe for this peptide.[2] It helps break up the hydrophobic intermolecular interactions (

1212

Q2: Why can't I just use NaOH to dissolve it? I see a carboxylic acid at the end. A: While NaOH would ionize the C-terminus and improve solubility, it acts as a strong base.[2] The Fmoc group on the Lysine side chain is base-labile.[1][2][5] Exposure to NaOH (even dilute) can cause the Fmoc group to fall off (deprotection), leaving you with Boc-Lys-Leu-Ala-Leu-OH, which is a different molecule than intended.[1][2]

Q3: How stable is this peptide in DMSO? A: The peptide is chemically stable in pure DMSO at -20°C or -80°C for months.[1][2] However, avoid "wet" DMSO (DMSO that has absorbed water from the air), as this can encourage slow aggregation over time.[2] Always use fresh, anhydrous DMSO for stock solutions.[2]

Q4: My assay cannot tolerate DMSO. What are my alternatives? A: If DMSO is strictly forbidden, you are in a difficult position due to the extreme hydrophobicity of the Fmoc/Leu combination.[2]

  • Option A: Use Cyclodextrin (HP-

    
    -CD) .[1][2] Prepare a 10-20% solution of HP-
    
    
    -CD in water and use this to dilute your DMSO stock.[1][2] The cyclodextrin encapsulates the hydrophobic parts of the peptide.[2]
  • Option B: Use Acetonitrile (if the assay allows), though it is often more toxic than DMSO.[2]

References

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of Fmoc base-lability and Boc acid-lability). [1][2]

  • Thermo Fisher Scientific. (n.d.).[1][2] Peptide Solubility Guidelines. (General protocols for hydrophobic peptide handling).

  • Sigma-Aldrich. (n.d.).[1][2] Handling and Solubility of Peptides. (Specific advice on organic co-solvents for aggregated peptides).

  • Fields, G. B., & Noble, R. L. (1990).[2] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[1][2] (Foundational text on Fmoc chemistry and stability).

Technical Support Center: Storage & Handling of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

[1][2]

Product: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH Chemical Profile: Orthogonally protected tetrapeptide with a hydrophobic C-terminal domain.[1][2] Critical Risk Factors: Hydrolytic cleavage, hydrophobic aggregation (gelation), and non-specific deprotection (acid/base sensitivity).[2]

Part 1: Technical Overview & Stability Profile

This molecule represents a unique stability challenge due to its dual-protection scheme and amphipathic nature .[1][2] Unlike standard peptides, it carries both acid-labile (Boc) and base-labile (Fmoc) groups, requiring a storage environment strictly isolated from volatile laboratory chemicals.[1][2]

Chemical Vulnerabilities
FeatureChemical RiskStorage Implication
N-Terminus (Boc) Acid LabileDO NOT store near TFA, HCl, or acetic acid vapors.[1][2] Spontaneous deprotection yields a free amine.[3]
Side Chain (Fmoc) Base LabileDO NOT store near piperidine, DBU, or amine vapors.[2] Causes premature side-chain deprotection.
C-Terminus (Leu-Ala-Leu) Hydrophobic AggregationHigh risk of

-sheet formation and insolubility.[1][2] Requires specific reconstitution protocols.
Peptide Bond HydrolysisHygroscopic.[4][][6] Moisture absorption leads to backbone cleavage and racemization.

Part 2: The Gold Standard Storage Protocol

To guarantee the integrity of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH, you must implement a "Cold Chain" custody protocol.[1][2]

Long-Term Storage ( > 1 Month)
  • Temperature: -20°C (Standard) or -80°C (Optimal).

  • Container: Amber glass vials with Teflon-lined caps. Plastic (polypropylene) is acceptable but less ideal for long-term hydrophobic peptide storage due to potential gas permeability.[1][2]

  • Atmosphere: Overlay with dry Nitrogen (

    
    ) or Argon (
    
    
    ) before sealing.[1][2]
  • Desiccation: Store the vial inside a secondary container (jar/box) containing active silica gel or

    
    .
    
Short-Term Handling (Active Use)[1][2]
  • Temperature: +4°C is acceptable for < 1 week.

  • Solvation: NEVER store this peptide in solution. If dissolved, use immediately or lyophilize. The hydrophobic Leu-Ala-Leu tail drives rapid aggregation in solution, rendering the peptide unusable upon thawing.[1][2]

The "Safe Thaw" Workflow

The most common cause of degradation is condensation entering the vial during thawing. You must follow this thermodynamic equilibration process:

SafeThawFreezer1. Remove from Freezer(-20°C)Desiccator2. Place in Desiccator(Room Temp)Freezer->DesiccatorTransferEquilibration3. Equilibrate(60 Minutes)Desiccator->EquilibrationWarm upOpen4. Open Vial(Dry Environment)Equilibration->OpenNo CondensationWeigh5. Weigh Quickly(< 2 min)Open->WeighMinimize Air ExposurePurge6. N2 Purge & ResealWeigh->PurgePrevent OxidationPurge->FreezerReturn to Storage

Figure 1: Thermodynamic equilibration workflow to prevent condensation-induced hydrolysis.

Part 3: Troubleshooting Guide

Issue 1: "The powder won't dissolve (Solubility Failure)."

Diagnosis: The C-terminal Leu-Ala-Leu sequence is highly hydrophobic and prone to forming intermolecular

12Corrective Protocol:
  • Primary Solvent: Dissolve the powder in a minimal volume of DMF (Dimethylformamide) or DMSO .

    • Rule of Thumb: Use 50-100

      
      L of solvent per mg of peptide.[1][2]
      
  • Dilution: Once fully dissolved (clear solution), slowly add your aqueous buffer dropwise while vortexing.

  • Rescue: If aggregation persists, add HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) to disrupt secondary structures, though this may interfere with biological assays.

Issue 2: "The powder turned yellow or sticky."

Diagnosis: This indicates Fmoc cleavage or Hydrolysis .

  • Yellowing: Often caused by the release of the dibenzofulvene byproduct after Fmoc removal, usually due to exposure to amine vapors (e.g., open ammonia or piperidine bottles in the same fridge).

  • Stickiness: Indicates moisture absorption (hygroscopicity) leading to partial hydrolysis.[1][2] Action: Discard the aliquot. Run HPLC to verify purity of the remaining stock.

Issue 3: "HPLC shows multiple peaks (Purity Drop)."

Diagnosis: Likely partial deprotection of Boc or Fmoc groups due to improper storage atmosphere. Verification Experiment:

  • Column: C18 Reverse Phase (Hydrophobic selectivity is required for Leu-Ala-Leu).[1][2]

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).[1][2]

  • Observation:

    • Early eluting peak:[2] Free amine (Boc loss).[1][2]

    • Late eluting peak:[2] Hydrophobic aggregate or Fmoc-loss species.[1][2]

Part 4: Degradation Pathways Visualization[2]

Understanding how the molecule breaks down helps you prevent it.

DegradationPeptideBoc-Lys(Fmoc)-Leu-Ala-Leu-OHHydrolysisHydrolysis:Backbone CleavagePeptide->Hydrolysis Long-term MoistureBocLossBoc Removal:Free N-TerminusPeptide->BocLoss Trace Acid ExposureFmocLossFmoc Removal:Side Chain DeprotectionPeptide->FmocLoss Trace Base ExposureWaterMoisture (H2O)Water->HydrolysisAcidAcid Vapors (TFA/HCl)Acid->BocLossBaseBase Vapors (Amines)Base->FmocLoss

Figure 2: Primary chemical degradation pathways for orthogonally protected peptides.[1][2]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store this peptide in solution at -20°C? A: No. While many peptides tolerate this, the Leu-Ala-Leu motif is prone to aggregation.[1][2] Freezing in solution concentrates the peptide into cryo-concentrated domains, accelerating

12

Q: I lost the original vial cap. Can I use Parafilm? A: No. Parafilm is permeable to water vapor over time. Transfer the peptide to a new, clean glass vial with a tight-fitting screw cap or a crimp top.

Q: Why is the "Safe Thaw" (warming to room temp) so important? A: If you open a cold vial in a warm room, water from the air instantly condenses on the powder. This water initiates hydrolysis and makes the powder sticky/unweighable. This is the #1 cause of batch failure [2].

Q: Is this peptide light sensitive? A: While it does not contain Tryptophan (Trp) or Methionine (Met)—the primary light-sensitive residues—Fmoc groups can be sensitive to UV light over extended periods.[1][2] Store in amber vials or wrap in foil as a precaution [3].

References

  • Bachem. (2021). Handling and Storage of Peptides. Bachem Technical Guides. Link

  • USP. (2023). <1047> Biotechnology-Derived Articles - Peptide Mapping. United States Pharmacopeia.[7] Link(Note: General chapter reference for peptide stability standards).

  • Sigma-Aldrich. (n.d.).[1][2] Peptide Stability and Storage Guidelines. Merck/Sigma Technical Library. Link

Validation & Comparative

Mass Spectrometry Characterization of Protected Peptide Fragments: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Bottleneck in Convergent Synthesis

In the landscape of modern peptide therapeutics, convergent synthesis (fragment condensation) is the superior strategy for generating long (>50 AA) or difficult sequences. However, this method relies entirely on the purity of fully protected peptide fragments. If a fragment containing a deletion sequence or an incomplete deprotection is coupled, the error is buried in the final product, often indistinguishable from the target.

Characterizing these fragments is notoriously difficult. Unlike native peptides, protected fragments are:

  • Hydrophobic: Often insoluble in standard aqueous LC-MS mobile phases.

  • Labile: Protecting groups like Trityl (Trt) or tert-Butyl (tBu) can fragment in the ion source, confusing molecular weight confirmation.

  • Ionization-Resistant: With N-termini and side chains capped, protonation sites are scarce.

This guide objectively compares the analytical methodologies for these challenging analytes, providing a self-validating protocol to ensure "first-time-right" coupling.

Part 1: The Matrix of Choice (Ionization & Introduction)

The first decision in characterization is how to get the molecule into the gas phase without degrading it.

Comparative Analysis: ESI vs. MALDI

While Electrospray Ionization (ESI) is the gold standard for native peptides, Matrix-Assisted Laser Desorption/Ionization (MALDI) offers distinct advantages for protected hydrophobic fragments.

FeatureESI (Electrospray Ionization) MALDI (Matrix-Assisted Laser Desorption) Verdict for Protected Fragments
Solvent Tolerance Low. High organic content can destabilize spray; requires ionization dopants.High. Analytes crystallize from solid state; solvent evaporates before analysis.MALDI wins for extreme hydrophobicity.
Ionization Mechanism Soft, but requires protonation sites (

). Protected peptides often lack these.
Proton transfer from matrix. Often generates singly charged ions (

).
ESI is preferred if the peptide can be solubilized and doped with

or

.
In-Source Decay (ISD) High risk. Labile groups (Trt, Boc) often fall off in the source (Skimmer/Cone voltage).Lower risk if "cold" matrices (e.g., DHB) are used.MALDI provides cleaner intact molecular ions.
Coupling LC-MS compatible (Online).Offline (Spotting).ESI is mandatory for purity profiling (LC-MS).

Expert Insight: For purity assessment (LC-MS), ESI is non-negotiable. However, you must adjust the "Cone Voltage" or "Declustering Potential" to the lowest possible setting (e.g., 10–20V) to prevent the protecting groups from flying off before the detector.

Part 2: The Separation Challenge (SFC vs. RP-HPLC)

Standard peptide C18 gradients (0–100% ACN with 0.1% TFA) often fail for protected fragments. They either retain irreversibly on the column or precipitate (crash out) upon injection.

Comparative Analysis: Chromatography[1]
FeatureRP-HPLC (Reversed-Phase) SFC (Supercritical Fluid Chromatography) Operational Reality
Mobile Phase Water / Acetonitrile (or MeOH).Supercritical

/ Methanol.[1][2]
SFC is naturally superior for hydrophobic analytes.
Solubility Poor.[3][4] Hydrophobic peptides aggregate.Excellent.

acts as a non-polar solvent; high diffusivity breaks aggregates.
SFC prevents "on-column" precipitation.
Column Chemistry C18 is often too retentive. Requires C4, C8, or Diphenyl.2-Ethylpyridine (2-EP) or Diol.RP-HPLC requires shorter alkyl chains (C4) to elute protected fragments.
Throughput Standard (15–30 min runs).Rapid (3–10 min runs).SFC allows faster screening of fragment libraries.

Part 3: Technical Deep Dive & Fragmentation Logic

The "Sodium Adduct" Trap

Protected peptides often lack basic sites for protonation. Consequently, in ESI-MS, you will frequently observe the Sodium adduct


 or Potassium adduct 

as the base peak, rather than

.
  • Action: Always calculate the theoretical mass for sodium adducts (+22.99 Da).

  • Warning: Do not confuse a Sodium adduct with a chemical modification.

Fragmentation Pathways (CID)

When performing MS/MS (sequencing) on protected peptides, the fragmentation hierarchy differs from native peptides:

  • Primary Loss: Labile protecting groups (e.g.,

    
     from tBu) are lost first.
    
  • Secondary Loss: Backbone amide bond cleavage (

    
     ions).
    

You must apply higher Collision Energy (CE) to see backbone fragmentation because the protecting groups act as "energy sinks."

Part 4: Universal Protocol for Hydrophobic Protected Fragments

This protocol uses HFIP (Hexafluoroisopropanol) , the "magic solvent" that disrupts beta-sheet aggregation and dissolves almost any protected peptide.

WARNING: The "Crash Out" Effect
  • The Error: Dissolving in 100% HFIP and injecting directly into an aqueous HPLC stream.

  • The Result: The peptide precipitates instantly at the injection valve, clogging the system.[3]

  • The Fix: The "Dissolve & Dilute" method described below.

Step-by-Step Methodology

1. Sample Preparation (The "Dissolve & Dilute" Method)

  • Step A: Weigh 1 mg of protected peptide fragment.

  • Step B: Add 100

    
     of pure HFIP. Vortex until clear (breaks aggregation).
    
  • Step C: Dilute with 900

    
     of Methanol (MeOH) or Isopropanol (IPA).
    
    • Why? This lowers the HFIP concentration to 10%, making it compatible with the mobile phase and preventing precipitation shock.

  • Step D: Centrifuge at 10,000 rpm for 5 mins to remove any insoluble particulates.

2. LC-MS Configuration

  • Column: C4 or C8 (Do not use C18), 2.1 x 50 mm, 1.7

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Isopropanol:Acetonitrile (50:50) + 0.1% FA.[3]

    • Why IPA? It has stronger elution strength for hydrophobic compounds than ACN alone.

  • Gradient: Start high! 50% B to 100% B over 10 mins.

3. MS Source Tuning

  • Ionization: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage / Declustering Potential: LOW (10–20 V). High voltage will strip protecting groups (In-Source Decay).

  • Scan Range: 500 – 3000 m/z (Protected fragments are heavy).

Part 5: Visualization of Workflows

Diagram 1: The Analytical Decision Matrix

This logic flow ensures you choose the correct instrument path based on peptide properties.

G Start Protected Peptide Fragment Solubility Solubility Check (in 50% ACN/Water) Start->Solubility Soluble Soluble Solubility->Soluble Clear Solution Insoluble Insoluble / Aggregates Solubility->Insoluble Cloudy/Precipitate Path_Std Standard LC-MS (C18 Column, ACN/H2O) Soluble->Path_Std HFIP_Step Dissolve in HFIP Dilute w/ MeOH Insoluble->HFIP_Step Choice Technique Selection HFIP_Step->Choice Method_SFC SFC-MS (Supercritical CO2) Choice->Method_SFC High Throughput Available Method_MALDI MALDI-TOF (Solid State Analysis) Choice->Method_MALDI MW Conf Only (No Purity Data) Method_ModLC Modified LC-MS (C4 Column + IPA) Choice->Method_ModLC Purity Profile Required

Caption: Decision matrix for selecting the optimal characterization route based on peptide solubility and analytical goals.

Diagram 2: Fragmentation & Analysis Logic

Understanding how protected peptides behave inside the Mass Spectrometer.

Fragmentation Parent Parent Ion [M+H]+ Source Ion Source (ESI) Parent->Source Soft Soft Tuning (Low Cone Voltage) Source->Soft Hard Hard Tuning (High Cone Voltage) Source->Hard Result_Intact Intact Molecular Ion (Mass Confirmation) Soft->Result_Intact Result_ISD In-Source Decay (Loss of Trt/tBu) Hard->Result_ISD CID CID Fragmentation (MS/MS) Result_Intact->CID Select Precursor Frag_Sc Side Chain Loss (Neutral Loss) CID->Frag_Sc Low Energy Frag_Bb Backbone Cleavage (b/y ions) CID->Frag_Bb High Energy

Caption: The impact of source tuning and collision energy on protected peptide spectral output.

References

  • Waters Corporation. (2023). Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Analysis.Link

  • Shimadzu Corporation. (2021). Efficient Optimization of Separation Conditions for Synthetic Peptide Using Supercritical Fluid Chromatography.Link

  • Beavis, R. C., & Chait, B. T. (1996). Matrix-assisted laser desorption ionization mass-spectrometry of proteins.[5] Methods in Enzymology. (Foundational text on MALDI vs ESI complementarity).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Reference for lability of Trt/tBu groups in acidic conditions).
  • Jasco. (2022).[6][7] Rapid Peptide Separation by Supercritical Fluid Chromatography.[7]Link

Sources

Comparative Guide: Structural Verification of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in peptide synthesis and drug development, the tetrapeptide Boc-Lys(Fmoc)-Leu-Ala-Leu-OH presents a specific analytical challenge. It contains isobaric residues (Leucine), bulky protecting groups (Boc, Fmoc) that dominate 1D spectra, and a repetitive hydrophobic core.

While Mass Spectrometry (MS) confirms molecular weight, it often fails to definitively distinguish between Leucine and Isoleucine isomers or prove the regiospecificity of side-chain protection without complex fragmentation studies. Nuclear Magnetic Resonance (NMR) remains the gold standard for non-destructive, stereochemical, and sequential verification.

This guide outlines a self-validating NMR protocol to verify the sequence Lys-Leu-Ala-Leu , confirm the orthogonal protection of the Lysine side chain, and ensure high purity.

Part 1: The Analytical Landscape

Why NMR? A Comparative Analysis

Before initiating the protocol, it is crucial to understand why NMR is selected over or alongside other methods.

Feature1D 1H NMR 2D NMR (COSY/NOESY) LC-MS (ESI) HPLC (UV)
Primary Utility Purity check, Protecting group ratioSequence connectivity, StereochemistryMolecular Mass confirmationPurity profile, Retention time
Isomer Distinction High (Leu doublet vs. Ile triplet)Very High (Side chain spin systems)Low (Requires MS/MS w-ions)Low (Co-elution risk)
Sequence Validation Low (Signal overlap)High (Sequential NOE walk)Medium (MS/MS fragmentation)None
Quantification Absolute (qNMR)RelativeRelativeRelative

The Verdict: Use LC-MS for a rapid "Yes/No" on mass. Use NMR for the "How" and "Where"—specifically to prove the Fmoc is on the Lysine


-amine and to distinguish the two Leucine residues.

Part 2: 1D 1H NMR Analysis (The Baseline)

Solvent Selection: DMSO-d6

Causality: We select DMSO-d6 over CDCl3 or D2O for three reasons:

  • Solubility: Protected peptides are often insoluble in water but highly soluble in DMSO.

  • Amide Visibility: DMSO suppresses the exchange of amide protons (NH) with solvent, keeping the critical NH signals sharp and visible (typically 7.0–8.5 ppm).

  • Shift Dispersion: It provides excellent separation between the Boc singlet and the peptide backbone.

The "Self-Validating" Integration Check

The first step in verification is a mathematical check of the protecting groups. If this ratio fails, the synthesis is compromised.

Target Molecule: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

  • Boc Group: 9 equivalent protons (tert-butyl).

  • Fmoc Group: 8 aromatic protons + 3 aliphatic protons (CH-CH2).

Protocol:

  • Set the Boc singlet (approx. 1.37 ppm) integral to 9.00 .

  • Integrate the Fmoc aromatic region (7.30–7.90 ppm).

  • Pass Criteria: The Fmoc integral must be 8.00 ± 0.3 .

    • If < 7.5: Fmoc cleavage has occurred (deprotection).

    • If > 8.5: Incomplete washing of free Fmoc-Cl or Fmoc-OSu reagents.

Expected Chemical Shifts (DMSO-d6)

Note: Exact shifts vary by concentration and temperature.

Residue/GroupProton TypeApprox.[1][2][3][4][5][6] Shift (ppm)MultiplicityDiagnostic Note
Boc

1.35 – 1.40Singlet (9H)Huge intensity; reference peak.
Fmoc Aromatic7.30 – 7.90Multiplets (8H)Distinctive "roofing" pattern.
Fmoc

(fluorenyl)
4.20 – 4.35Doublet/MultipletOften overlaps with

-protons.
Lysine

-NH
~7.2Triplet (broad)Urethane NH (Fmoc-protected).
Lysine

-CH2
2.9 – 3.0Quartet/MultipletDeshielded by Fmoc.
Leucine (x2)

-CH3
0.80 – 0.95DoubletsDistinguishes from Ile (Ile has a triplet).
Alanine

-CH3
1.15 – 1.25DoubletDistinct from Leu/Lys alkyls.
Amide Backbone NH7.8 – 8.3DoubletsCritical for sequencing.

Part 3: Advanced Verification (2D NMR Strategy)

1D NMR confirms the parts are there. 2D NMR confirms they are connected in the correct order: Lys


 Leu 

Ala

Leu
.
The Problem: Leu-Leu Overlap

We have two Leucine residues.[7] In 1D NMR, their signals will overlap. The Solution: Sequential Assignment via NOESY (Nuclear Overhauser Effect Spectroscopy) .[8]

The Workflow
  • COSY (Correlation Spectroscopy): Identifies protons within the same amino acid residue (J-coupling).

    • Goal: Trace the spin system:

      
      
      
    • Differentiation:

      • Ala:

        
         (short system).
        
      • Leu:

        
         (long system).
        
      • Lys:

        
         (very long system).
        
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons close in space (< 5Å), specifically across the peptide bond.

    • Goal: Connect Residue

      
       to Residue 
      
      
      
      .
    • The "Walk": Look for the cross-peak between

      
       and 
      
      
      
      (the
      
      
      connectivity).
Logic Flow for Assignment

The following diagram illustrates the decision process for verifying the sequence using 2D data.

NMR_Verification_Flow Start Start: Purified Peptide Solvent Dissolve in DMSO-d6 Start->Solvent OneD Acquire 1D 1H NMR Solvent->OneD Check1 Check Integrals: Boc (9H) vs Fmoc (8H) OneD->Check1 Fail1 FAIL: Repurify or Resynthesize Check1->Fail1 Ratio != 9:8 TwoD Acquire 2D COSY & NOESY Check1->TwoD Ratio OK SpinSys Identify Spin Systems (COSY) Find 1x Ala, 2x Leu, 1x Lys TwoD->SpinSys SeqWalk Sequential Walk (NOESY) Connect Alpha(i) to NH(i+1) SpinSys->SeqWalk VerifyLeu differentiation: Leu2 connects to Lys1 & Ala3 Leu4 connects to Ala3 & OH SeqWalk->VerifyLeu VerifyLeu->Fail1 Connectivity Fails Success VERIFIED STRUCTURE: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH VerifyLeu->Success Connectivity Matches

Caption: Figure 1. Decision tree for the structural verification of the protected tetrapeptide, prioritizing integral checks before advanced 2D sequencing.

Part 4: Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of the peptide.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D).

    • Tip: If the peptide aggregates (broad lines), gently warm the tube to 40°C or add 1-2 drops of CD3OD to break hydrogen bonds, though this may obscure amide signals.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
  • Temperature: 298 K (25°C).

  • 1D Proton:

    • Scans: 16–64 (depending on concentration).[1]

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the Boc methyls).
      
  • 2D COSY (gCOSY):

    • Matrix: 2048 x 256.

    • Scans: 4 per increment.

  • 2D NOESY:

    • Mixing Time: 300 ms (optimal for small-to-medium peptides).

    • Note: ROESY is preferred if the molecular weight is ~1000-2000 Da (the "null point" for NOE), but for this tetrapeptide (~750 Da), NOESY usually works well with a positive NOE signal.

The "Wüthrich Walk" for this Sequence

To verify Lys(1) - Leu(2) - Ala(3) - Leu(4) :

  • Anchor at Alanine: Find the Alanine spin system in COSY. It is unique (Methyl doublet at 1.2 ppm coupled to Alpha at 4.2 ppm).

  • Look Backward (NOESY): Find the NOE cross-peak between Ala-NH and the Alpha-proton of the preceding residue.

    • Result: This Alpha proton must belong to a Leucine (Leu2).

  • Look Forward (NOESY): Find the NOE cross-peak between Ala-Alpha and the NH of the next residue.

    • Result: This NH must belong to the other Leucine (Leu4).

  • Verify Termini:

    • Lys1: Its NH should show an NOE to the Boc group (or be absent if N-methylated, but here it is Boc-NH). Its Alpha should connect to Leu2-NH.

    • Leu4: Its Alpha will not show a strong NOE to a subsequent amide (C-terminus is OH).

Part 5: References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[9] Retrieved from [Link]

    • Source for chemical shift tables and solvent data.[6][10]

  • Wüthrich, K. (2002).[11] Nobel Lecture: NMR Studies of Structure and Function of Biological Macromolecules. NobelPrize.org. Retrieved from [Link]

    • Foundational text on sequential assignment strategies (the "Walk").

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

    • Standard reference for DMSO-d6 residual signals.

  • Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Amino Acid Chemical Shift Statistics. Retrieved from [Link]

    • Reference for statistical ranges of amino acid chemical shifts.

Sources

A Senior Application Scientist's Guide to Assessing Chirality and Purity of Synthetic Peptide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic development, synthetic peptides occupy a critical position, offering high specificity and efficacy. However, the multi-step nature of their synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS), inevitably introduces a spectrum of impurities. These include deletion sequences, truncated peptides, and byproducts from protecting group removal. More critically, the chiral integrity of the constituent amino acids can be compromised, leading to the formation of diastereomers or enantiomers. For researchers, scientists, and drug development professionals, the rigorous assessment of both chemical purity and chirality is not merely a quality control step; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2][3]

This guide provides an in-depth comparison of the orthogonal analytical strategies required to navigate the complexities of peptide intermediate analysis. We will explore the causality behind experimental choices, detail field-proven protocols, and present a holistic workflow for comprehensive characterization.

The Imperative of Orthogonal Analysis

No single analytical technique can fully elucidate the complex profile of a crude synthetic peptide. A robust assessment relies on an orthogonal approach, where different methods providing distinct, complementary information are employed. Chemical purity is primarily concerned with identifying and quantifying all peptide-related impurities, while chiral purity focuses on the stereochemical integrity of each amino acid residue.

G cluster_0 Crude Synthetic Peptide Intermediate cluster_1 Purity Assessment (What & How Much) cluster_2 Chirality Assessment (Stereochemical Integrity) cluster_3 Comprehensive Quality Profile Crude SPPS Cleavage & Deprotection Product RP_HPLC Reversed-Phase HPLC (Primary Separation & Quantification) Crude->RP_HPLC Hydrolysis Acid Hydrolysis Crude->Hydrolysis MS Mass Spectrometry (Identity Confirmation) RP_HPLC->MS LC-MS Coupling Profile Identity, Purity, & Enantiomeric Excess Data MS->Profile Chiral_Method Chiral Chromatography (GC/HPLC) or CE Hydrolysis->Chiral_Method Chiral_Method->Profile

Caption: Orthogonal workflow for peptide intermediate analysis.

Part 1: Assessing Chemical Purity

The primary goal of purity analysis is to separate the target peptide from a host of structurally similar impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for peptide purity analysis due to its high resolving power and reproducibility.[1][4] The separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically C8 or C18 alkyl chains) and a polar mobile phase.

  • Why it Works: Peptides are eluted by a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase.[5] More hydrophobic peptides interact more strongly with the C18 stationary phase and thus elute later. This allows for the separation of the target peptide from more hydrophilic (e.g., truncated sequences) or more hydrophobic (e.g., incompletely deprotected) impurities. The use of an ion-pairing agent like trifluoroacetic acid (TFA) is critical; it sharpens peaks and improves resolution by forming neutral ion pairs with charged residues on the peptide.[2]

  • Causality in Method Development:

    • Column Choice: C18 columns are the workhorse for general-purpose peptide analysis (5-50 amino acids).[4] For very large or highly hydrophobic peptides, a C8 or even a C4 column may be chosen to reduce retention times and prevent irreversible binding.

    • Gradient Slope: A shallow gradient (e.g., 0.5-1% change in organic solvent per minute) is crucial for resolving closely related impurities.[6] A rapid initial "scouting" gradient can help determine the approximate elution time of the target peptide, which then informs the design of a focused, high-resolution gradient.[2]

    • Detection: UV detection at 214 nm is standard, as the peptide backbone itself absorbs strongly at this wavelength, providing a universal detection method for all peptide species.

  • System Preparation:

    • HPLC System: A high-pressure binary pump system, autosampler with temperature control, column thermostat, and UV-Vis detector.[4]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A (MPA): 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B (MPB): 0.1% (v/v) TFA in acetonitrile.[4]

  • Sample Preparation:

    • Dissolve the crude peptide intermediate in MPA or a minimal amount of DMSO followed by dilution with MPA to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 214 nm.

    • Injection Volume: 10 µL.

    • Gradient Program (Example):

      Time (min) % MPA % MPB
      0.0 95 5
      30.0 55 45
      32.0 5 95
      35.0 5 95
      36.0 95 5

      | 40.0 | 95 | 5 |

  • System Suitability:

    • Before sample analysis, inject a standard peptide mixture to verify system performance (e.g., resolution, peak symmetry, and retention time precision). A resolution factor (Rs) > 1.5 between the target peak and the closest impurity is desired.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Purity (%) = (AreaMain Peak / ΣAreaAll Peaks) * 100.

Mass Spectrometry (MS)

While HPLC quantifies purity, MS provides unambiguous identity confirmation.[7] It is an essential orthogonal technique that measures the mass-to-charge ratio (m/z) of ions.[8]

  • Why it's Essential: MS confirms that the main peak observed in the HPLC chromatogram corresponds to the correct molecular weight of the target peptide intermediate.[5] It is also invaluable for characterizing the impurities, helping to identify them as deletion sequences (lower mass), protecting group adducts (higher mass), or other modifications. Common techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[9] When coupled directly with HPLC (LC-MS), it provides mass information for every separated peak in real-time.[10]

Part 2: Assessing Chiral Purity (Enantiomeric Excess)

The biological activity of a peptide is exquisitely sensitive to its stereochemistry. Racemization—the conversion of an L-amino acid to a D-amino acid—can occur during amino acid activation in SPPS or be introduced from impure starting materials.[11][12] This necessitates a separate set of analytical methods to determine the enantiomeric purity.

G cluster_0 Sample Preparation cluster_1 Indirect Method cluster_2 Direct Method Peptide Purified Peptide Intermediate Hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) Peptide->Hydrolysis AA_Mixture Amino Acid Mixture Hydrolysis->AA_Mixture Derivatization Derivatization with Chiral Reagent (e.g., Marfey's Reagent) AA_Mixture->Derivatization Chiral_Column Chiral Stationary Phase (HPLC or GC) AA_Mixture->Chiral_Column Diastereomers Diastereomer Formation Derivatization->Diastereomers RP_HPLC Standard RP-HPLC Separation Diastereomers->RP_HPLC Quant_D_L_1 Quantification of D/L forms RP_HPLC->Quant_D_L_1 Enantiomer_Sep Direct Enantiomer Separation Chiral_Column->Enantiomer_Sep Quant_D_L_2 Quantification of D/L forms Enantiomer_Sep->Quant_D_L_2

Caption: Workflow for determining enantiomeric purity of peptides.

Chiral Chromatography (HPLC or GC)

The most reliable methods for determining enantiomeric excess (e.e.) involve hydrolyzing the peptide back to its constituent amino acids, followed by separation on a chiral column.[13][14]

  • Why it Works: Chiral Stationary Phases (CSPs) create a chiral environment inside the column. Enantiomers (L- and D-amino acids) interact differently with the CSP, forming transient diastereomeric complexes with different energies. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[15]

  • Causality in Method Selection:

    • Hydrolysis Correction: The acid hydrolysis step itself can induce a small amount of racemization. To correct for this, hydrolysis is often performed in deuterated acid (e.g., DCl in D₂O).[11][12] Any racemization occurring during hydrolysis will be flagged by the incorporation of deuterium, allowing for accurate quantification of the original D-amino acid content.

    • GC vs. HPLC:

      • Gas Chromatography (GC): Often requires derivatization of the amino acids to make them volatile. It offers very high resolution but can be more labor-intensive.

      • High-Performance Liquid Chromatography (HPLC): Can often be performed directly on the amino acid hydrolysate without derivatization using specific CSPs like zwitterionic or macrocyclic antibiotic-based columns.[15][16] Coupling chiral HPLC with mass spectrometry (LC-MS) provides exceptional sensitivity and selectivity.[11]

  • Acid Hydrolysis:

    • Place a known amount of the peptide intermediate (e.g., 0.5 mg) into a hydrolysis tube.

    • Add 500 µL of 6N DCl in D₂O.

    • Freeze, evacuate, and seal the tube under vacuum.

    • Heat at 110 °C for 24 hours.

    • Cool, open the tube, and evaporate the acid to dryness.

    • Reconstitute the amino acid hydrolysate in a suitable solvent (e.g., mobile phase A).

  • System Preparation:

    • HPLC System: As described for purity analysis, often coupled to a Mass Spectrometer.

    • Column: Chiral Stationary Phase column suitable for amino acids (e.g., Astec CHIROBIOTIC T2, CHIRALPAK ZWIX).[15][16]

  • Chromatographic Conditions (Example for Zwitterionic CSP):

    • Mobile Phase: Typically a mixture of methanol, acetonitrile, and water with acidic/basic additives (e.g., acetic acid and ammonium hydroxide) to control ionization. The exact composition is highly dependent on the specific CSP and amino acids being analyzed.

    • Mode: Isocratic or gradient elution.

    • Detection: MS/MS (Multiple Reaction Monitoring, MRM) for highest sensitivity and specificity, monitoring the transition from the parent amino acid ion to a characteristic fragment.

  • System Suitability:

    • Inject a standard mixture containing both L- and D-enantiomers for all relevant amino acids to confirm resolution and establish retention times.

  • Data Analysis:

    • Integrate the peaks corresponding to the L- and D-enantiomers for each amino acid.

    • Calculate the percentage of the D-enantiomer: %D = (AreaD-Peak / (AreaL-Peak + AreaD-Peak)) * 100.

    • Calculate Enantiomeric Excess (e.e.): % e.e. = |(%L - %D) / (%L + %D)| * 100.[13][17]

Comparison of Analytical Techniques

TechniquePrimary ApplicationPrincipleStrengthsLimitations
RP-HPLC Chemical Purity & QuantificationDifferential partitioning based on hydrophobicityHigh resolution, robust, quantitative, gold standard for purity.[4]Limited ability to identify unknown peaks without MS; cannot separate enantiomers.
Mass Spectrometry (MS) Identity Confirmation & Impurity IDMeasurement of mass-to-charge ratioUnambiguous molecular weight determination, highly sensitive, structural elucidation (MS/MS).[8][10]Not inherently quantitative without extensive calibration; cannot distinguish isomers.
Chiral GC Enantiomeric PuritySeparation of volatile enantiomers on a CSPExtremely high resolution for enantiomers.Requires sample derivatization; destructive; not suitable for intact peptides.
Chiral HPLC Enantiomeric PurityDiastereomeric interaction with a CSPDirect analysis of underivatized amino acids possible[15]; can be coupled with MS[11]; applicable to a wide range of amino acids.CSPs can be expensive and have specific mobile phase requirements.
Capillary Electrophoresis (CE) Orthogonal Purity & ChiralitySeparation based on charge-to-size ratio in an electric fieldHigh efficiency, low sample consumption, orthogonal selectivity to HPLC.[18]Lower loading capacity, can be less robust than HPLC for routine QC.

Conclusion: An Integrated Strategy for Quality Assurance

The characterization of synthetic peptide intermediates is a rigorous, multi-faceted process that underpins the development of safe and effective therapeutics. Relying on a single analytical method is insufficient. The combination of high-resolution RP-HPLC for purity assessment and MS for identity confirmation forms the backbone of chemical characterization. This must be complemented by a dedicated chiral method—typically involving acid hydrolysis followed by chiral chromatography—to ensure stereochemical integrity.

This orthogonal approach provides a self-validating system. An impurity identified by MS can be quantified by HPLC, and the chiral purity of each residue can be independently verified. For drug development professionals, implementing this comprehensive analytical strategy is not just good science; it is a regulatory expectation and a critical step toward ensuring product quality from the intermediate stage to the final API.[3][19]

References

  • Why HPLC Testing is Important for Peptide Purity . Bio-Synthesis Inc.[Link]

  • HPLC Analysis Methods for Peptide Characterization . Biovera. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry . ResearchGate. [Link]

  • Optical Purity and Enantiomeric Excess . Master Organic Chemistry. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography . Waters. [Link]

  • Peptide Mass Spectrometry Result Interpretation Strategy . Mtoz Biolabs. [Link]

  • Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage . Royal Society of Chemistry. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids . Royal Society of Chemistry. [Link]

  • Mass Spectrometry Applications in Peptide Analysis . Biovera. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides . MDPI. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC . chiral.fr. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry . PubMed. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment . Journal of Chemical Education. [Link]

  • ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin . FDA. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry . PubMed. [Link]

  • HPLC Analysis and Purification of Peptides . PMC. [Link]

  • Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches . BioPharmaSpec. [Link]

  • Assessing Immunogenicity Risk of Peptides: the Synthetic Peptide Guidance and PSGs . FDA. [Link]

  • Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores . Journal of the American Chemical Society. [Link]

  • Characterization of intact and modified proteins by mass spectrometry . MS Vision. [Link]

  • What Are the FDA Requirements for Peptide Characterization? . ResolveMass. [Link]

  • Protein mass spectrometry . Wikipedia. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis . Phenomenex. [Link]

Sources

Strategic Selection Guide: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH vs. Fmoc-Lys(Boc)-Leu-Ala-Leu-OH

[1]

Executive Summary: The Architecture of Orthogonality

In the synthesis of bioactive peptides containing the amphipathic Lys-Leu-Ala-Leu (KLAL) motif, the choice between Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (Compound A) and Fmoc-Lys(Boc)-Leu-Ala-Leu-OH (Compound B) is not merely a preference for reagents; it is a structural decision that dictates the topology of your final molecule.

  • Select Compound A (Boc/Fmoc) when engineering branched, cyclic, or side-chain modified peptides (e.g., dendrimers, fluorophore conjugates). The Fmoc group on the lysine side chain allows for selective deprotection and functionalization while the N-terminus remains protected.

  • Select Compound B (Fmoc/Boc) for standard linear solid-phase peptide synthesis (SPPS) . This is the industry-standard building block for inserting the KLAL motif into a longer chain using the Fmoc/tBu strategy, where the lysine side chain remains inert until the final global cleavage.

This guide analyzes the physicochemical properties, synthetic utility, and experimental protocols for both derivatives, providing the data needed to integrate them into your workflow.

Chemical Logic & Comparative Analysis

The core distinction lies in the orthogonality of the protecting groups.[1][2] The Lys-Leu-Ala-Leu sequence is highly hydrophobic and aggregation-prone; therefore, the solubility profile of the protected fragment is also a critical factor.

Structural & Functional Comparison[4]
FeatureBoc-Lys(Fmoc)-Leu-Ala-Leu-OH Fmoc-Lys(Boc)-Leu-Ala-Leu-OH
N-Terminal Protection Boc (Acid Labile)Fmoc (Base Labile)
Side-Chain Protection Fmoc (Base Labile)Boc (Acid Labile)
Primary Application Orthogonal Functionalization / Solution Phase Segment CondensationLinear Chain Elongation (Fmoc SPPS)
Solubility (DMF/DCM) Moderate (Fmoc side chain increases bulk/hydrophobicity)High (Standard SPPS solubility profile)
Aggregation Risk High (Hydrophobic backbone + bulky side chain)Moderate (Standard Fmoc-SPPS risks)
Cleavage Reagent TFA (N-term) / Piperidine (Side-chain)Piperidine (N-term) / TFA (Side-chain)
The "KLAL" Aggregation Factor

The Leu-Ala-Leu motif is a known "difficult sequence" due to its tendency to form

  • Compound A is often used in solution-phase segment condensation. The bulky Fmoc group on the side chain can disrupt aggregation slightly, but the Boc N-term implies this fragment is often used to terminate a segment or initiate a branch.

  • Compound B is designed for Fmoc-SPPS . In this context, the use of pseudoproline dipeptides or heating during coupling is often required when extending beyond this motif to prevent deletion sequences.

Decision Logic: Selecting the Right Building Block

The following decision tree illustrates the critical synthesis pathways that necessitate one derivative over the other.

SelectionLogicStartStart: Define Synthetic GoalLinearGoal: Linear Peptide Synthesis(Standard SPPS)Start->LinearComplexGoal: Branched/Cyclic/Modified(Side-chain Functionalization)Start->ComplexFmocStratAre you using Fmoc Strategy?Linear->FmocStratSideChainModDo you need to modify LysBEFORE final cleavage?Complex->SideChainModSelectBSELECT: Fmoc-Lys(Boc)-Leu-Ala-Leu-OH(Standard Building Block)FmocStrat->SelectBYesBocStratAre you using Boc Strategy?SideChainMod->SelectBNo (Global Deprotection)SelectASELECT: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH(Orthogonal Side-Chain)SideChainMod->SelectAYes (Selective Deprotection)

Figure 1: Decision matrix for selecting the appropriate protected tetrapeptide fragment based on synthetic topology.

Experimental Protocols & Workflows

Workflow A: Orthogonal Side-Chain Modification (Using Boc-Lys(Fmoc)-...)

Context: You are synthesizing a peptide dendrimer or attaching a fluorophore to the Lysine side chain while the peptide is still on the resin (Boc-SPPS) or in solution.

Protocol:

  • Coupling: Couple Boc-Lys(Fmoc)-Leu-Ala-Leu-OH to the resin-bound peptide using standard activation (e.g., DIC/Oxyma).

    • Note: Use a solvent system of DMF:DCM (1:1) to mitigate aggregation of the hydrophobic KLAL motif.

  • Selective Deprotection: Treat the resin with 20% Piperidine in DMF (3 x 5 min).

    • Result: The Fmoc group on the Lysine side chain is removed.[2] The Boc group on the N-terminus remains intact.

  • Functionalization: React the free

    
    -amine of Lysine with your cargo (e.g., FITC, Biotin-NHS, or a branch point amino acid).
    
  • Chain Extension: Remove the N-terminal Boc group using 50% TFA in DCM to continue linear synthesis or cleave the final product.

Workflow B: Standard Linear Elongation (Using Fmoc-Lys(Boc)-...)

Context: You are synthesizing a cell-penetrating peptide containing the KLAL domain using automated Fmoc-SPPS.

Protocol:

  • Coupling: Couple Fmoc-Lys(Boc)-Leu-Ala-Leu-OH to the resin.

    • Critical Step: Due to the bulk of the tetrapeptide, extend coupling time to 2 hours or use double coupling.

  • N-Terminal Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF .

    • Result: The N-terminus is free for the next amino acid. The Lysine side chain remains protected by Boc .

  • Final Cleavage: After completing the sequence, treat with 95% TFA / 2.5% TIS / 2.5% H2O .

    • Result: The peptide is cleaved from the resin, and the side-chain Boc group is simultaneously removed.[2]

Technical Deep Dive: Orthogonality Visualization

Understanding the chemical orthogonality is vital for troubleshooting side reactions. The diagram below maps the deprotection pathways.

OrthogonalitySubGraphACompound A: Boc-Lys(Fmoc)-...CompABoc-Lys(Fmoc)-...InterABoc-Lys(NH2)-...(Side Chain Free)CompA->InterASelective Side-ChainDeprotectionFinalAH-Lys(Fmoc)-...(N-Term Free)CompA->FinalASelective N-TermDeprotectionReagentA120% PiperidineReagentA250% TFASubGraphBCompound B: Fmoc-Lys(Boc)-...CompBFmoc-Lys(Boc)-...InterBH-Lys(Boc)-...(N-Term Free)CompB->InterBStandard CycleReagentB120% PiperidineFinalBH-Lys(NH2)-...(Fully Deprotected)InterB->FinalBGlobal CleavageReagentB295% TFA

Figure 2: Orthogonal deprotection pathways. Compound A offers dual-pathway selectivity; Compound B is optimized for linear throughput.

Field Notes & Troubleshooting

Solubility & Handling
  • Dissolution: Both tetrapeptides are hydrophobic. Do not attempt to dissolve in pure water or ether. Use DMF or NMP . If turbidity persists, add 1% Triton X-100 or use DMSO (only if not activating immediately with sensitive reagents).

  • Storage: Store at -20°C. Boc-Lys(Fmoc)-... is slightly more sensitive to spontaneous deprotection if stored in acidic environments; ensure the container is tightly sealed.

Common Pitfalls
  • Racemization: When coupling these fragments (C-terminal Leucine), there is a risk of racemization if using high-base activation (e.g., HATU/DIEA).

    • Solution: Use DIC/Oxyma or DIC/HOBt for fragment coupling to minimize racemization of the C-terminal Leucine.

  • Incomplete Coupling: The steric bulk of the Fmoc on the Lysine side chain in Compound A can hinder coupling efficiency. Double coupling is recommended.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of orthogonality including Fmoc/Boc strategies). Link

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Sigma-Aldrich. (2024). Orthogonal Building Blocks for Peptide Synthesis. Technical Guide. Link

  • BenchChem. (2025).[1] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Link

Guide to Validating Peptide Sequence Integrity After Fragment Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern therapeutic peptide development, the shift from stepwise Solid-Phase Peptide Synthesis (SPPS) to convergent fragment condensation is necessitated by sequence length (>50 amino acids) and complexity. However, this method introduces a critical, often "invisible" risk: C-terminal epimerization at the coupling junction.

Standard RP-HPLC and low-resolution Mass Spectrometry (MS) often fail to detect these isobaric stereoisomers (D-amino acid impurities), leading to regulatory rejection (FDA/EMA) or immunogenic failure. This guide outlines a Self-Validating Triangulation Protocol , moving beyond simple purity checks to a rigorous structural integrity confirmation system using Ion Mobility MS (IM-MS) and Orthogonal Peptide Mapping.

The Core Challenge: The "Isobaric Blind Spot"

When coupling two large peptide fragments, the C-terminal amino acid of the N-terminal fragment must be activated. Unlike urethane-protected amino acids (Fmoc/Boc) used in stepwise SPPS, the acylated C-terminus is highly prone to oxazolone formation .

Mechanism of Failure

This oxazolone intermediate is chemically unstable. It can readily lose chirality at the


-carbon via tautomerization before the amine of the incoming fragment attacks. The result is a product with the exact same mass  (isobaric) and often identical hydrophobicity  as the target peptide, rendering it invisible to standard LC-MS workflows.
Diagram 1: The Epimerization Risk Pathway

The following diagram illustrates the mechanistic causality of stereochemical scrambling during fragment activation.

EpimerizationRisk FragmentA Fragment A (Acylated C-Term) Activation Activation (DIC/HOBt/HATU) FragmentA->Activation Oxazolone Oxazolone Intermediate Activation->Oxazolone Cyclization risk Racemization Tautomerization (Chirality Loss) Oxazolone->Racemization Slow Reaction Coupling Nucleophilic Attack (Fragment B) Oxazolone->Coupling Fast Reaction Racemization->Coupling Product_L Target Peptide (L-Isomer) Coupling->Product_L Retention of Configuration Product_D Impurity (D-Isomer) Coupling->Product_D Inversion of Configuration

Caption: Figure 1. Mechanism of C-terminal epimerization via oxazolone formation during fragment condensation.

Comparative Analysis of Validation Methodologies

To validate sequence integrity, we must compare the industry standard against high-resolution alternatives capable of resolving stereoisomers.

Table 1: Analytical Method Performance Matrix
FeatureRP-HPLC (UV/Standard MS) UPLC-IM-MS (Ion Mobility) Enzymatic Mapping (LC-MS/MS)
Primary Separation HydrophobicityCollision Cross Section (Shape)Fragment Retention & Mass
Epimer Resolution Low (often co-elutes)High (Separates by drift time)Medium (Depends on digest)
Throughput High (20-40 min)High (20-40 min)Low (Days for prep/analysis)
Limit of Detection ~0.1% (if resolved)<0.05% (isobaric resolution)~0.5% (complex mixtures)
Blind Spots Isobaric impurities; Co-eluting stereoisomersVery compact conformersAutolysis peaks; Incomplete digestion
Best Use Case Bulk purity; Deletion sequencesStereochemical validation Localizing the error site
Deep Dive: Why Ion Mobility (IM-MS) is the New Standard

Standard Mass Spectrometry measures m/z (mass-to-charge). Since an L-peptide and its D-epimer have identical masses, they are indistinguishable in MS1.

Ion Mobility Spectrometry (IMS) adds a third dimension: Shape .[1] A peptide containing a D-amino acid often folds differently in the gas phase compared to the all-L native structure. This results in a different Collision Cross Section (CCS) .[1]

  • Result: The D-impurity has a different drift time through the IMS cell, allowing for baseline separation even if they co-elute in the chromatography dimension [1, 2].

The Self-Validating "Triangulation" Protocol

Workflow Overview
  • Global Purity (UPLC-UV) : Quantify non-isobaric impurities.

  • Stereochemical Filter (IM-MS) : Detect isobaric shape variants.

  • Site Localization (Digestion) : Confirm the specific junction integrity.

Detailed Methodology
Step 1: High-Resolution UPLC-IM-MS Screening

Purpose: To detect "invisible" isobaric impurities.

  • Sample Prep: Dissolve lyophilized coupling product in 50:50 H2O:MeCN (0.1% FA) to 0.1 mg/mL. Avoid sonication which may induce aggregation.

  • Column: C18 Peptide CSH (Charged Surface Hybrid), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • IMS Parameters (e.g., TWIMS or TIMS):

    • Set wave velocity/ramp to optimize for the specific m/z range of the peptide.

    • Critical Step: Extract the ion chromatogram (XIC) for the parent ion

      
      .
      
    • Analysis: Plot Drift Time vs. Retention Time . Look for "shadow peaks" (minor spots with identical m/z but slightly offset drift times). These are your potential epimers.

Step 2: Targeted Enzymatic Mapping (The "Look-Closer" Method)

Purpose: To prove the epimerization occurred at the coupling site and not elsewhere.

  • Enzyme Selection: Choose a protease that cleaves near (but not exactly at) the fragment coupling site.

    • Example: If coupling at ...Leu-Gly... (Junction), use Chymotrypsin (cleaves aromatics) to generate a fragment containing the Leu-Gly bond.

  • Digestion: Incubate peptide (1 mg/mL) with enzyme (1:20 ratio) at 37°C for 4 hours. Quench with 1% TFA.

  • Analysis: Run LC-MS/MS.

  • Validation: Compare the MS/MS fragmentation pattern of the junction-spanning peptide against a synthetic standard of the correct sequence and a standard of the epimer (synthesized intentionally for validation).

Diagram 2: The Validation Decision Matrix

Use this workflow to determine product release or rejection.

ValidationProtocol Start Crude Coupled Peptide HPLC Step 1: UPLC-UV (Purity > 98%?) Start->HPLC IMMS Step 2: IM-MS Screening (Isobaric Check) HPLC->IMMS Yes Fail FAIL: Reject/Reprocess (Epimer Detected) HPLC->Fail No (<98%) DriftCheck Drift Time Anomalies? IMMS->DriftCheck Digestion Step 3: Peptide Mapping (Locate Modification) DriftCheck->Digestion Multiple Drift Peaks Pass PASS: Release Product (Identity Confirmed) DriftCheck->Pass Single Drift Peak Digestion->Pass Artifact/Conformer Digestion->Fail Epimer Confirmed

Caption: Figure 2. Decision matrix for releasing peptide products synthesized via fragment condensation.

Conclusion & Regulatory Alignment

Validating peptide integrity after fragment coupling requires acknowledging that mass accuracy is necessary but insufficient. By adopting Ion Mobility MS as a standard orthogonal filter, you directly address the FDA's requirement for "sensitive and high-resolution analytical procedures" to detect peptide-related impurities [3]. This self-validating system ensures that the final therapeutic is not only chemically pure but stereochemically defined.

References

  • Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography . ResearchGate. Available at: [Link]

  • Structural Peptide Analysis Using Waters Cyclic IMS-MS . BioPharmaSpec. Available at: [Link]

  • ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin (Guidance for Industry) . U.S. Food and Drug Administration (FDA).[2] May 2021.[3] Available at: [Link]

  • Differential Ion Mobility Separations of d/l Peptide Epimers . National Institutes of Health (PubMed). Available at: [Link]

Sources

Comparative Impurity Profiling of Commercial Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a specialized tetrapeptide intermediate. Its value lies in its orthogonal protection scheme : the N-terminal tert-butyloxycarbonyl (Boc) group is acid-labile, while the Lysine side-chain Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. This duality allows for selective deprotection, making it a critical building block for convergent peptide synthesis or the creation of branched peptide architectures.

However, the hydrophobic nature of the Leu-Ala-Leu sequence presents significant synthesis and purification challenges. Commercial batches often vary significantly in purity depending on whether they were manufactured via Solid Phase Peptide Synthesis (SPPS) or Liquid Phase Peptide Synthesis (LPPS) .

This guide provides a technical framework for identifying impurities in this product, comparing the efficacy of UHPLC-HRMS against standard HPLC-UV , and establishing acceptance criteria for high-stakes research applications.

The Comparative Framework: SPPS vs. LPPS Origins

When sourcing this peptide, the impurity profile is a "fingerprint" of its synthetic origin. Understanding these routes allows researchers to predict likely contaminants.

FeatureRoute A: SPPS (Solid Phase) Route B: LPPS (Liquid Phase)
Primary Risk Deletion Sequences (e.g., Des-Ala).Racemization (Stereoisomers).
Mechanism Incomplete coupling due to aggregation of hydrophobic Leu-Ala segments on the resin.Slow coupling kinetics in solution allowing oxazolone formation.
Impurity Profile Truncated peptides, Acetylated termini (capping).Fragment condensation by-products, urea derivatives, residual solvents.
Purification Often requires multiple RP-HPLC passes.Crystallization (may trap solvents).
Performance High sequence fidelity but risk of "missing residue" impurities.Risk of D-amino acid incorporation (isobaric impurities).

Analytical Methodology: Why UV is Insufficient

For hydrophobic peptides like Boc-Lys(Fmoc)-Leu-Ala-Leu-OH, standard HPLC-UV (214/220 nm) is often insufficient. Isomeric impurities (D-Leu vs. L-Leu) and deletion sequences often co-elute with the main peak on standard C18 columns.

Recommended Protocol: UHPLC-HRMS

Objective: To resolve isobaric impurities and detect non-chromophoric contaminants.

  • Column: C18 Bridged Ethyl Hybrid (BEH), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (FA is preferred over TFA for MS sensitivity).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 65% B over 15 minutes (shallow gradient required for hydrophobic resolution).

  • Detection: ESI+ (Electrospray Ionization), Orbitrap or Q-TOF Mass Analyzer.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Separation & Detection Sample Crude Peptide (1 mg/mL in MeCN:H2O) Filter 0.2 µm PTFE Filter (Remove Particulates) Sample->Filter UHPLC UHPLC Separation (C18 BEH Column) Filter->UHPLC UV PDA Detector (214 nm) UHPLC->UV MS HRMS (Orbitrap) (ESI+) UHPLC->MS Data Data Processing (Extracted Ion Chromatograms) UV->Data MS->Data

Figure 1: Orthogonal analytical workflow combining UV quantitation with Mass Spectrometric identification.

Detailed Impurity Analysis

Stereochemical Impurities (Racemization)

The Risk: The activation of the carboxyl group (particularly on Leucine) can lead to racemization via an oxazolone intermediate . This results in the incorporation of D-Leu instead of L-Leu. Detection: These are isobaric (same mass). They must be separated chromatographically.

  • Observation: A "shoulder" peak on the main peak or a distinct peak eluting immediately after the main product.

  • Confirmation: Requires Marfey’s Analysis (hydrolysis + derivatization) or chiral chromatography if the shoulder is unresolved.

Deletion Sequences (The "Des-X" Impurities)

The Risk: In SPPS, the hydrophobic aggregation of the Leu-Ala-Leu sequence can sterically hinder the coupling of the next amino acid.

  • Common Impurity: Des-Ala (Boc-Lys(Fmoc)-Leu-Leu-OH).

  • Mass Shift: -71.04 Da (Loss of Alanine residue).

  • Detection: Easily identified by HRMS. In UV, this often co-elutes with the main peak due to similar hydrophobicity.

Diketopiperazine (DKP) Formation

The Risk: While less common in this specific sequence than in Proline-rich peptides, DKP formation can occur if the N-terminal Boc group is compromised or during slow coupling steps in solution phase. Mechanism: The free amine of the N-terminal residue attacks the carbonyl of the second residue, cyclizing and cleaving the dipeptide.

Mechanistic Diagram: Racemization via Oxazolone

Racemization ActivatedAA Activated Amino Acid (L-Isomer) Oxazolone Oxazolone Intermediate (Planar/Achiral C-alpha) ActivatedAA->Oxazolone Cyclization (-H+) ProductL L-Peptide Product (Desired) Oxazolone->ProductL Attack by Amine (Path A) ProductD D-Peptide Impurity (Epimer) Oxazolone->ProductD Attack by Amine (Path B)

Figure 2: Mechanism of racemization during peptide coupling. The oxazolone intermediate allows the alpha-carbon to lose stereochemical integrity.

Comparative Data: Commercial Batch Analysis

The following table summarizes a simulated comparison of two commercial "98% Purity" lots analyzed via the protocol above.

ParameterBatch A (SPPS Origin) Batch B (LPPS Origin) Acceptance Criteria (Recommended)
Purity (HPLC-UV) 98.2%97.5%> 98.0%
Purity (LC-MS) 94.1%96.0%Report Value
Main Impurity Des-Ala Deletion (-71 Da)D-Leu Isomer (Isobaric)< 0.5% each
Fmoc Integrity < 0.1% Free Amine< 0.1% Free AmineConfirmed Intact
Water Content Low (< 1%)High (2-4%)< 2.0%
Solubility (DMF) RapidSlow (requires sonication)Clear solution

Analysis:

  • Batch A appears purer by UV but contains hidden deletion sequences revealed by MS. This is critical if the peptide is used for precise enzyme kinetics, as the deletion sequence may act as a competitive inhibitor.

  • Batch B has lower UV purity but fewer truncation errors. However, the presence of D-isomers (racemization) is a risk for biological activity.

Experimental Protocol: Self-Validating System Suitability

To ensure your data is trustworthy, perform this System Suitability Test (SST) before analyzing your sample.

  • Blank Injection: Inject 100% Mobile Phase A. Ensure no ghost peaks exist at the retention time of the peptide.

  • Sensitivity Check: Inject a 0.1 µg/mL standard. Signal-to-Noise (S/N) ratio must be > 10.[1]

  • Resolution Check: If available, mix the target peptide with a known impurity (e.g., a deliberate Des-Ala analog or a D-isomer standard). The resolution (Rs) between the two peaks must be > 1.5.

    • Alternative: If standards are unavailable, ensure the peak width at half height (w0.5) is < 0.1 min. Broad peaks indicate unresolved isomers.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[2][3]Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][5] Chemical Reviews, 109(6), 2455-2504. Link

  • D'Hondt, M., et al. (2014). Related impurities in peptide medicines.[1] Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30. Link

  • Eggen, I., et al. (2014). Control Strategies for Synthetic Therapeutic Peptide APIs. Chimica Oggi-Chemistry Today, 32(4), 38-43. Link

  • Teixeira, A., et al. (2021). Peptide Impurities: An Overview of the Challenges in Process Development and Analysis. Organic Process Research & Development, 25(3), 329-345. Link

Sources

A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for Tetrapeptide Fragments

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. The choice of coupling reagent, the molecular matchmaker that forges the critical amide bond, is a decision that profoundly dictates the efficiency, purity, and stereochemical integrity of the final peptide product. This is particularly true for the synthesis of peptide fragments, which often serve as building blocks for larger, more complex molecules.

This guide provides an in-depth, objective comparison of commonly employed coupling reagents for the synthesis of tetrapeptide fragments. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. Our goal is to empower you to make informed decisions that optimize your peptide synthesis workflows.

The Challenge: Selecting a Model Tetrapeptide

To meaningfully benchmark coupling reagents, we must first select a model peptide sequence that presents a significant, yet representative, challenge. For this guide, we have chosen the tetrapeptide Fmoc-Phe-Ala-Val-Gly-OH . This sequence incorporates:

  • Phenylalanine (Phe): A sterically hindered aromatic amino acid that can pose challenges for coupling efficiency.

  • Alanine (Ala) and Valine (Val): Amino acids with varying degrees of steric bulk adjacent to the reactive centers.

  • Glycine (Gly): A non-chiral amino acid at the C-terminus to simplify the analysis of racemization at the preceding valine residue.

The primary metrics for our comparative analysis will be:

  • Coupling Efficiency (Yield %): The ability of the reagent to drive the reaction to completion.

  • Crude Purity (%): Assessed by High-Performance Liquid Chromatography (HPLC), reflecting the overall success of the coupling and the minimization of side products.

  • Racemization (%): The degree of epimerization at the chiral center of the activated amino acid, a critical factor for biological activity.

The Contenders: A Comparative Overview of Coupling Reagent Classes

The landscape of peptide coupling reagents is diverse, with each class possessing distinct mechanisms of action, reactivity profiles, and potential side reactions. We will focus on three major classes: Carbodiimides, Phosphonium Salts, and Aminium/Uronium Salts.

Carbodiimides: The Classical Approach

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[1][2] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.

However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, which terminates the desired reaction.[3] To mitigate these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used.[1][2] HOBt intercepts the O-acylisourea to form a less reactive but more stable HOBt-ester, which then reacts with the amine component with minimal racemization.[1]

Phosphonium Salts: Efficiency and Reduced Side Reactions

Phosphonium-based reagents, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino derivative PyBOP, were developed to overcome some of the limitations of carbodiimides.[4] These reagents generate OBt esters in situ with high efficiency and minimal racemization.[4]

A key advantage of phosphonium reagents is that they do not form the guanidinylating byproducts that can occur with aminium/uronium salts, leading to cleaner reactions.[5] However, the original BOP reagent produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[3]

Aminium/Uronium Salts: The High-Performance Workhorses

This class includes some of the most popular and efficient coupling reagents used in modern peptide synthesis, such as HBTU, HATU, and HCTU.[4] Although initially believed to have a uronium structure, it is now understood that they exist as the more reactive aminium (or guanidinium) isomers.[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and widely used reagent.[3]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally more reactive than HBTU with less epimerization, making it a preferred choice for difficult couplings.[1] The 7-azabenzotriazole moiety (HOAt) provides anchimeric assistance, accelerating the coupling reaction.[5]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers reactivity comparable to HATU and is often a more cost-effective alternative.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type reagent that incorporates OxymaPure instead of the potentially explosive HOBt or HOAt.[3][7] COMU demonstrates high coupling efficiency, reduced racemization, and a better safety profile.[7]

Experimental Design: A Head-to-Head Comparison

To provide a rigorous benchmark, we will outline a standardized solid-phase peptide synthesis (SPPS) protocol for our model tetrapeptide, Fmoc-Phe-Ala-Val-Gly-OH. The only variable in each experiment will be the coupling reagent used for the final coupling of Fmoc-Phe-OH to the resin-bound Ala-Val-Gly peptide.

Materials and General Procedure
  • Resin: Rink Amide MBHA resin (100-200 mesh, 1% DVB, ~0.5 mmol/g loading).

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Phe-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Deprotection Solution: 20% Piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Standard SPPS Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of the tripeptide fragment H-Ala-Val-Gly-resin, which will serve as the starting point for the comparative coupling step.

SPPS_Workflow Resin Rink Amide Resin Load_Gly 1. Load Fmoc-Gly-OH (DIC, HOBt) Resin->Load_Gly Wash1 Wash (DMF, DCM) Load_Gly->Wash1 Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash (DMF, DCM) Deprotect1->Wash2 Couple_Val 3. Couple Fmoc-Val-OH (HBTU, DIPEA) Wash2->Couple_Val Wash3 Wash (DMF, DCM) Couple_Val->Wash3 Deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) Wash3->Deprotect2 Wash4 Wash (DMF, DCM) Deprotect2->Wash4 Couple_Ala 5. Couple Fmoc-Ala-OH (HBTU, DIPEA) Wash4->Couple_Ala Wash5 Wash (DMF, DCM) Couple_Ala->Wash5 Deprotect3 6. Fmoc Deprotection (20% Piperidine/DMF) Wash5->Deprotect3 Wash6 Wash (DMF, DCM) Deprotect3->Wash6 Final_Peptide H-Ala-Val-Gly-Resin Wash6->Final_Peptide

Caption: General Solid-Phase Peptide Synthesis Workflow.

Comparative Coupling Protocol (Step 7)

For the final coupling step, the H-Ala-Val-Gly-resin is divided into equal portions, and each portion is subjected to coupling with Fmoc-Phe-OH using a different coupling reagent.

General Coupling Procedure:

  • Swell the H-Ala-Val-Gly-resin (0.1 mmol) in DMF.

  • In a separate vessel, pre-activate a solution of Fmoc-Phe-OH (0.4 mmol, 4 eq.), the chosen coupling reagent (0.38 mmol, 3.8 eq.), and a base (e.g., N,N-Diisopropylethylamine (DIPEA), 0.8 mmol, 8 eq.) in DMF for 5 minutes.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM.

  • Dry the resin under vacuum.

  • Cleave the peptide from a small sample of the resin using the cleavage cocktail for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

  • Analyze the crude peptide by RP-HPLC and LC-MS.

Analytical Methods
  • RP-HPLC for Purity Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5-95% B over 30 minutes.

    • Detection: 220 nm.

    • Purity Calculation: The percentage of the area under the main peak relative to the total area of all peaks.[8]

  • Chiral HPLC for Racemization Analysis:

    • The crude peptide is hydrolyzed in 6N HCl to its constituent amino acids.

    • The resulting amino acids are analyzed on a chiral HPLC column to separate the L- and D-isomers of Phenylalanine.[9] The percentage of the D-isomer provides a quantitative measure of racemization.

Performance Data: A Comparative Summary

The following table summarizes the expected performance of each coupling reagent based on literature data and our in-house experience with similar "difficult" peptide sequences.

Coupling ReagentClassRelative ReactivityExpected Crude Purity (%)Expected Racemization (%)Key Advantages & Disadvantages
DIC/HOBt CarbodiimideModerate80-902-5Advantages: Cost-effective. Disadvantages: Formation of insoluble DCU/DIU byproduct, moderate reactivity, higher potential for racemization.[1]
PyBOP PhosphoniumHigh90-951-3Advantages: High efficiency, low racemization, no guanidinylation. Disadvantages: Higher cost than carbodiimides.[4][5]
HBTU AminiumHigh>95<2Advantages: Very efficient, widely used. Disadvantages: Potential for guanidinylation side reaction, based on potentially explosive HOBt.[3][5]
HATU AminiumVery High>97<1Advantages: Excellent for sterically hindered couplings, very low racemization.[1] Disadvantages: Higher cost, potential for guanidinylation.[5]
HCTU AminiumVery High>97<1Advantages: Reactivity comparable to HATU, often more cost-effective. Disadvantages: Potential for guanidinylation.[6]
COMU AminiumVery High>97<1Advantages: High efficiency, low racemization, improved safety profile (Oxyma-based), good solubility.[3][7] Disadvantages: Higher cost.

Mechanistic Insights: Visualizing the Activation Pathways

Understanding the underlying reaction mechanisms is crucial for rational reagent selection and troubleshooting. The following diagrams illustrate the activation of a carboxylic acid by our benchmarked coupling reagents.

DIC/HOBt Activation Pathway

DIC_HOBt_Mechanism Reactants R-COOH + DIC Intermediate O-Acylisourea Intermediate Highly Reactive Reactants->Intermediate Products Products Intermediate:f0->Products:f0 Intercepted by HOBt HOBt HOBt Amine R'-NH₂ Products->Amine Peptide Peptide Bond + HOBt Amine->Peptide

Caption: DIC/HOBt Activation Mechanism.

HATU Activation Pathway

HATU_Mechanism Reactants R-COOH + HATU + Base Intermediate OAt Active Ester Highly Reactive Reactants->Intermediate Amine R'-NH₂ Intermediate:f0->Amine Peptide Peptide Bond + HOAt Amine->Peptide

Caption: HATU Activation Mechanism.

COMU Activation Pathway

COMU_Mechanism Reactants R-COOH + COMU + Base Intermediate Oxyma Active Ester Highly Reactive Reactants->Intermediate Amine R'-NH₂ Intermediate:f0->Amine Peptide Peptide Bond + OxymaPure Amine->Peptide

Caption: COMU Activation Mechanism.

Conclusion and Recommendations

The selection of a coupling reagent is a critical parameter in the synthesis of tetrapeptide fragments and larger peptides. While classical carbodiimide methods like DIC/HOBt remain a cost-effective option for simple sequences, their propensity for side reactions and lower efficiency make them less suitable for challenging fragments.

For routine synthesis of most tetrapeptides, aminium salts like HBTU and HCTU offer an excellent balance of high efficiency and reasonable cost. When faced with sterically hindered couplings or sequences known to be prone to racemization, HATU remains the gold standard, consistently delivering high purity and stereochemical integrity.

The newer generation of coupling reagents, exemplified by COMU , represents a significant advancement. Its high reactivity, comparable to HATU, combined with a superior safety profile due to the replacement of benzotriazole-based additives with OxymaPure, makes it an increasingly attractive choice, particularly in process development and scale-up applications where safety and efficiency are paramount.

Ultimately, the optimal coupling reagent is context-dependent. By understanding the mechanisms, relative performance, and potential pitfalls of each class of reagent, researchers can make strategic choices that lead to the successful and efficient synthesis of their target tetrapeptide fragments. This guide, grounded in experimental evidence and mechanistic understanding, serves as a valuable resource for navigating these critical decisions in peptide synthesis.

References

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved February 5, 2026, from [Link]

  • American Laboratory. (2008, June 22). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. Retrieved February 5, 2026, from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved February 5, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. PubMed Central. Retrieved February 5, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Retrieved February 5, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (BLUF)

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a tetrapeptide derivative featuring orthogonal protection (Boc/Fmoc). While often classified as "Not Hazardous" under GHS due to a lack of specific toxicological data, it must be handled as a potent respiratory sensitizer.

The primary risks are inhalation of low-density dust during weighing and chemical exposure from the solvents (DMF, DCM) and deprotection reagents (TFA, Piperidine) required for its use.

Immediate Action Required:

  • Never handle the dry powder on an open bench.

  • Static Control is critical; this hydrophobic powder is prone to electrostatic "jumping," creating invisible aerosols.

  • Solvent Awareness: Your PPE must protect against the solvent (likely DMF), not just the peptide.

Hazard Identification & Risk Assessment

This compound is a Research Use Only (RUO) material.[1] As a senior scientist, I apply the "Precautionary Principle" for bioactive peptides.

Hazard CategorySpecific RiskMechanism of Action
Biological Sensitization Peptides can act as haptens. Inhalation may trigger an immune response, leading to life-long occupational asthma or anaphylaxis upon re-exposure.
Physical Electrostatic Aerosol Protected peptides are hydrophobic and prone to static charge. They can disperse as fine dust even without visible air currents.
Chemical (Contextual) Solvent Toxicity This peptide is typically dissolved in DMF (Reproductive Toxin) or DCM (Suspected Carcinogen). Standard nitrile gloves degrade rapidly in DMF.
PPE Matrix: Activity-Based Protection

Do not use a "one size fits all" approach. Select PPE based on the state of matter.[2]

Protective LayerTask A: Dry Solid Handling (Weighing/Transfer)Task B: Solubilization & Synthesis (Dissolved in DMF/DCM)
Respiratory Mandatory: Fume Hood.[1][2][3] If hood unavailable: N95 or P100 Respirator (Fit-tested).Mandatory: Fume Hood (Chemical vapors). Respirators are generally ineffective against solvent vapors unless equipped with organic vapor cartridges.
Hand Protection Single Nitrile Gloves (4 mil). Focus is on preventing skin contact with dust.Double Nitrile (change every 15 mins) OR Laminate (Silver Shield®) liners. DMF permeates standard nitrile in <10 mins.
Eye Protection Safety Glasses with side shields.[4]Chemical Splash Goggles.
Body Protection Standard Lab Coat (Cotton/Poly).Lab Coat + Chemical Resistant Apron (if handling >100mL volumes).
PPE Decision Logic

The following diagram illustrates the decision workflow for selecting the correct PPE based on the solvent system used.

PPE_Decision_Tree Start Start: Handling Boc-Lys(Fmoc)-Leu-Ala-Leu-OH State What is the physical state? Start->State Solid Dry Powder (Solid) State->Solid Liquid In Solution (Liquid) State->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Identify Solvent Liquid->SolventCheck StandardPPE Standard PPE: Nitrile Gloves + Lab Coat Work inside Hood HoodCheck->StandardPPE Yes RespPPE Respiratory PPE Required: N95/P100 Mask + Goggles Minimize Drafts HoodCheck->RespPPE No DCM DCM (Dichloromethane) SolventCheck->DCM DMF DMF (Dimethylformamide) SolventCheck->DMF DCM_PPE Splash Risk: Standard Nitrile (Good Resistance) Fume Hood Mandatory DCM->DCM_PPE DMF_PPE Permeation Risk: Double Nitrile (Change <15m) OR Silver Shield® Liners DMF->DMF_PPE

Figure 1: PPE Selection Decision Tree based on physical state and solvent compatibility.

Operational Protocol: Weighing & Dissolution

This protocol minimizes the risk of "static fly-off," a common issue with Boc/Fmoc protected peptides.

Step 1: Preparation
  • Equilibrate: Allow the peptide vial to reach room temperature before opening to prevent condensation (water hydrolyzes sensitive esters).

  • Grounding: If available, use an ionizing anti-static fan or a polonium anti-static strip near the balance.

  • Setup: Place a waste container for contaminated spatulas inside the hood.

Step 2: Weighing (The "Static" Danger Zone)
  • Open the vial strictly inside the fume hood.

  • Do not pour the powder. Use a clean micro-spatula.

  • Technique: If the powder is fluffy and static-charged, do not force it. Tap the spatula gently against the weigh boat.

  • Close immediately: Cap the vial after every transfer.

Step 3: Solubilization

Note: This peptide is hydrophobic. It may require organic solvents (DMF/DMSO) before aqueous dilution.

  • Solvent First (Recommended): If possible, add the solvent to the weigh boat/vial containing the peptide, rather than dumping the peptide into a flask of solvent (which creates a dust puff).

  • Vortexing: Cap the vessel tightly before vortexing. Do not sonicate open vessels; this creates aerosols.

Disposal & Waste Management

Peptide waste is chemically hazardous. Do not dispose of down the drain.

Disposal Workflow:

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels go into "Hazardous Solid Waste" (often a yellow bag/bin).

  • Liquid Waste: Segregate based on the solvent.

Disposal_Flow Waste Peptide Waste Generated Type Waste Type? Waste->Type Solid Solid (Vials, Gloves, Spatulas) Type->Solid Liquid Liquid (Dissolved Peptide) Type->Liquid SolidDisp Solid Hazardous Waste Bin (Incineration) Solid->SolidDisp SolventCheck Check Solvent Liquid->SolventCheck Halogen Contains DCM/TFA? SolventCheck->Halogen HaloWaste Halogenated Waste Stream Halogen->HaloWaste Yes NonHaloWaste Non-Halogenated Organic (DMF/DMSO/Acetonitrile) Halogen->NonHaloWaste No

Figure 2: Waste segregation logic. Note: DCM mixtures must always go to Halogenated Waste.

Emergency Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (mention "peptide sensitization").

  • Skin Contact:

    • Powder: Wash with soap and water.[5][6]

    • DMF Solution: Wash with copious water for 15 minutes.[1][7] Do not use organic solvents (ethanol/acetone) to clean skin; they increase permeability.

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (to dampen dust) and wipe up.

  • Spill (Liquid): Use absorbent pads. If DCM is involved, ensure ventilation is maximum.

References
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews, 2009. (Context for Boc/Fmoc stability and cleavage hazards). [Link]

Sources

×

Retrosynthesis Analysis

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Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.